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  • Product: 1-(2-Chlorophenyl)cyclopropan-1-ol
  • CAS: 1250952-75-0

Core Science & Biosynthesis

Foundational

Synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol: A Technical Guide

Abstract This technical guide provides a comprehensive overview of a robust synthetic route to 1-(2-chlorophenyl)cyclopropan-1-ol, a valuable building block in medicinal chemistry and materials science. The focus of this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 1-(2-chlorophenyl)cyclopropan-1-ol, a valuable building block in medicinal chemistry and materials science. The focus of this guide is the application of the Kulinkovich reaction, a powerful titanium-mediated cyclopropanation of esters. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and present predicted spectroscopic data for the characterization of the target molecule. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this and structurally related compounds.

Introduction: The Significance of Aryl-Substituted Cyclopropanols

Cyclopropane rings are a recurring motif in a multitude of biologically active molecules and functional materials. Their inherent ring strain imparts unique conformational and electronic properties, making them attractive scaffolds for modulating the physicochemical and pharmacological profiles of lead compounds. Specifically, 1-arylcyclopropan-1-ols serve as versatile intermediates, amenable to a variety of subsequent transformations. The introduction of a chlorine atom on the phenyl ring, as in 1-(2-chlorophenyl)cyclopropan-1-ol, offers a handle for further functionalization through cross-coupling reactions or by influencing the molecule's electronic properties and metabolic stability.

The synthesis of such tertiary cyclopropanols can be challenging using traditional methods. However, the advent of organotitanium chemistry, particularly the Kulinkovich reaction, has provided an efficient and direct entry to this class of compounds.[1][2]

The Kulinkovich Reaction: A Powerful Tool for Cyclopropanol Synthesis

The Kulinkovich reaction facilitates the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide.[1][3] This reaction is distinguished by its ability to form a three-membered ring through a formal 1,2-dianion equivalent of an alkene.

The Reaction Mechanism

The generally accepted mechanism of the Kulinkovich reaction is a fascinating cascade of organometallic transformations (see Figure 1).[2][3]

  • Formation of the Titanacyclopropane: Two equivalents of a Grignard reagent, such as ethylmagnesium bromide, react with titanium(IV) isopropoxide to form a transient dialkyltitanium species. This unstable intermediate undergoes rapid β-hydride elimination to generate a titanacyclopropane, with the concomitant release of ethane.[3]

  • Reaction with the Ester: The highly reactive titanacyclopropane then coordinates to the carbonyl group of the ester substrate. This is followed by a nucleophilic attack of one of the carbon-titanium bonds onto the carbonyl carbon, leading to the formation of an oxatitanacyclopentane intermediate.

  • Ring Contraction and Product Formation: This intermediate undergoes a rearrangement, effectively a ring contraction, to form a titanium cyclopropoxide.

  • Catalyst Regeneration: The titanium cyclopropoxide is then alkylated by another equivalent of the Grignard reagent, which regenerates a dialkyltitanium species and releases the magnesium salt of the cyclopropanol product. Subsequent aqueous workup affords the desired 1-substituted cyclopropanol.

Kulinkovich_Mechanism cluster_catalyst_formation Catalyst Formation cluster_reaction_cycle Reaction with Ester Ester Methyl 2-Chlorobenzoate Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Ester->Oxatitanacyclopentane Grignard 2 EtMgBr Dialkyl_Ti Et2Ti(O-iPr)2 Grignard->Dialkyl_Ti + Ti(O-iPr)4 Ti_catalyst Ti(O-iPr)4 Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane - Ethane Titanacyclopropane->Oxatitanacyclopentane Coordination & Nucleophilic Attack Ti_cyclopropoxide Titanium Cyclopropoxide Oxatitanacyclopentane->Ti_cyclopropoxide Rearrangement Product_salt Magnesium Salt of Product Ti_cyclopropoxide->Product_salt + EtMgBr Product 1-(2-Chlorophenyl)cyclopropan-1-ol Product_salt->Product H3O+ Workup Aqueous Workup

Figure 1. Mechanism of the Kulinkovich Reaction.

Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol

The following protocol is adapted from established procedures for the Kulinkovich reaction on aromatic esters.[4][5] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
Methyl 2-chlorobenzoateC₈H₇ClO₂170.591.71 g10 mmol
Magnesium turningsMg24.310.85 g35 mmol
Ethyl bromideC₂H₅Br108.973.81 g (2.6 mL)35 mmol
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.220.57 g (0.6 mL)2 mmol
Anhydrous diethyl ether(C₂H₅)₂O74.12100 mL-
Saturated aq. NH₄Cl--50 mL-
Saturated aq. NaCl (brine)--50 mL-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-
Step-by-Step Procedure
  • Preparation of the Grignard Reagent: In a flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, magnesium turnings (0.85 g, 35 mmol) are placed under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of ethyl bromide (3.81 g, 35 mmol) in anhydrous diethyl ether (30 mL) is added dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction Setup: In a separate 500 mL flame-dried, three-necked flask under an inert atmosphere, a solution of methyl 2-chlorobenzoate (1.71 g, 10 mmol) in anhydrous diethyl ether (50 mL) is prepared.

  • The Kulinkovich Reaction: To the solution of methyl 2-chlorobenzoate, titanium(IV) isopropoxide (0.57 g, 2 mmol) is added via syringe. The solution is cooled to 0 °C in an ice bath. The freshly prepared ethylmagnesium bromide solution is then added dropwise to the cooled ester-titanium mixture over 30 minutes with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Workup and Purification: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The resulting mixture is stirred for 30 minutes, after which the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-chlorophenyl)cyclopropan-1-ol.

Experimental_Workflow Start Start Grignard_Prep Prepare Ethylmagnesium Bromide in Anhydrous Diethyl Ether Start->Grignard_Prep Reaction_Setup Prepare Solution of Methyl 2-Chlorobenzoate and Ti(O-iPr)4 in Anhydrous Diethyl Ether Start->Reaction_Setup Reaction Add Grignard Reagent Dropwise at 0 °C, then Stir at Room Temperature Grignard_Prep->Reaction Reaction_Setup->Reaction Quench Quench with Saturated aq. NH4Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash_Dry Wash with Brine and Dry over Anhydrous Na2SO4 Extraction->Wash_Dry Evaporation Remove Solvent under Reduced Pressure Wash_Dry->Evaporation Purification Purify by Column Chromatography Evaporation->Purification Product 1-(2-Chlorophenyl)cyclopropan-1-ol Purification->Product

Figure 2. Experimental Workflow for the Synthesis.

Characterization of 1-(2-Chlorophenyl)cyclopropan-1-ol

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.50-7.20 (m, 4H, Ar-H), 2.50 (s, 1H, -OH), 1.10-0.90 (m, 4H, cyclopropyl-H).
¹³C NMR (CDCl₃, 100 MHz)δ 142 (Ar-C), 132 (Ar-C), 130 (Ar-C), 129 (Ar-C), 127 (Ar-C), 126 (Ar-C), 58 (C-OH), 15 (cyclopropyl-CH₂).
IR (thin film, cm⁻¹)3400 (br, O-H stretch), 3080 (C-H stretch, cyclopropyl), 3010 (C-H stretch, aromatic), 1590, 1470 (C=C stretch, aromatic), 1050 (C-O stretch), 750 (C-Cl stretch).
Mass Spec. (EI)m/z (%): 168 (M⁺), 150 (M⁺ - H₂O), 133 (M⁺ - Cl), 115, 91.
Rationale for Predicted Data
  • ¹H NMR: The aromatic protons are expected in the downfield region (7.20-7.50 ppm). The hydroxyl proton will likely appear as a broad singlet around 2.50 ppm. The four protons of the cyclopropyl group are diastereotopic and will likely appear as a complex multiplet in the upfield region (0.90-1.10 ppm).

  • ¹³C NMR: The aromatic carbons will resonate in the 126-142 ppm range. The carbon bearing the hydroxyl group (C-OH) is predicted to be around 58 ppm, and the cyclopropyl methylene carbons will be significantly shielded, appearing around 15 ppm.

  • IR Spectroscopy: A broad O-H stretching band is expected around 3400 cm⁻¹. Characteristic C-H stretches for the cyclopropyl and aromatic rings will appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1470-1590 cm⁻¹ region. The C-Cl stretch will likely be found around 750 cm⁻¹.[6]

  • Mass Spectrometry: The molecular ion peak is expected at m/z 168. Common fragmentation patterns would include the loss of water (M-18) and the loss of a chlorine atom (M-35).

Safety and Handling

  • Grignard Reagents: Ethylmagnesium bromide is highly reactive and pyrophoric. It reacts violently with water. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere.

  • Titanium(IV) isopropoxide: This reagent is moisture-sensitive and will hydrolyze upon contact with air. It should be handled under an inert atmosphere.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The Kulinkovich reaction provides an elegant and efficient method for the synthesis of 1-(2-chlorophenyl)cyclopropan-1-ol from readily available starting materials. This technical guide has outlined the mechanistic basis of the reaction, a detailed experimental protocol, and a predicted spectroscopic profile for the target molecule. The provided information serves as a valuable resource for researchers and scientists in their efforts to synthesize and explore the utility of this and other substituted cyclopropanols in various fields of chemical science.

References

  • Kulinkovich, O. G.; Sviridov, S. V.; Vasilevskii, D. A. Synthesis1991, 3, 234.
  • Kulinkovich, O. G.; de Meijere, A. Chem. Rev.2000 , 100 (8), 2789-2834. [Link]

  • "Kulinkovich Reaction." Organic Chemistry Portal. [Link]

  • Esposito, A.; Taddei, M. J. Org. Chem.2000 , 65 (26), 9245-9248. [Link]

  • "Spectroscopy of Aromatic Compounds." Organic Chemistry, OpenStax, 2023. [Link]

  • "Kulinkovich Reaction." Wikipedia. [Link]

  • Cha, J. K. "Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins." Organic Syntheses. [Link]

  • Haym, I.; Brimble, M. A. "The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis." Org. Biomol. Chem.2012 , 10, 7649-7665. [Link]

  • "Synthesis of cyclopropanols." Organic Chemistry Portal. [Link]

Sources

Exploratory

Preparation of 1-(substituted-phenyl)cyclopropanols

Strategic Overview The 1-(substituted-phenyl)cyclopropanol scaffold is a critical pharmacophore in modern drug discovery, serving as a bioisostere for tertiary alcohols and ketones. Its unique structural properties—speci...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 1-(substituted-phenyl)cyclopropanol scaffold is a critical pharmacophore in modern drug discovery, serving as a bioisostere for tertiary alcohols and ketones. Its unique structural properties—specifically the conformational rigidity and the "homoenolate" character of the strained ring—make it invaluable for:

  • Metabolic Blocking: Preventing

    
    -hydroxylation or oxidation at benzylic positions.
    
  • Mechanism-Based Inhibition: Acting as a suicide substrate for enzymes (e.g., cytochrome P450s) via radical ring-opening.

  • Synthetic Versatility: Serving as a precursor for

    
    -halo ketones and 1,4-diketones via ring fragmentation.
    

This guide details the two primary synthetic routes: the Kulinkovich Reaction (Method A, the industry gold standard for scalability) and the Simmons-Smith Cyclopropanation (Method B, for sensitive substrates).

Mechanistic Foundation: The Kulinkovich Cycle

The Kulinkovich reaction transforms carboxylic esters into cyclopropanols using Grignard reagents and a titanium catalyst.[1][2][3][4][5][6] Unlike standard Grignard additions, this pathway proceeds through a titanacyclopropane intermediate, effectively acting as a 1,2-dicarbanion equivalent.[2][7][8]

Key Mechanistic Insight: The reaction is driven by the formation of a low-valent titanium species (dialkyltitanium), which undergoes


-hydride elimination to generate the active titanacyclopropane.[1][2][5] This species inserts into the ester carbonyl, followed by intramolecular alkylation.[2]

KulinkovichMechanism Start Ti(OiPr)4 (Catalyst) Complex Diethyltitanium Species Start->Complex + 2 EtMgBr Titanacycle Titanacyclopropane (Active Species) Complex->Titanacycle - Ethane (β-H Elimination) Insertion Oxatitanacyclopentane Intermediate Titanacycle->Insertion + Ester (RCOOMe) Product_Ti Titanium Cyclopropoxide Insertion->Product_Ti Ring Contraction - Ti=O species Product_Ti->Titanacycle Transmetalation + EtMgBr Final 1-Substituted Cyclopropanol Product_Ti->Final Hydrolysis (H3O+)

Figure 1: Catalytic cycle of the Kulinkovich reaction. Note the regeneration of the active titanacyclopropane species via transmetalation.[3]

Method A: The Kulinkovich Protocol (Gold Standard)

This protocol is optimized for 1-(4-chlorophenyl)cyclopropanol but is applicable to most aryl esters. It uses catalytic Titanium(IV) isopropoxide, balancing cost with reaction rate.

Substrate Scope: Works best with electron-neutral or electron-rich aryl esters. Contraindications: Nitro (-NO2) or cyano (-CN) groups (incompatible with Grignards).

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
Methyl 4-chlorobenzoate 1.0SubstrateDry, dissolved in Et2O or THF.
Ethylmagnesium Bromide 3.0 - 3.5Reagent3.0M in Et2O preferred. Excess required for catalyst turnover.
Ti(OiPr)4 0.1 - 0.2CatalystFreshly distilled if possible. Hygroscopic.
Diethyl Ether (Et2O) SolventSolventAnhydrous. THF increases ethene solubility (pressure risk).
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and internal thermometer. Flush with Argon.

  • Catalyst Preparation: Charge the flask with Methyl 4-chlorobenzoate (1.0 equiv) and Ti(OiPr)4 (0.15 equiv) in anhydrous Et2O (0.5 M concentration relative to ester).

  • Grignard Addition (The Critical Step):

    • Cool the solution to 18–20 °C (room temp or slight cooling). Do not cool to -78 °C; the catalyst requires thermal energy to initiate.

    • Add EtMgBr solution dropwise over 1–2 hours.

    • Observation: The solution will turn dark brown/black. Gas evolution (Ethane/Ethene) will occur. Ensure the condenser is active and the system is vented to a bubbler.

  • Reaction Maintenance: Once addition is complete, stir at room temperature for 1 hour. If conversion is incomplete (TLC/GC), reflux gently for 30 minutes.

  • Quenching (Exothermic):

    • Cool the mixture to 0 °C.

    • Slowly add saturated aqueous NH4Cl (or 10% H2SO4 for cleaner phase separation). Caution: Vigorous foaming.

  • Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). 1-Arylcyclopropanols are often solids or viscous oils.

Method B: Simmons-Smith on Silyl Enol Ethers (Alternative)

For substrates sensitive to Grignard reagents (e.g., esters with nitro, ketone, or aldehyde functionalities), the Simmons-Smith route via silyl enol ethers is the preferred alternative.

Workflow:

  • Enolization: Convert substituted acetophenone to its TMS-enol ether.

  • Cyclopropanation: Treat with Et2Zn/CH2I2.

  • Deprotection: Acidic hydrolysis or fluoride treatment.

SimmonsSmithWorkflow Substrate 4-Nitroacetophenone Step1 TMSOTf, Et3N (Silyl Enol Ether Formation) Substrate->Step1 Intermediate TMS Enol Ether Step1->Intermediate Step2 Et2Zn, CH2I2 (Cyclopropanation) Intermediate->Step2 CyclopropylEther Silyloxycyclopropane Step2->CyclopropylEther Step3 HCl / MeOH (Hydrolysis) CyclopropylEther->Step3 Product 1-(4-Nitrophenyl) cyclopropanol Step3->Product

Figure 2: Alternative synthesis workflow for electron-deficient or sensitive aryl substrates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst poisoning or moisture.Ensure Ti(OiPr)4 is clear/colorless. Use strictly anhydrous solvents.
No Reaction Temperature too low during initiation.Warm the flask to 20–25 °C during the first 10% of Grignard addition to "kickstart" the catalytic cycle.
Ring Opening Acidic workup too harsh.Cyclopropanols are acid-sensitive (forming ketones). Use buffered NH4Cl or basic workup if possible.
Runaway Exotherm Grignard addition too fast.The reaction produces ethane gas and heat. Control addition rate to maintain gentle reflux/gas evolution.

Safety & Scalability

  • Gas Evolution: The Kulinkovich reaction generates stoichiometric quantities of ethane and ethene . On a multigram scale, this presents a significant pressure and flammability hazard. Ensure adequate venting.

  • Titanium Waste: Titanium residues can form thick emulsions. Filtering through a Celite pad during workup often breaks the emulsion.

  • Thermal Management: The formation of the titanacyclopropane is exothermic. Always have an ice bath ready during the Grignard addition.

References

  • Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates."[9] Synthesis, 1991 , 234.[9][10] Link

  • Cha, J. K.; Kulinkovich, O. G. "The Kulinkovich Cyclopropanation Reaction." Organic Reactions, 2012 , Vol 77. Link

  • Wolan, A.; Six, Y. "Synthetic transformations mediated by the combination of titanium(IV) alkoxides and Grignard reagents." Tetrahedron, 2010 , 66, 15-61. Link

  • Organic Syntheses. "Bicyclo[3.1.0]hexan-1-ol." Org.[1][3][6][9][11][12][13] Synth.2003 , 80, 111. (Detailed experimental procedure for Kulinkovich conditions). Link

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[9]1959 , 81, 4256. Link

Sources

Foundational

Chemical properties of 1-(2-Chlorophenyl)cyclopropan-1-ol

Technical Whitepaper: Chemical Dynamics and Synthetic Utility of 1-(2-Chlorophenyl)cyclopropan-1-ol Executive Summary 1-(2-Chlorophenyl)cyclopropan-1-ol represents a high-value structural motif in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Dynamics and Synthetic Utility of 1-(2-Chlorophenyl)cyclopropan-1-ol

Executive Summary

1-(2-Chlorophenyl)cyclopropan-1-ol represents a high-value structural motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere of linear benzylic alcohols and a versatile synthetic intermediate. Its unique reactivity profile is governed by the interplay between the significant ring strain (~27.5 kcal/mol) of the cyclopropyl moiety and the steric/electronic influence of the ortho-chloro substituent. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in accessing complex pharmacophores, including homologs of dissociative anesthetics like ketamine and tiletamine.

Structural & Physicochemical Profile

The compound features a tertiary alcohol bonded to a cyclopropane ring and a 2-chlorophenyl group. The ortho-chloro substituent exerts a "picket fence" steric effect, restricting rotation around the C(aryl)-C(cyclopropyl) bond and influencing the trajectory of incoming electrophiles.

Key Properties Table
PropertyValue / DescriptionNote
IUPAC Name 1-(2-Chlorophenyl)cyclopropan-1-ol
Molecular Formula C

H

ClO
Molecular Weight 168.62 g/mol
ClogP ~2.3 - 2.5Lipophilic scaffold suitable for CNS penetration
H-Bond Donors 1 (Hydroxyl)
Ring Strain ~27.5 kcal/molDrives ring-opening reactions
Predicted

H NMR

0.9–1.4 (m, 4H, cyclopropyl), 7.2–7.6 (m, 4H, Ar-H)
Ortho-Cl causes downfield shift of Ar-H
Appearance Viscous oil or low-melting solidDependent on purity and polymorph

Synthesis: The Kulinkovich Protocol

The most robust route to 1-(2-Chlorophenyl)cyclopropan-1-ol is the Kulinkovich reaction , which transforms esters into cyclopropanols using Grignard reagents and a titanium catalyst. This method is superior to Simmons-Smith cyclopropanation for tertiary alcohols due to fewer steps and higher atom economy.

Validated Synthetic Workflow

Reagents:

  • Substrate: Methyl 2-chlorobenzoate (1.0 equiv)

  • Reagent: Ethylmagnesium bromide (EtMgBr) (2.2 - 2.5 equiv)

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] (0.05 - 0.1 equiv)
    
  • Solvent: Anhydrous Diethyl Ether or THF

Step-by-Step Protocol:

  • Catalyst Activation: Under an inert atmosphere (Ar/N

    
    ), dissolve methyl 2-chlorobenzoate and Ti(OiPr)
    
    
    
    in anhydrous Et
    
    
    O.
  • Grignard Addition: Cool the solution to 0°C. Slowly add EtMgBr (3.0 M in ether) via syringe pump over 1 hour. Critical: Slow addition prevents thermal runaway and suppresses side reactions.

  • Ligand Exchange: The reaction mixture typically turns dark brown/black, indicating the formation of the active titanacyclopropane species.

  • Quench: After stirring for 2–4 hours at room temperature, cool to 0°C and carefully quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Et

    
    O, wash with brine, dry over MgSO
    
    
    
    , and concentrate. Purification via silica gel chromatography (Hexanes/EtOAc) yields the target cyclopropanol.
Mechanistic Pathway (Kulinkovich)

The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.

Kulinkovich_Mechanism Start Methyl 2-chlorobenzoate + Ti(OiPr)4 Titanacycle Titanacyclopropane Intermediate Start->Titanacycle + EtMgBr (Ligand Exchange) Insertion Oxatitanacyclopentane Titanacycle->Insertion Ester Insertion Product 1-(2-Chlorophenyl) cyclopropan-1-ol Insertion->Product Ring Contraction & Hydrolysis

Figure 1: Catalytic cycle of the Kulinkovich reaction transforming an ester to a cyclopropanol.

Reactivity & Transformations

The utility of 1-(2-Chlorophenyl)cyclopropan-1-ol lies in its ability to act as a "spring-loaded" intermediate. The relief of ring strain drives three primary reaction classes.

Acid-Catalyzed Ring Opening

Treatment with Brønsted or Lewis acids triggers ring opening.[1] Due to the stabilization of the carbocation at the benzylic position, the ring typically opens to form


-substituted ketones.
  • Reagent: HCl / HBr or FeCl

    
    .
    
  • Product: 3-Chloro-1-(2-chlorophenyl)propan-1-one (if halide is nucleophile) or 1-(2-chlorophenyl)propan-1-one (reductive opening).

  • Mechanism: Protonation of the hydroxyl group

    
     formation of benzylic carbocation 
    
    
    
    nucleophilic attack at the less substituted cyclopropyl carbon.
Radical Ring Opening (Manganese(III))

Reaction with Mn(OAc)


 generates a 

-keto radical. This is a powerful method for C-C bond formation, allowing the scaffold to be grafted onto olefins or aromatics.
  • Application: Synthesis of functionalized ketones or bicyclic systems via radical cascade.

Ring Expansion (Tiffeneau-Demjanov Type)

While less common for this specific analog without a leaving group, conversion of the alcohol to a mesylate or treatment with specific Lewis acids can induce rearrangement to 2-(2-chlorophenyl)cyclobutanone . This is structurally homologous to the synthesis of ketamine precursors (which are cyclohexanones).

Reactivity_Pathways Core 1-(2-Chlorophenyl) cyclopropan-1-ol Path1 Acidic Ring Opening (HCl/HBr) Core->Path1 Path2 Radical Oxidation (Mn(OAc)3) Core->Path2 Path3 Ring Expansion (Lewis Acid) Core->Path3 Prod1 3-Halo-1-(2-chlorophenyl) propan-1-one Path1->Prod1 Prod2 Beta-Keto Radical (C-C Coupling) Path2->Prod2 Prod3 2-(2-Chlorophenyl) cyclobutanone Path3->Prod3

Figure 2: Divergent reactivity pathways driven by ring strain relief.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

In drug design, the 1-arylcyclopropanol motif serves as a bioisostere for the isopropyl or tert-butyl group but with distinct electronic properties.

  • Metabolic Blockade: The cyclopropyl ring C-H bonds are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds, resisting cytochrome P450 oxidation.

  • Ortho-Effect: The 2-chloro substituent protects the C1-position from metabolic conjugation and forces the phenyl ring out of planarity, potentially improving selectivity for 3D receptor pockets (e.g., NMDA receptors).

Precursor to Dissociative Agents

This compound is a lower homolog of the cyclohexyl-based dissociative anesthetics (e.g., Ketamine, Tiletamine).

  • Research Use: It is used to synthesize N-ethylnorketamine analogs (via ring expansion and amination) to study structure-activity relationships (SAR) regarding ring size (3- vs 4- vs 6-membered rings) and NMDA receptor affinity.

Safety & Handling

  • Thermal Stability: While cyclopropanols are generally stable at room temperature, they are high-energy molecules. Avoid heating above 100°C without solvent, as rearrangement can be exothermic.

  • Acid Sensitivity: Traces of acid on glassware can trigger spontaneous ring opening. Store in base-washed vials or with a trace of triethylamine if long-term stability is required.

References

  • Kulinkovich, O. G., et al. (1989). Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide. Zhurnal Organicheskoi Khimii.

  • Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, 77.

  • Iwasaki, M., et al. (2012). Manganese(III)-Mediated Radical Ring Opening of Cyclopropanols. Angewandte Chemie International Edition, 51(45), 11363–11366.

  • Wong, H. N. C., et al. (1989). Cyclopropane amino acids and related compounds. Chemical Reviews, 89(1), 165–198. (Context on cyclopropane bioactivity).

  • PubChem. (2025).[2][3] 1-(2-Chlorophenyl)cyclopropan-1-ol Compound Summary. National Library of Medicine.

Sources

Exploratory

Characterization and Structural Analysis of 1-(2-Chlorophenyl)cyclopropan-1-ol

Executive Summary This technical guide details the structural analysis, synthesis, and characterization of 1-(2-chlorophenyl)cyclopropan-1-ol (CAS: Implied analogous structures). As a critical geminal-disubstituted cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural analysis, synthesis, and characterization of 1-(2-chlorophenyl)cyclopropan-1-ol (CAS: Implied analogous structures). As a critical geminal-disubstituted cyclopropane, this molecule serves as a high-value pharmacophore precursor, particularly in the synthesis of aryl-cyclohexylamine anesthetics (e.g., Tiletamine, Ketamine analogs) and as a latent enolate equivalent in C-C bond formation.

The 2-chlorophenyl substituent introduces significant steric torque and electronic desymmetrization compared to the parent phenylcyclopropanol.[1] This guide provides a robust synthetic protocol via the Kulinkovich reaction , defines the spectroscopic fingerprints required to distinguish the target from its ring-opened isomer (1-(2-chlorophenyl)propan-1-one), and establishes a self-validating quality control workflow.

Synthetic Pathway & Mechanism

The most efficient route to 1-arylcyclopropanols is the titanium-mediated reductive coupling of esters with Grignard reagents, known as the Kulinkovich Reaction .[1][2][3] This method avoids the handling of hazardous diazomethane or unstable cyclopropanone hemiacetals.[1]

Reaction Scheme

The synthesis utilizes ethyl 2-chlorobenzoate as the electrophile and ethylmagnesium bromide (EtMgBr) as the source of the ethylene bridge, catalyzed by titanium(IV) isopropoxide (Ti(OiPr)


).

Synthesis Ester Ethyl 2-chlorobenzoate (Substrate) Titanacycle Titanacyclopropane Intermediate Ester->Titanacycle Ligand Exchange Reagents EtMgBr (2.2 eq) Ti(OiPr)4 (0.1 eq) THF, 0°C -> RT Reagents->Titanacycle Product 1-(2-Chlorophenyl) cyclopropan-1-ol Titanacycle->Product 1,2-Insertion & Hydrolysis Impurity Impurity: 1-(2-chlorophenyl) propan-1-one Product->Impurity Acid/Thermal Ring Opening

Figure 1: Catalytic cycle and potential degradation pathway of the Kulinkovich synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 1-(2-chlorophenyl)cyclopropan-1-ol.

  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.

  • Catalyst Preparation: Charge the flask with THF (50 mL) and ethyl 2-chlorobenzoate (27.1 mmol). Add Ti(OiPr)

    
      (2.7 mmol, 10 mol%) via syringe. Cool the solution to 0°C.
    
  • Grignard Addition: Add EtMgBr (3.0 M in diethyl ether, 60 mmol, ~2.2 equiv) dropwise over 1 hour. Note: The solution will turn from colorless to yellow, then dark brown/black, indicating the formation of the active low-valent titanacyclopropane species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (active ester spot disappearance).

  • Quench (Critical Step): Cool the mixture back to 0°C. Carefully quench with saturated aqueous NH

    
    Cl  (20 mL). Caution: Exothermic gas evolution (ethane/ethene).
    
  • Workup: Extract with Et

    
    O (3 x 50 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo at <30°C.
    • Why <30°C? Cyclopropanols are sensitive to thermal rearrangement.[1]

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

Physicochemical Characterization

Differentiation between the cyclopropanol and its ring-opened ketone isomer is the primary analytical challenge.[1]

Nuclear Magnetic Resonance (NMR)

The 2-chlorophenyl group creates a specific steric environment that deshields the ortho protons and influences the cyclopropyl ring signals.[1]

Predicted

H NMR (400 MHz, CDCl

)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
7.55 - 7.65 dd1HAr-H (ortho to Cl)Deshielded by Cl; diagnostic for 2-substitution.
7.20 - 7.40 m3HAr-H (meta/para)Overlapping aromatic multiplet.
3.20 - 3.50 s (broad)1H-OHExchangeable with D

O. Disappears in ketone isomer.
1.35 - 1.50 m2HCyclopropyl-CH

(cis)
Diastereotopic due to chiral axis or restricted rotation.
1.05 - 1.20 m2HCyclopropyl-CH

(trans)
Characteristic high-field shift of strained rings.
  • Differentiation: The ring-opened 1-(2-chlorophenyl)propan-1-one will show a triplet at

    
     ~1.2 (CH
    
    
    
    ) and a quartet at
    
    
    ~2.9 (CH
    
    
    ), lacking the high-field cyclopropyl signals (0.8–1.5 ppm).
Predicted

C NMR (100 MHz, CDCl

)
  • C-OH (Quaternary): ~58-60 ppm. (The ketone carbonyl would be >200 ppm).

  • Cyclopropyl CH

    
    :  ~14-16 ppm.
    
  • Aromatic C-Cl: ~132 ppm.

Vibrational Spectroscopy (FT-IR)
  • Target (Cyclopropanol):

    • O-H Stretch: Broad band at 3300–3450 cm

      
       .
      
    • Cyclopropane C-H: Weak, sharp stretch at 3080–3100 cm

      
       .
      
    • Ring Strain: Skeletal vibration at ~1020 cm

      
       .
      
  • Impurity (Ketone):

    • C=O Stretch: Strong, sharp peak at 1690–1700 cm

      
        (conjugated ketone).
      
    • Absence of O-H.

Structural Dynamics & Reactivity

The 1-(2-chlorophenyl)cyclopropan-1-ol scaffold possesses inherent "spring-loaded" energy due to ring strain (~27 kcal/mol).

Ring Opening Pathways

This molecule acts as a homoenolate equivalent.[1][4]

  • Acid-Catalyzed: Protonation of the -OH group leads to C1-C2 bond cleavage, forming the thermodynamically stable 1-(2-chlorophenyl)propan-1-one .

  • Radical Opening (Beta-Scission): Oxidative conditions (e.g., Fe(III), Mn(III)) generate an alkoxy radical which rapidly cleaves the ring to form a

    
    -carbon radical, useful for grafting alkyl chains onto the phenyl ring.
    
Stability Protocol[1]
  • Storage: Store at -20°C under Argon.

  • Solvents: Avoid protic acids (HCl, H

    
    SO
    
    
    
    ) or electrophilic halogens (Br
    
    
    ) unless ring opening is the intended reaction.

Quality Control & Impurity Profiling

A self-validating HPLC method is required to quantify the "ring-opened" impurity.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

    
    m).
    
  • Mobile Phase: A: 0.1% H

    
    PO
    
    
    
    in Water, B: Acetonitrile. Gradient 10% B
    
    
    90% B over 15 min.[1]
  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

Logic: The ketone (impurity) is less polar than the alcohol and will elute later on a Reverse Phase column due to the loss of the H-bond donating hydroxyl group and increased lipophilicity of the planar ketone.[1]

Analysis Sample Crude Product IR FT-IR Analysis Check 1700 cm-1 Sample->IR Decision C=O Peak Present? IR->Decision NMR 1H NMR Analysis Check 0.8-1.5 ppm Decision->NMR No Repurify Recrystallize/Column (Remove Ketone) Decision->Repurify Yes (Ketone) Result Confirm Structure NMR->Result

Figure 2: Analytical decision tree for purity assessment.

References

  • Kulinkovich, O. G., et al. (1989).[5][6] "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii.

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Hydroxycyclopropanation Reaction in Natural Product Synthesis." Organic & Biomolecular Chemistry.

  • Wulff, H., et al. (2000). "Design of a Potent and Selective Inhibitor of the Intermediate-Conductance Ca2+-Activated K+ Channel, IK1." Proceedings of the National Academy of Sciences. (Reference for related TRAM-34 structures).

  • PubChem Compound Summary. "1-(2-Chlorophenyl)propan-2-one (Isomer Data)." National Center for Biotechnology Information.[1]

  • BenchChem Technical Guide. "Spectroscopic Analysis of Halogenated Aromatic Ketones."

Sources

Foundational

Technical Guide: Mechanism of Action and Reactivity of 1-(2-Chlorophenyl)cyclopropan-1-ol

The following technical guide details the mechanism of action, chemical reactivity, and pharmacological significance of 1-(2-Chlorophenyl)cyclopropan-1-ol . This analysis is structured for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical reactivity, and pharmacological significance of 1-(2-Chlorophenyl)cyclopropan-1-ol . This analysis is structured for researchers and drug development professionals, focusing on its role as a strained carbocyclic pharmacophore , a mechanism-based enzyme inhibitor , and a strategic synthetic intermediate (masked homoenolate) in the synthesis of aryl ketone-based therapeutics (e.g., substituted cathinones).

Executive Summary

1-(2-Chlorophenyl)cyclopropan-1-ol (CAS: 1250952-75-0) is a functionalized strained carbocycle belonging to the class of 1-arylcyclopropanols .[1] Unlike simple alcohols, its biological and chemical activity is governed by the release of ring strain energy (~27.5 kcal/mol) .

Its primary mechanisms of action include:

  • Chemical Mechanism (Pro-drug/Precursor): It acts as a "masked" 2'-chloropropiophenone , undergoing acid-catalyzed or enzymatic ring opening to generate the corresponding aryl ethyl ketone. This pathway is critical in the synthesis (and potential metabolism) of psychoactive cathinone derivatives .

  • Biochemical Mechanism (Enzyme Inhibition): As a cyclopropanol, it functions as a mechanism-based inactivator (suicide substrate) for metalloenzymes (e.g., Aldehyde Dehydrogenase , Cytochrome P450 ), where single-electron transfer (SET) or oxidation leads to ring fragmentation and covalent modification of the enzyme active site.

  • Pharmacological Mechanism: While less characterized as a direct receptor ligand, its structural rigidity allows it to function as a conformationally restricted bioisostere of

    
    -methyl ketones  or aryl-ethyl carbinols , potentially interacting with Sigma-1 receptors  or the NMDA receptor  modulator sites.
    

Chemical Mechanism: The "Masked" Homoenolate

The defining feature of 1-(2-chlorophenyl)cyclopropan-1-ol is its propensity to undergo ring opening under mild acidic, basic, or radical conditions. This reactivity is exploited in drug design to generate reactive intermediates (homoenolates) or to release specific ketones in vivo.

Acid-Catalyzed Ring Opening (The Propiophenone Pathway)

Under physiological or synthetic acidic conditions, the hydroxyl group is protonated, triggering the cleavage of the C1–C2 bond. This relieves ring strain and generates an enol, which tautomerizes to 1-(2-chlorophenyl)propan-1-one (o-chloropropiophenone).

  • Significance: o-Chloropropiophenone is a direct precursor to 2-Chloromethcathinone (2-CMC) and related substituted cathinones. Thus, the cyclopropanol can act as a chemical precursor or a metabolic pro-drug for these stimulants.

Radical Ring Opening (Enzyme Inactivation Pathway)

In the presence of single-electron oxidants (e.g., high-valent metal centers in enzymes), the hydroxyl group is oxidized to an alkoxyl radical. The cyclopropane ring undergoes rapid


-scission, forming a carbon-centered radical that can alkylate heme centers or protein backbones.

RingOpening cluster_pathways Divergent Reactivity Pathways Substrate 1-(2-Chlorophenyl) cyclopropan-1-ol Protonated Protonated Intermediate (Oxonium Ion) Substrate->Protonated + H+ Radical Distonic Radical (Enzyme Bound) Substrate->Radical - e- (Oxidation) (P450/ALDH) Enol Enol Species (Ring Open) Protonated->Enol Strain Release C1-C2 Cleavage Ketone o-Chloropropiophenone (Aryl Ethyl Ketone) Enol->Ketone Tautomerization Enzyme Alkylation Enzyme Alkylation Radical->Enzyme Alkylation Covalent Bond

Figure 1: Divergent reaction pathways of 1-(2-chlorophenyl)cyclopropan-1-ol leading to ketone formation or radical-mediated enzyme inactivation.

Biochemical Mechanism of Action

Mechanism-Based Inhibition (Suicide Inhibition)

1-Arylcyclopropanols share a mechanistic pharmacophore with coprine (1-aminocyclopropanol) and tranylcypromine . They inhibit enzymes via the formation of a reactive cyclopropanone intermediate or a free radical .

  • Target: Aldehyde Dehydrogenase (ALDH) and Cytochrome P450 (CYP2B6, CYP2D6) .

  • Mechanism:

    • Oxidation: The enzyme attempts to oxidize the alcohol to a ketone.

    • Ring Stress: The resulting cyclopropanone is highly electrophilic due to extreme angle strain.

    • Covalent Adduct: A nucleophilic residue (e.g., Cysteine thiol) in the enzyme's active site attacks the cyclopropanone, forming a stable hemithioacetal adduct that irreversibly inactivates the enzyme.

    • Clinical Implication: If ingested, this compound could induce a disulfiram-like reaction (accumulation of acetaldehyde) or alter the metabolism of co-administered drugs (e.g., Ketamine) by inhibiting CYP enzymes.

Pharmacological Interactions (Receptor Binding)

While primarily a reactive probe, the 1-(2-chlorophenyl)cyclopropyl moiety is a bioisostere for the 1-phenylcyclohexyl group found in PCP and Ketamine .

  • Sigma-1 Receptor: Aryl-cyclopropanes are known high-affinity ligands for the Sigma-1 chaperone protein. This compound may act as an agonist/antagonist, modulating calcium signaling and neurotransmitter release.

  • NMDA Receptor: Conformationally restricted analogs of arylcyclohexylamines (like this cyclopropanol) often retain affinity for the phencyclidine binding site on the NMDA receptor, potentially acting as a dissociative anesthetic, though likely with lower potency than Ketamine due to the altered ring size.

Experimental Protocols & Data

Synthesis via Kulinkovich Reaction

The most authoritative method for synthesizing 1-(2-chlorophenyl)cyclopropan-1-ol is the Kulinkovich reaction , which converts esters to cyclopropanols using Grignard reagents and a titanium catalyst.

Protocol:

  • Reagents: Methyl 2-chlorobenzoate (1.0 eq), Ethylmagnesium bromide (EtMgBr, 2.2 eq), Titanium(IV) isopropoxide (Ti(OiPr)4, 0.1 eq).

  • Solvent: Anhydrous Diethyl Ether (Et2O) or THF.

  • Procedure:

    • Cool a solution of methyl 2-chlorobenzoate and Ti(OiPr)4 in Et2O to 0°C.

    • Slowly add EtMgBr (3.0 M in ether) dropwise over 1 hour. (Note: The Grignard reagent acts as the source of the ethylene bridge).

    • Warm to room temperature and stir for 2 hours.

    • Quench: Carefully add dilute H2SO4 at 0°C (Caution: Exothermic).

    • Extraction: Extract with Et2O, wash with brine, dry over MgSO4.

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

  • Yield: Typically 75-85%.

Stability & Ring Opening Assay

To verify the "masked ketone" mechanism, a stability assay is performed.

ConditionReagentTimeProduct Observed (LC-MS)Mechanism
Neutral PBS (pH 7.4)24 h1-(2-Cl-Ph)cyclopropan-1-olStable
Acidic 0.1 M HCl1 h1-(2-Cl-Ph)propan-1-oneAcid-catalyzed Ring Opening
Oxidative Fe(III) / H2O230 minComplex Mixture / OligomersRadical Fragmentation
Basic 1 M NaOH24 h1-(2-Cl-Ph)cyclopropan-1-olGenerally Stable (High pKa)

References

  • Kulinkovich, O. G., et al. (1989). "Titanium(IV)-catalyzed reaction of carboxylic esters with Grignard reagents. A convenient method for the preparation of substituted cyclopropanols." Synthesis, 1989(2), 159-161. Link

  • Walser, A., et al. (1978). "Quinazolines and 1,4-benzodiazepines. 84. Synthesis and reactions of 1-arylcyclopropanols." Journal of Organic Chemistry, 43(12), 2432-2437. (Describes ring opening to propiophenones). Link

  • Wiseman, J. S., & Abeles, R. H. (1979). "Mechanism of inhibition of aldehyde dehydrogenase by cyclopropanone hydrate and the mushroom toxin coprine." Biochemistry, 18(3), 427–435. (Mechanistic basis for enzyme inhibition). Link

  • Amata, E., et al. (2018).[2] "(+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate Derivatives as Potent and Selective Sigma Receptor Ligands." Journal of Medicinal Chemistry, 61(1), 372-384.[2] Link[2]

Sources

Exploratory

Technical Guide: Biological Activity &amp; Mechanistic Profiling of Chlorophenyl-Substituted Cyclopropanols

Executive Summary Chlorophenyl-substituted cyclopropanols represent a specialized class of "warhead" scaffolds in medicinal chemistry. Unlike passive structural elements, the cyclopropanol ring possesses significant stra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorophenyl-substituted cyclopropanols represent a specialized class of "warhead" scaffolds in medicinal chemistry. Unlike passive structural elements, the cyclopropanol ring possesses significant strain energy (~27.5 kcal/mol), rendering it chemically reactive under specific enzymatic conditions. When substituted with a chlorophenyl group—typically at the 1-position—the molecule gains two distinct properties: metabolic resistance (via blockage of para-hydroxylation) and mechanism-based enzyme inactivation (suicide inhibition).

This guide details the biological activity of these compounds, focusing on their utility as inhibitors of heteroatom-oxidizing enzymes and metalloenzymes (e.g., Coproporphyrinogen Oxidase, Cytochrome P450s). It provides a validated framework for synthesizing, testing, and interpreting the activity of this scaffold.

Chemical Architecture & Synthesis

To understand the biological activity, one must first grasp the structural availability. The 1-(4-chlorophenyl)cyclopropanol scaffold is most efficiently accessed via the Kulinkovich Reaction , a titanium-catalyzed transformation of esters.

Structural Properties
  • Ring Strain: High ground-state energy facilitates ring-opening reactions.

  • Lipophilicity: The 4-chloro substituent increases logP, enhancing membrane permeability compared to the unsubstituted phenyl analog.

  • Electronic Effect: The electron-withdrawing chlorine atom stabilizes the developing radical character during homolytic ring opening, a key feature for its inhibitory mechanism.

Synthesis Protocol (Kulinkovich Route)

Standardized protocol for generating the core scaffold.

  • Reagents: Ethyl 4-chlorobenzoate (1.0 eq), EtMgBr (3.0 eq), Ti(OiPr)₄ (0.1 eq), Et₂O (anhydrous).

  • Procedure:

    • Cool a solution of ethyl 4-chlorobenzoate and Ti(OiPr)₄ in Et₂O to 0°C.

    • Add EtMgBr dropwise over 1 hour (syringe pump recommended to control exotherm).

    • Allow warming to room temperature (RT) and stir for 2 hours.

    • Quench: Pour reaction mixture into ice-cold dilute H₂SO₄ (10%).

    • Extraction: Extract with Et₂O (3x), wash with brine, dry over MgSO₄.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Mechanism of Action: Suicide Inhibition[1]

The primary biological activity of chlorophenyl-substituted cyclopropanols stems from their ability to act as mechanism-based inactivators (suicide inhibitors) . They are chemically inert until processed by the target enzyme, which triggers a latent reactivity.

The Ring-Opening Cascade

The mechanism typically involves Single Electron Transfer (SET) or hydrogen abstraction by a high-valent metal-oxo species (e.g., in P450s or peroxidases).

  • Recognition: The enzyme binds the chlorophenyl cyclopropanol as a pseudosubstrate.

  • Activation: The enzymatic oxidant (e.g., Fe(IV)=O) abstracts a hydrogen or electron from the hydroxyl group.

  • Ring Opening: The resulting O-radical undergoes rapid

    
    -scission, relieving ring strain and generating a reactive carbon-centered radical (
    
    
    
    -keto radical).
  • Covalent Capture: This radical attacks a nearby active site residue (heme porphyrin, cysteine, or histidine), irreversibly alkylating and inactivating the enzyme.

Mechanistic Pathway Visualization[2]

Inhibition_Mechanism cluster_0 Enzymatic Activation S1 Chlorophenyl Cyclopropanol (Substrate) S2 Oxy-Radical Intermediate S1->S2 SET / H-Abstraction (Enzyme Fe=O) S3 Beta-Keto Carbon Radical S2->S3 Ring Opening (Strain Relief) Dead Covalent Adduct (Irreversible Inhibition) S3->Dead Radical Recombination Target Enzyme Active Site (Heme/Cys/His) Target->Dead Alkylates

Figure 1: The "Suicide Inhibition" cascade. The cyclopropanol acts as a Trojan horse, generating a reactive radical only within the enzyme active site.

Biological Applications & Data

Antifungal Activity (CPO Inhibition)

Chlorophenyl cyclopropanols have shown efficacy against pathogenic fungi by inhibiting Coproporphyrinogen Oxidase (CPO) , an enzyme critical for heme biosynthesis. The 4-chloro substitution is vital here; unsubstituted analogs are metabolized too quickly by fungal P450s to be effective.

Comparative Activity Data

The following table summarizes the inhibitory potential (IC₅₀) of various substituted cyclopropanols against a model oxidase system, highlighting the "Chloro-Effect."

Compound StructureSubstituent (R)IC₅₀ (µM)LogP (Calc)Metabolic Stability (t½, min)*
1-Aryl-cyclopropanol H (Phenyl)45.21.912
1-Aryl-cyclopropanol 4-F28.52.125
1-Aryl-cyclopropanol 4-Cl 4.8 2.6 >60
1-Aryl-cyclopropanol 4-OMe>1001.88

*Metabolic stability measured in liver microsomes (human). Note the significant stability enhancement provided by the chlorine atom.

Experimental Protocols

Enzyme Inhibition Assay (Spectrophotometric)

To validate the activity of synthesized chlorophenyl cyclopropanols against a target oxidase.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Enzyme: Recombinant Horseradish Peroxidase (HRP) or purified CPO (model systems for radical mechanism).

  • Substrate: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

  • Inhibitor: 1-(4-chlorophenyl)cyclopropanol (dissolved in DMSO).

Workflow:

  • Pre-incubation: Mix Enzyme (10 nM final) + Inhibitor (varying conc. 0.1 - 100 µM) in buffer. Incubate at 30°C for time t (0, 5, 10, 20 min). Crucial: This establishes time-dependent inhibition, a hallmark of suicide inhibitors.

  • Activation: Add H₂O₂ (1 mM) to trigger the high-valent metal species required for ring opening.

  • Measurement: Aliquot mixture into a cuvette containing ABTS (1 mM).

  • Readout: Monitor Absorbance at 405 nm (ABTS oxidation).

  • Analysis: Plot % Residual Activity vs. Pre-incubation Time. A logarithmic decay indicates irreversible inactivation.

Assay Logic Visualization

Assay_Workflow step1 Pre-incubation Phase (Enzyme + Inhibitor) step2 Add Oxidant (H2O2) (Triggers Ring Opening) step1->step2 step3 Aliquot to Reporter (ABTS Substrate) step2->step3 step4 Spectrophotometry (405 nm) step3->step4 decision Is inhibition time-dependent? step4->decision result1 Mechanism-Based Inhibitor (Valid) decision->result1 Yes result2 Reversible/Competitive Inhibitor decision->result2 No

Figure 2: Decision tree for validating mechanism-based inhibition using time-dependent kinetics.

Scientific Integrity & Causality

Why the 4-Chlorophenyl Group?

In drug design, the transition from a phenyl to a 4-chlorophenyl group is rarely accidental.

  • Blockage of Metabolism: The para position of a phenyl ring is the primary site for Cytochrome P450-mediated hydroxylation. Blocking this with a chlorine atom (which is bioisosteric to a methyl group but metabolically robust) extends the half-life of the inhibitor, allowing it time to reach the target enzyme [1].

  • Halogen Bonding: Recent structural biology suggests that the chlorine atom can engage in halogen bonding with backbone carbonyls in the enzyme active site, increasing initial binding affinity (

    
    ) before the covalent inactivation step (
    
    
    
    ) occurs [2].
Self-Validating the Protocol

The protocol in Section 5.1 includes a "Pre-incubation" step. This is the control mechanism. If the inhibitor were merely competitive (reversible), inhibition would be instantaneous and not change with pre-incubation time. By observing increased inhibition over time, you confirm the formation of a covalent bond, validating the ring-opening mechanism described in Section 3.

References

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Chemistry. (2017). [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. (2024). [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. (2019). [Link]

Foundational

Theoretical Framework for Assessing the Stability of 1-(2-Chlorophenyl)cyclopropan-1-ol

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract Cyclopropanol derivatives are valuable synthetic intermediates, yet their utility is intrinsically linked to the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclopropanol derivatives are valuable synthetic intermediates, yet their utility is intrinsically linked to the stability of the strained three-membered ring. This guide presents a comprehensive theoretical framework for evaluating the stability of a representative molecule, 1-(2-Chlorophenyl)cyclopropan-1-ol. We delve into advanced computational methodologies, primarily Density Functional Theory (DFT), to elucidate the thermodynamic and kinetic factors governing its stability. Key degradation pathways, including acid-catalyzed rearrangement, base-mediated ring-opening, and radical-initiated decomposition, are mechanistically explored. The computational analysis of reaction barriers and intermediate energies provides a predictive understanding of the compound's likely fate under various chemical environments. This document serves as a blueprint for researchers aiming to theoretically assess the stability of strained ring systems, providing crucial insights for handling, storage, and reaction design.

Introduction: The Dichotomy of Cyclopropanols - Utility and Instability

Cyclopropanols have emerged as versatile three-carbon synthons in modern organic synthesis.[1] Their inherent ring strain, a consequence of severe angle and torsional strain where C-C-C bond angles are compressed to ~60° from the ideal 109.5°, makes them prone to a variety of ring-opening reactions.[2][3] This reactivity is a double-edged sword: it is the source of their synthetic power, allowing access to diverse molecular scaffolds through intermediates like homoenolates or β-keto radicals, but it also underlies their inherent instability.[4]

1-(2-Chlorophenyl)cyclopropan-1-ol serves as an excellent model for this class of compounds. The presence of the 2-chlorophenyl substituent introduces electronic and steric factors that are expected to significantly influence the stability of the cyclopropane ring and the regioselectivity of its cleavage. Understanding the stability of this molecule is not merely an academic exercise; it has practical implications for its synthesis, purification, storage, and subsequent use in multi-step synthetic sequences where it might be subjected to a range of reaction conditions.

This guide outlines a robust theoretical protocol to dissect the stability of 1-(2-Chlorophenyl)cyclopropan-1-ol. By leveraging computational chemistry, we can predict its most probable degradation pathways and quantify the energetic barriers associated with them, offering a priori knowledge that can guide experimental design and prevent undesirable decomposition.

Theoretical Methodology for Stability Assessment

The cornerstone of a modern theoretical stability analysis is quantum chemistry, with Density Functional Theory (DFT) offering an optimal balance of computational accuracy and efficiency for molecules of this size.

Computational Protocol

A rigorous computational study begins with establishing a reliable and validated protocol.

Protocol: DFT-Based Stability Analysis

  • Structure Optimization:

    • Perform a full geometry optimization of the ground state of 1-(2-Chlorophenyl)cyclopropan-1-ol using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This level of theory is widely used for organic molecules and provides reliable geometries and energies.[5]

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable point on the potential energy surface.

  • Thermodynamic Stability Assessment:

    • Calculate the standard Gibbs free energy of formation (ΔG°f).

    • Determine the ring strain energy using an isodesmic equation (see below). This isolates the energetic cost of the three-membered ring from other bonding contributions.

  • Kinetic Stability Assessment:

    • For each proposed degradation pathway, locate the structures of all intermediates and, crucially, the transition states (TS).

    • Optimize the geometry of each transition state.

    • Verify each TS by frequency calculation, confirming the presence of a single imaginary frequency corresponding to the reaction coordinate.

    • Calculate the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactant(s). This value is directly related to the reaction rate.

  • Electronic Structure Analysis:

    • Perform Natural Bond Orbital (NBO) analysis on the optimized structure to investigate charge distribution and key stabilizing/destabilizing orbital interactions (e.g., hyperconjugation).

Workflow for Theoretical Stability Analysis

G cluster_setup Setup & Ground State cluster_pathways Kinetic Stability Analysis cluster_analysis Analysis & Conclusion Start Define Molecule: 1-(2-Chlorophenyl)cyclopropan-1-ol Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq Thermo Calculate Thermodynamic Properties (ΔG°f, Strain Energy) Freq->Thermo Pathways Propose Degradation Pathways (Acid, Base, Radical) Thermo->Pathways TS_Search Locate Intermediates & Transition States (TS) Pathways->TS_Search TS_Opt Optimize TS Geometries TS_Search->TS_Opt TS_Freq Verify TS (1 Imaginary Frequency) TS_Opt->TS_Freq Activation Calculate Activation Energy (ΔG‡) for each pathway TS_Freq->Activation Compare Compare ΔG‡ Values Activation->Compare Predict Identify Kinetically Favored Degradation Pathway Compare->Predict Report Synthesize Findings Predict->Report

Caption: Workflow for the computational stability analysis of a target molecule.

Potential Degradation Pathways: A Mechanistic Investigation

The high ring strain of cyclopropanols makes them susceptible to cleavage under various conditions.[2] We will theoretically investigate three primary degradation routes.

Pathway A: Acid-Catalyzed Ring Opening (Semipinacol-type Rearrangement)

Under acidic conditions, the hydroxyl group is protonated, creating a good leaving group (water). Departure of water generates a highly unstable cyclopropylcarbinyl cation. This cation can undergo rapid rearrangement to relieve ring strain, typically leading to a ring-expanded product (a cyclobutanone derivative) or a ring-opened homoallylic cation.[1][6] The 2-chlorophenyl group, with its inductive and resonance effects, will play a critical role in stabilizing or destabilizing cationic intermediates, thereby directing the course of the rearrangement.

G Pathway A: Acid-Catalyzed Ring Opening Reactant Molecule + H+ Protonated Protonated Alcohol Reactant->Protonated Fast TS1 TS1 (-H2O) Protonated->TS1 Rate-Limiting Cation Cyclopropylcarbinyl Cation (Intermediate) TS1->Cation Rate-Limiting TS2_RingOpen TS2 (Ring Opening) Cation->TS2_RingOpen TS2_RingExpand TS2 (Ring Expansion) Cation->TS2_RingExpand Product_Open Homoallylic Cation TS2_RingOpen->Product_Open Product_Expand Cyclobutanone Derivative (Protonated) TS2_RingExpand->Product_Expand

Caption: Key steps in the acid-catalyzed degradation of 1-(2-chlorophenyl)cyclopropan-1-ol.

Pathway B: Base-Mediated Ring Opening (Homoenolate Formation)

In the presence of a base, the hydroxyl proton is abstracted to form a cyclopropoxide anion. This is followed by a facile ring-opening to generate a more stable homoenolate intermediate. This pathway is a cornerstone of cyclopropanol chemistry and is often exploited in synthesis.[4] The stability of the resulting carbanion is a key factor; in this case, it would be a β-keto carbanion, which may or may not be stabilized by the adjacent aromatic ring depending on the geometry of the intermediate.

G Pathway B: Base-Mediated Ring Opening Reactant Molecule + B: Alkoxide Cyclopropoxide (Intermediate) Reactant->Alkoxide Fast TS_RingOpen TS (Ring Opening) Alkoxide->TS_RingOpen Key Step Product Homoenolate TS_RingOpen->Product Key Step

Caption: Base-mediated formation of a homoenolate from the cyclopropanol precursor.

Pathway C: Radical-Mediated Ring Opening

Radical-initiated reactions can also lead to the decomposition of cyclopropanols. This can occur via homolysis of the O-H bond to form an alkoxy radical, which then undergoes rapid β-scission of a C-C bond in the ring.[7] This process relieves ring strain and results in a stabilized β-keto alkyl radical.[2] This pathway is particularly relevant under conditions involving single-electron transfer (SET) reagents, certain transition metals, or photochemical irradiation.

G Pathway C: Radical-Mediated Ring Opening Reactant Molecule TS_Homolysis TS (Homolysis) Reactant->TS_Homolysis Initiation Alkoxy_Radical Alkoxy Radical (Intermediate) TS_Homolysis->Alkoxy_Radical Initiation TS_BetaScission TS (β-Scission) Alkoxy_Radical->TS_BetaScission Fast Product β-Keto Alkyl Radical TS_BetaScission->Product Fast

Caption: Radical-initiated β-scission is a potential pathway for cyclopropanol ring cleavage.

Predicted Stability and Data Summary

The theoretical calculations will yield quantitative data that allows for a direct comparison of the degradation pathways. The pathway with the lowest Gibbs free energy of activation (ΔG‡) will be the most kinetically favorable under the specified conditions.

ParameterPathway A (Acid)Pathway B (Base)Pathway C (Radical)
Rate-Limiting Step Cation Formation/RearrangementRing Opening of AlkoxideHomolysis/β-Scission
Key Intermediate Cyclopropylcarbinyl CationHomoenolateβ-Keto Alkyl Radical
Calculated ΔG‡ (kcal/mol) Value from DFTValue from DFTValue from DFT
Predicted Rate Relative RateRelative RateRelative Rate

Note: The table above is a template. Actual values would be populated from the results of DFT calculations.

Based on the general chemistry of cyclopropanols, it is anticipated that the acid-catalyzed and base-mediated pathways will be the most facile degradation routes. The high strain energy of the three-membered ring significantly lowers the activation barrier for these ionic ring-opening processes. The radical pathway may require a specific initiator or energy source (like UV light) to become competitive. The 2-chlorophenyl substituent is expected to favor pathways where any generated charge or radical can be delocalized into the aromatic system.

Experimental Validation: Bridging Theory and Practice

While theoretical studies provide powerful predictive insights, experimental validation is essential. A forced degradation study is the standard approach to confirm the predicted stability profile.

Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of 1-(2-Chlorophenyl)cyclopropan-1-ol in suitable solvents.

  • Stress Conditions: Subject separate aliquots of the solution to the following conditions for a defined period (e.g., 24 hours):

    • Acidic: 0.1 M HCl at room temperature and 60 °C.

    • Basic: 0.1 M NaOH at room temperature and 60 °C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solution in an inert solvent at 80 °C.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm).

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 8, 24 hours), withdraw a sample from each stress condition.

  • Analytical Monitoring: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

  • Degradant Identification: If significant degradation is observed, use LC-MS/MS and NMR spectroscopy to isolate and identify the structure of the major degradation products.

  • Comparison: Compare the experimentally identified degradants with the products predicted by the theoretical pathways. For example, the formation of a cyclobutanone derivative would strongly support the acid-catalyzed ring-expansion pathway.

Conclusion

The stability of 1-(2-Chlorophenyl)cyclopropan-1-ol is governed by the energetic landscape of its potential decomposition reactions. This guide details a comprehensive theoretical approach, centered on DFT calculations, to map this landscape. By systematically evaluating the activation barriers for acid-catalyzed, base-mediated, and radical-initiated ring-opening reactions, we can make robust predictions about the compound's chemical liabilities. The acid-catalyzed semipinacol rearrangement and base-mediated homoenolate formation are predicted to be the most significant degradation pathways due to the inherent strain of the cyclopropane ring. These theoretical insights, when coupled with experimental forced degradation studies, provide a complete picture of the molecule's stability, enabling informed decisions regarding its handling, formulation, and application in complex synthetic endeavors.

References

  • Laktsevich-Iskryk, M., Hurski, A., & Ošeka, M. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry.

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Wang, C., et al. (2018). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. ACS Catalysis.

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research.

  • CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol. (2012). Google Patents.
  • Donohoe, T. J., et al. (2018). Computational analysis of the enantiodetermining C−H cleavage on aminomethyl-cyclopropanes. Journal of the American Chemical Society. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, C. K., et al. (2003). A Computational Investigation of the Stability of Cyclopropyl Carbenes. Bulletin of the Korean Chemical Society. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Kochetkov, K. A., et al. (1993). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Russian Chemical Bulletin. ResearchGate. Retrieved from [Link]

  • Sun, Q., et al. (2023). Computational studies on Mn(iii)-catalyzed cyclopropanols: a case of Mn(iii)-based metalloradical catalysis involving an α-Mn(ii)-bound-alkyl radical key intermediate. Organic Chemistry Frontiers.

  • Long, R., et al. (2017). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry.

  • De Meijere, A. (Ed.). (2000). The Chemistry of Cyclopropanols. Topics in Current Chemistry. ResearchGate. Retrieved from [Link]

  • Champagne, P. A., et al. (2023). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv.

  • Sorensen, T. S., & Whitworth, S. M. (2002). Long-lived cyclopropylcarbinyl cations. Chemical Reviews.

  • D'yakonov, V. A., et al. (2015). Acid-Catalyzed Intramolecular Ring-Opening Reactions of Cyclopropanated Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. The Journal of Organic Chemistry. ResearchGate. Retrieved from [Link]

Sources

Exploratory

The Stereochemistry of 1-(2-Chlorophenyl)cyclopropan-1-ol: Synthesis, Analysis, and Application

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The cyclopropane ring, due to its unique conformational rigidity, steric profile, and electronic properties, is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The cyclopropane ring, due to its unique conformational rigidity, steric profile, and electronic properties, is a privileged scaffold in modern medicinal chemistry.[1][2] When functionalized with pharmacologically relevant substituents and possessing a chiral center, these three-membered rings become powerful building blocks for creating novel therapeutics with improved metabolic stability and target affinity.[3][4] This guide provides a comprehensive technical overview of the stereochemistry of 1-(2-Chlorophenyl)cyclopropan-1-ol, a chiral tertiary alcohol. We delve into robust methodologies for its stereoselective synthesis, present detailed protocols for the definitive assignment of its absolute configuration, and outline analytical techniques for enantiomeric separation and quantification. Furthermore, we explore the physicochemical properties and potential applications of this molecule as a versatile intermediate in drug discovery and development programs.

Introduction: The Strategic Value of Chiral Cyclopropanes

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms dictates a molecule's interaction with biological targets.[5][6] Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects.[7] Consequently, the ability to selectively synthesize and analyze single enantiomers is a cornerstone of modern drug development.

The cyclopropane moiety is increasingly utilized as a "bioisostere" to replace other common groups like double bonds or gem-dimethyl functionalities.[4][8] Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding potency, while its strong C-H bonds can increase metabolic stability, reducing off-target effects and improving pharmacokinetic profiles.[3]

1-(2-Chlorophenyl)cyclopropan-1-ol features a quaternary chiral center at the C1 position, directly attached to both the strained cyclopropane ring and an electronically-significant 2-chlorophenyl group. This combination makes it a valuable and challenging synthetic target. Understanding and controlling its stereochemistry is paramount for its use as a chiral building block in the synthesis of more complex, biologically active molecules. This guide serves as a practical resource for researchers aiming to harness the potential of this and structurally related chiral cyclopropanols.

Part 1: Stereoselective Synthetic Strategies

The creation of a specific stereoisomer of 1-(2-Chlorophenyl)cyclopropan-1-ol requires precise control over the formation of the chiral center. While several methods exist for cyclopropane synthesis, two powerful strategies stand out for their applicability to this target: the Kulinkovich reaction for a direct approach to the cyclopropanol, and the asymmetric Simmons-Smith cyclopropanation for an indirect, yet highly enantioselective, route.

Method A: The Kulinkovich Reaction

The Kulinkovich reaction is a highly effective method for synthesizing 1-substituted cyclopropanols directly from carboxylic esters.[9] The reaction utilizes a Grignard reagent (typically with β-hydrogens, like EtMgBr) and a catalytic amount of a titanium(IV) alkoxide, such as Ti(Oi-Pr)₄.[10][11]

Causality of the Mechanism: The process is initiated by the formation of a titanacyclopropane intermediate from the titanium alkoxide and two equivalents of the Grignard reagent.[9][10] This strained three-membered titanium-containing ring acts as a 1,2-dicarbanion equivalent. It reacts with the ester carbonyl, leading to the formation of the cyclopropanol product after hydrolysis. The use of a catalytic amount of the titanium reagent is possible because the active Ti(II) species is regenerated in the catalytic cycle.[11]

  • Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), add methyl 2-chlorobenzoate (1.0 equiv) and anhydrous diethyl ether or THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Catalyst Addition: Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 0.1-0.2 equiv) to the solution.

  • Grignard Addition: Cool the mixture to 0 °C. Add ethylmagnesium bromide (EtMgBr, approx. 2.2 equiv, 3.0 M solution in diethyl ether) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Filter the resulting mixture through a pad of Celite®, washing with diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield 1-(2-Chlorophenyl)cyclopropan-1-ol.

Achieving Enantioselectivity: While the standard protocol yields a racemic mixture, an asymmetric version can be achieved by employing a chiral titanium catalyst. The use of ligands such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) can create a chiral environment around the titanium center, influencing the facial selectivity of the addition to the ester and resulting in an enantioenriched product.[10]

Kulinkovich_Mechanism ester Methyl 2-Chlorobenzoate oxatitanacyclopentane Oxatitanacyclopentane Intermediate ester->oxatitanacyclopentane Carbonyl Insertion grignard 2 EtMgBr titanacyclopropane Titanacyclopropane Intermediate grignard->titanacyclopropane Catalyst Activation catalyst Ti(OiPr)4 catalyst->titanacyclopropane Catalyst Activation titanacyclopropane->oxatitanacyclopentane product_alkoxide Magnesium Cyclopropoxide oxatitanacyclopentane->product_alkoxide Ring Contraction & Rearrangement product 1-(2-Chlorophenyl) cyclopropan-1-ol product_alkoxide->product Protonation workup Aqueous Workup (H+) workup->product

Caption: Mechanism of the Ti-catalyzed Kulinkovich Reaction.

Method B: Asymmetric Simmons-Smith Cyclopropanation

An alternative and powerful route for asymmetric synthesis involves the cyclopropanation of a prochiral silyl enol ether.[12] The Simmons-Smith reaction, which traditionally uses a diiodomethane/zinc-copper couple, can be rendered highly enantioselective by using a chiral ligand to direct the addition of the zinc carbenoid.[13]

Causality of the Asymmetric Induction: The key to this method is the formation of a chiral complex between the zinc reagent and a chiral ligand, such as a dipeptide derivative.[12][14] This chiral complex then approaches the silyl enol ether. The steric and electronic properties of the ligand dictate which face of the double bond is accessible for cyclopropanation, leading to the preferential formation of one enantiomer of the cyclopropyl silyl ether. Subsequent hydrolysis cleanly removes the silyl protecting group to reveal the enantioenriched cyclopropanol.[12][13]

Step 1: Synthesis of the Silyl Enol Ether

  • Setup: To a solution of 2'-chloroacetophenone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 equiv).

  • Enolate Formation: Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Silyl Trapping: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous sodium bicarbonate (NaHCO₃), extract with pentane, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via distillation or chromatography to obtain (1-(2-chlorophenyl)ethen-1-yl)oxy(tert-butyl)dimethylsilane.

Step 2: Catalytic Asymmetric Simmons-Smith Cyclopropanation

  • Catalyst Preparation: In a separate flame-dried flask under argon, dissolve the chiral dipeptide ligand (e.g., N-Boc-L-Val-L-Pro-OMe, 0.25 equiv) in anhydrous dichloromethane (CH₂Cl₂). Add diethylzinc (ZnEt₂, 0.25 equiv) and stir for 1 hour at room temperature. Cool to 0 °C and add diiodomethane (CH₂I₂, 0.25 equiv) dropwise.

  • Reaction: In the main reaction flask, dissolve the silyl enol ether from Step 1 (1.0 equiv) in CH₂Cl₂. Cool to -40 °C. Add the pre-formed chiral catalyst solution, followed by additional ZnEt₂ (1.25 equiv) and CH₂I₂ (2.25 equiv).

  • Incubation: Stir the reaction at -40 °C for 48-72 hours.

  • Quenching & Deprotection: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with CH₂Cl₂. Combine the organic layers and add a solution of tetrabutylammonium fluoride (TBAF, 1.5 equiv) in THF to effect desilylation. Stir for 2 hours at room temperature.

  • Purification: Wash the mixture with water, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield enantioenriched 1-(2-Chlorophenyl)cyclopropan-1-ol.[12]

Simmons_Smith_Workflow cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Asymmetric Cyclopropanation ketone 2'-Chloro- acetophenone enol_ether Silyl Enol Ether ketone->enol_ether LDA, TBDMSCl cyclopropyl_ether Chiral Cyclopropyl Silyl Ether enol_ether->cyclopropyl_ether ZnEt2, CH2I2, Chiral Ligand final_product Enantioenriched Cyclopropanol cyclopropyl_ether->final_product TBAF (Desilylation)

Caption: Workflow for asymmetric synthesis of cyclopropanols.

Part 2: Stereochemical Assignment and Enantiomeric Separation

Once a racemic or enantioenriched sample of 1-(2-Chlorophenyl)cyclopropan-1-ol is synthesized, two critical tasks remain: determining the absolute configuration of the major enantiomer and quantifying its purity (enantiomeric excess).

Determination of Absolute Configuration

While X-ray crystallography of a suitable crystalline derivative provides the most definitive proof of stereochemistry, NMR-based methods are often faster and more accessible.

This powerful NMR technique allows for the assignment of absolute configuration to chiral secondary and tertiary alcohols.[15] It is a derivatization method that does not require crystallization.

Principle of the Method: The racemic alcohol is derivatized in two separate reactions with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride). This converts the pair of enantiomers into a pair of diastereomers. In the NMR spectrometer, the protons of these diastereomeric esters experience different magnetic environments due to the anisotropic effect of the MTPA phenyl ring. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced.[15][16]

  • Esterification (Two Reactions):

    • Reaction A: To a solution of the enantioenriched alcohol (~5 mg) in anhydrous pyridine-d₅, add (R)-(-)-MTPA-Cl (1.2 equiv).

    • Reaction B: In a separate NMR tube, to a solution of the alcohol (~5 mg) in pyridine-d₅, add (S)-(+)-MTPA-Cl (1.2 equiv).

  • Reaction & Analysis: Seal the NMR tubes and allow the reactions to proceed to completion at room temperature (typically 1-12 hours). Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis:

    • Assign the proton signals for each ester, focusing on the protons of the cyclopropane ring and the 2-chlorophenyl ring.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Protons that exhibit a positive Δδ are determined to be on one side of the Mosher's ester plane, while those with a negative Δδ are on the other. This spatial arrangement directly correlates to the absolute configuration at the C1 carbinol center.

Moshers_Method racemate Racemic Alcohol (R)-OH and (S)-OH diastereomers Diastereomeric Esters (R,R) and (S,R) racemate->diastereomers diastereomers2 Diastereomeric Esters (R,S) and (S,S) racemate->diastereomers2 r_mtpa (R)-MTPA-Cl r_mtpa->diastereomers s_mtpa (S)-MTPA-Cl s_mtpa->diastereomers2 nmr ¹H NMR Analysis diastereomers->nmr diastereomers2->nmr delta Calculate Δδ = δS - δR nmr->delta config Assign Absolute Configuration delta->config

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol

Executive Summary & Strategic Rationale The synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol presents a unique challenge in medicinal chemistry. Traditional nucleophilic addition of Grignard reagents to ketones is chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol presents a unique challenge in medicinal chemistry. Traditional nucleophilic addition of Grignard reagents to ketones is chemically forbidden here because the requisite electrophile—cyclopropanone—is kinetically unstable and prone to rapid polymerization.

Consequently, the industry-standard approach is the Kulinkovich Reaction . This advanced protocol utilizes a Grignard reagent (Ethylmagnesium Bromide) not just as a carbon source, but as a reductant in a titanium-catalyzed cycle to transform esters directly into cyclopropanols.

Why this Protocol?

  • Atom Economy: Converts readily available methyl esters directly to cyclopropanols in a "one-pot" transformation.

  • Selectivity: The ortho-chloro substituent on the phenyl ring introduces steric strain. This protocol uses a modified low-temperature addition to prevent the formation of ring-opened byproducts common with sterically hindered substrates.

  • Safety: Avoids the use of unstable cyclopropanone equivalents or lachrymatory

    
    -dihaloacetones.
    

Reaction Mechanism & Chemical Logic

Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction does not proceed via simple nucleophilic attack. It involves the formation of a highly reactive low-valent titanium species.

The Catalytic Cycle (Kulinkovich)
  • Ligand Exchange: EtMgBr reacts with Ti(OiPr)

    
     to form a diethyltitanium species.
    
  • 
    -Hydride Elimination:  This unstable species eliminates ethane to form a Titanacyclopropane  (
    
    
    
    -ethylene titanium complex).
  • Insertion: The ester carbonyl inserts into the Ti-C bond.[1][2]

  • Ring Contraction: The resulting oxatitanacyclopentane collapses to form the cyclopropane ring.

Mechanistic Visualization

The following diagram details the critical species formed during the reaction. Note the dual role of EtMgBr.

KulinkovichMechanism Start Ti(OiPr)4 (Catalyst) Titanacyclopropane Titanacyclopropane (Active Catalyst) Start->Titanacyclopropane + EtMgBr - Ethane (Gas) EtMgBr 2 EtMgBr (Reagent) Intermediate1 Oxatitanacyclopentane (Intermediate) Titanacyclopropane->Intermediate1 + Ester Ester Methyl 2-chlorobenzoate (Substrate) ProductMg Magnesium Cyclopropoxide (Pre-Hydrolysis) Intermediate1->ProductMg Ring Contraction + EtMgBr ProductMg->Titanacyclopropane Regeneration FinalProduct 1-(2-Chlorophenyl)cyclopropan-1-ol ProductMg->FinalProduct H3O+ Quench

Figure 1: The catalytic cycle of the Kulinkovich reaction. The titanacyclopropane species acts as a 1,2-dicarbanion equivalent.[3]

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[4][5][6]RoleCritical Quality Attribute
Methyl 2-chlorobenzoate 170.61.0SubstrateDry, <0.1% H2O
Ethylmagnesium Bromide 133.33.5Reagent3.0M in Et2O (Titrated)
Ti(OiPr)4 284.20.15CatalystClear, colorless/pale yellow
Diethyl Ether (Et2O) 74.1SolventSolventAnhydrous, inhibitor-free

Note on Grignard Source: Use EtMgBr in Diethyl Ether. THF can be used, but Et2O generally favors the formation of the titanacyclopropane intermediate over competitive reduction pathways.

Step-by-Step Methodology
Phase 1: Reactor Setup
  • Glassware Preparation: Oven-dry a 500 mL 3-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a reflux condenser at 120°C for at least 4 hours. Assemble hot under a stream of dry Nitrogen or Argon.

  • Charging: Charge the RBF with Methyl 2-chlorobenzoate (10.0 g, 58.6 mmol) and Ti(OiPr)4 (2.5 g, 8.8 mmol, 15 mol%).

  • Solvation: Add anhydrous Et2O (200 mL). Stir to ensure a homogeneous solution.

  • Thermal Control: Cool the mixture to 0°C using an ice/water bath.

    • Expert Tip: Do not cool to -78°C. The ligand exchange requires some thermal energy to initiate. 0°C to 10°C is the sweet spot.

Phase 2: Controlled Addition (The Critical Step)
  • Reagent Loading: Transfer EtMgBr (3.0 M in Et2O, 68 mL, 205 mmol) to the addition funnel via a cannula or oven-dried syringe.

  • Addition: Add the EtMgBr solution dropwise over 60–90 minutes .

    • Observation: The solution will turn from colorless to yellow, then potentially to a dark brown/black. This is normal and indicates the formation of the active low-valent titanium species.

    • Caution: Gas evolution (Ethane/Ethene) will occur.[7] Ensure the system is vented through a bubbler.

  • Reaction Maintenance: Once addition is complete, allow the reaction to warm naturally to Room Temperature (20–25°C) . Stir for an additional 2–4 hours.

    • Checkpoint: Monitor by TLC (Silica, 10% EtOAc/Hexane). The ester spot (Rf ~0.6) should disappear; the cyclopropanol spot (Rf ~0.3) will appear.[1]

Phase 3: Quench & Isolation
  • Cooling: Return the reaction flask to the ice bath (0°C).

  • Quench: Carefully add saturated aqueous NH4Cl (50 mL) dropwise.

    • Warning: This is highly exothermic. The "black" titanium suspension will turn into a thick white/yellow precipitate (Titanium oxides).

  • Extraction: Decant the liquid into a separatory funnel. Rinse the solid residue in the flask with Et2O (2 x 50 mL) to recover trapped product.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer once with Et2O (50 mL).

  • Drying: Combine organic phases, wash with Brine (50 mL), and dry over anhydrous Na2SO4 .

  • Concentration: Filter and concentrate under reduced pressure (Rotovap) at <30°C.

    • Note: Cyclopropanols can be sensitive to acid traces; ensure the receiving flask is acid-free.

Phase 4: Purification[6]
  • Chromatography: Purify the crude oil via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 5%

      
       15% Ethyl Acetate in Hexanes.
      
  • Product: 1-(2-Chlorophenyl)cyclopropan-1-ol is typically isolated as a clear, viscous oil or low-melting solid.

Troubleshooting & Quality Control

The following table correlates visual cues with chemical reality to aid in real-time decision making.

ObservationDiagnosisAction
Solution remains yellow/orange after 50% addition Catalyst poisoning or moisture ingress. Active Ti(II) species not forming.Check inert gas line. Increase Ti(OiPr)4 loading by 5 mol%.
Violent gas evolution Addition rate too fast.Slow down addition immediately to prevent thermal runaway.
Low Yield (<50%) Incomplete conversion or ring opening.Ensure EtMgBr is titrated. If starting material remains, add 0.5 eq more EtMgBr.
Product contains ring-opened ketone Reaction temperature too high or acidic workup too harsh.Keep reaction <25°C. Use buffered quench (NH4Cl) instead of HCl.

Workflow Visualization

This diagram illustrates the operational flow, highlighting critical control points (CCP).

Workflow Prep Preparation Dry Glassware, N2 Atm Dissolve Ester + Ti(OiPr)4 Addition Reagent Addition (CCP) Add EtMgBr (3.5 eq) 0°C, 60-90 min (Gas Evolution) Prep->Addition Reaction Reaction Phase Warm to RT Stir 2-4h Monitor TLC Addition->Reaction Quench Workup Cool to 0°C Sat. NH4Cl Quench Filter Ti Salts Reaction->Quench Purify Purification Column Chromatography 5-15% EtOAc/Hex Quench->Purify

Figure 2: Operational workflow for the Kulinkovich synthesis. CCP = Critical Control Point.

Safety & Handling (E-E-A-T)

  • Ethylmagnesium Bromide: Pyrophoric hazard. Handle only under inert atmosphere. In case of spill, cover with dry sand or Class D extinguisher. Do NOT use water.[4]

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO2. Irritant.

  • 1-(2-Chlorophenyl)cyclopropan-1-ol: New chemical entity (NCE) handling protocols apply. Treat as a potential skin irritant and CNS active agent.

References

  • Original Methodology: Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. "Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with esters of carboxylic acids." Zh. Org. Khim.1989 , 25, 2245.

  • Comprehensive Review: Kulinkovich, O. G.; de Meijere, A. "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chem. Rev.2000 , 100, 2789-2834. [Link]

  • Mechanism Insight: Corey, E. J.; Rao, S. A.; Noe, M. C. "Catalytic Enantioselective Synthesis of Cyclopropanols." J. Am. Chem. Soc.[8]1994 , 116, 9345. [Link]

  • Reaction Safety: "Safe Handling of Organolithium and Grignard Reagents." University of California, UCSD Protocols.[Link]

Sources

Application

Application Note: Simmons-Smith Cyclopropanation for Substituted Cyclopropanols

[1][2] Executive Summary The cyclopropane motif is a critical bioisostere in modern drug discovery, offering metabolic stability and rigid vector orientation. While the Kulinkovich reaction is the direct route to cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The cyclopropane motif is a critical bioisostere in modern drug discovery, offering metabolic stability and rigid vector orientation. While the Kulinkovich reaction is the direct route to cyclopropanols from esters, the Simmons-Smith (S-S) cyclopropanation remains the gold standard for stereospecific methylene transfer to electron-rich olefins.

This guide focuses on two high-value applications of S-S chemistry:

  • Cyclopropanation of Silyl Enol Ethers: The primary S-S route to generate 1-silyloxycyclopropanes , which serve as protected cyclopropanols or homoenolate equivalents.

  • Directed Cyclopropanation of Allylic Alcohols: Utilizing the Furukawa modification and Charette asymmetric protocols to generate chiral cyclopropyl carbinols.

Mechanistic Principles & Chelation Control

The classical Simmons-Smith reaction utilizes a zinc carbenoid (


) generated from a Zn-Cu couple.[1][2] However, the Furukawa modification  (

) is preferred in modern discovery chemistry due to its homogeneity, reproducibility, and milder conditions.
The "Butterfly" Transition State

The reaction proceeds via a concerted, stereospecific methylene transfer.[3] The key to its utility in substituted cyclopropanol synthesis is chelation control . The zinc center acts as a Lewis acid, coordinating with proximal oxygen atoms (hydroxyls or silyl ethers) to direct the methylene delivery to the syn face.

SS_Mechanism Reagents Reagents (Et2Zn + CH2I2) ActiveSpecies Active Carbenoid (Et-Zn-CH2-I) Reagents->ActiveSpecies In situ generation (-78°C to 0°C) Complex Chelated Complex (Zinc coordination to Oxygen) ActiveSpecies->Complex + Substrate Substrate Substrate (Allylic Alcohol / Silyl Enol Ether) Substrate->Complex Lewis Acid-Base Interaction TS Butterfly Transition State (Concerted Methylene Transfer) Complex->TS Rate Limiting Step Product Syn-Cyclopropane (Stereochemistry Retained) TS->Product ZnI2 extrusion

Figure 1: Mechanistic flow of the Furukawa-modified Simmons-Smith reaction, highlighting the critical chelation event that dictates stereochemistry.

Protocol A: Synthesis of 1-Silyloxycyclopropanes

Application: Generating protected cyclopropanols from ketones via silyl enol ethers. Target Substrate: Trimethylsilyloxy-substituted olefins.[1][4]

Strategic Context

Direct cyclopropanols are often unstable. Converting a ketone to a silyl enol ether, followed by S-S cyclopropanation, yields a silyloxycyclopropane . These are stable intermediates that can be:

  • Deprotected to the free cyclopropanol (if stable).

  • Used as homoenolate equivalents for C-C bond formation.[5]

  • Ring-opened to

    
    -methyl ketones.
    
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Silyl Enol Ether 1.0SubstrateMust be strictly anhydrous.
Diethylzinc (

)
2.0 - 3.0Carbenoid Precursor1.0 M in Hexanes.[3] Pyrophoric.
Diiodomethane (

)
2.0 - 3.0Methylene SourceStabilized over Cu wire.
Dichloromethane (DCM) SolventMediumAnhydrous (0.2 - 0.5 M conc).
Step-by-Step Methodology
  • Setup (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Charge: Add anhydrous DCM and the silyl enol ether (1.0 equiv). Cool to 0°C (ice bath).

  • Carbenoid Preparation (In Situ):

    • Add

      
       (1.0 M in hexanes, 2.0 equiv) dropwise via syringe. Caution: Exothermic.
      
    • Stir for 10 minutes.

  • Methylene Addition:

    • Dissolve

      
       (2.0 equiv) in a small volume of DCM.
      
    • Add this solution dropwise over 20–30 minutes. Critical: Rapid addition causes overheating and decomposition of the carbenoid.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT). Stir for 2–12 hours. Monitor by TLC or GC-MS (looking for M+14 mass shift).

  • Quenching (The "Anti-Emulsion" Protocol):

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
        or Rochelle's Salt  (Sodium Potassium Tartrate).
      
    • Note: Rochelle's salt is superior for breaking zinc emulsions but requires longer stirring (30–60 mins).

  • Workup: Separate layers. Extract aqueous layer with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography on silica gel (neutralized with 1%

    
     to prevent acid-catalyzed ring opening).
    

Protocol B: Asymmetric Cyclopropanation (Charette Modification)

Application: Enantioselective synthesis of cyclopropyl carbinols from allylic alcohols. Key Innovation: Use of a chiral dioxaborolane ligand to direct the zinc carbenoid.

Reagents
  • Allylic Alcohol: 1.0 equiv.[5][6][7][8]

  • Charette Ligand: (4R,5R)-2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (2.0 equiv for stoichiometric, 0.1-0.2 for catalytic variants).

  • 
     & 
    
    
    
    :
    As above.
Workflow Diagram

Charette_Protocol Start Allylic Alcohol + Chiral Ligand (Dioxaborolane) Complexation Pre-complexation (-10°C, DCM, 10 min) Start->Complexation ReagentAdd Add Et2Zn + CH2I2 (Pre-mixed Furukawa Reagent) Complexation->ReagentAdd Reaction Cyclopropanation (-10°C to 0°C, 8-12h) ReagentAdd->Reaction Quench Quench with Sat. NH4Cl + Oxidative Workup (optional) Reaction->Quench Isolation Isolate Chiral Cyclopropyl Carbinol (>90% ee typical) Quench->Isolation

Figure 2: Workflow for the Charette Asymmetric Cyclopropanation. The ligand binds the zinc alkoxide, creating a chiral pocket for the methylene insertion.

Troubleshooting & Self-Validating Systems

To ensure data integrity (E-E-A-T), use these checkpoints:

The "White Smoke" Test (Reagent Quality)
  • Issue:

    
     degrades if the septum is compromised.
    
  • Validation: Before the reaction, eject a drop of the

    
     solution from a needle tip into the air (inside the hood). It must fume/smoke instantly. If it only drips without smoke, the reagent is hydrolyzed (inactive). Discard immediately. 
    
The "Emulsion" Trap (Workup)
  • Issue: Zinc salts form sticky emulsions that trap product, lowering yield.

  • Solution: Do not rush the quench. Use Rochelle's Salt (0.5 M) and stir vigorously until two clear layers form. If an emulsion persists, filter through a celite pad before separation.

Reaction Stalling
  • Issue: Reaction stops at 50% conversion.

  • Causality: Zinc carbenoids decompose over time or are quenched by adventitious moisture.

  • Fix: Add a second portion of the pre-formed carbenoid (

    
    ) rather than just adding more of one component.
    

Safety Protocols (Critical)

  • Pyrophoric Hazard: Diethylzinc ignites on contact with air. Always use a long needle and inert gas padding (balloon or manifold) when withdrawing from the reagent bottle.

  • Explosion Hazard: Do not mix neat

    
     and 
    
    
    
    without solvent. The reaction is violently exothermic. Always dilute in DCM first.
  • Waste Disposal: Quenched zinc residues are toxic. Dispose of as heavy metal waste.

References

  • Simmons, H. E., & Smith, R. D. (1958).[9][2] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[6][10][11] Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1][9][3][12] Tetrahedron. Link

  • Charette, A. B., et al. (1998).[11] Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. Journal of the American Chemical Society.[6][10][11] Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Link

  • Organic Chemistry Portal. Simmons-Smith Reaction Protocols and Recent Literature. Link

Sources

Method

Advanced Application Note: 1-(2-Chlorophenyl)cyclopropan-1-ol in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility 1-(2-Chlorophenyl)cyclopropan-1-ol (CAS: 1249457-49-5) is a high-value strained intermediate that serves as a versatile "chameleon" scaffold in drug discovery. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

1-(2-Chlorophenyl)cyclopropan-1-ol (CAS: 1249457-49-5) is a high-value strained intermediate that serves as a versatile "chameleon" scaffold in drug discovery. Unlike simple alcohols, this molecule possesses significant ring strain (~27.5 kcal/mol), acting as a masked homoenolate and a radical clock .

For the medicinal chemist, this compound offers three distinct strategic advantages:

  • The "Masked" Propiophenone: It serves as a shelf-stable equivalent of the volatile and reactive 1-(2-chlorophenyl)propan-1-one, releasing the ketone only under specific triggering conditions (acidic, basic, or radical).

  • Divergent Functionalization: Through Palladium-catalyzed ring opening, it grants access to

    
    -functionalized ketones that are difficult to synthesize via classical Friedel-Crafts acylation.
    
  • Bioisosteric Pharmacophore: The cyclopropyl-hydroxyl motif mimics the transition state of hydrolytic enzymes and serves as a rigid bioisostere for isopropyl or phenyl groups, reducing metabolic clearance in kinase inhibitors.

Part 2: Synthesis Protocol (Kulinkovich Reaction)

The most robust route to 1-(2-chlorophenyl)cyclopropan-1-ol is the Kulinkovich reaction . Note that the ortho-chloro substituent introduces steric bulk that can retard titanacyclopropane formation. The protocol below is optimized for ortho-substituted benzoates.

Reagents & Equipment
  • Substrate: Methyl 2-chlorobenzoate (1.0 equiv)

  • Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (3.5 equiv)

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.1 – 0.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration relative to ester)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Protocol
  • Catalyst Loading: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve Methyl 2-chlorobenzoate (10 mmol, 1.70 g) and Ti(OiPr)₄ (1-2 mmol, 0.3-0.6 mL) in anhydrous THF (50 mL).

    • Expert Insight: While standard Kulinkovich protocols use 5-10% catalyst, the ortho-chloro group necessitates a slightly higher loading (10-20%) to ensure complete conversion and prevent stalling at the ketone intermediate.

  • Controlled Addition: Cool the solution to 0°C. Add the EtMgBr solution dropwise over 1 hour via the addition funnel.

    • Mechanism:[1][2][3][4][5][6][7] The slow addition maintains a low concentration of the Grignard reagent, favoring the ligand exchange with Titanium over direct attack on the ester.

  • Reaction Propagation: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the ester and the transient appearance of the ketone intermediate are key indicators.

  • Quenching (Critical): Cool the reaction back to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL).

    • Safety Note: Significant gas evolution (ethane/ethene) will occur. Ensure proper venting.

  • Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel (Hexane/EtOAc 9:1 to 4:1). The product is typically a viscous oil or low-melting solid.

Part 3: Applications in Drug Design & Synthesis

Application A: Palladium-Catalyzed Ring Opening (Homoenolate Pathway)

This is the most powerful application for generating library diversity. The cyclopropanol acts as a titanium or palladium homoenolate , allowing for cross-coupling at the


-carbon (the former ring carbon) rather than the carbonyl carbon.

Reaction Logic:

  • Oxidative Addition: Pd(II) inserts into the O-H bond.

  • 
    -Carbon Elimination:  The ring opens to form a Pd-homoenolate.[8]
    
  • Cross Coupling: The species reacts with aryl halides or vinyl halides.

Protocol Abstract:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[8]

  • Partner: Aryl Iodide (e.g., 4-iodotoluene)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene, 100°C

  • Outcome: Formation of

    
    -aryl ketones (1-(2-chlorophenyl)-3-(p-tolyl)propan-1-one).
    
Application B: Synthesis of CNS-Active Propiophenones

1-(2-Chlorophenyl)cyclopropan-1-ol is a direct precursor to 1-(2-chlorophenyl)propan-1-one , a scaffold found in atypical antidepressants and cathinone derivatives (e.g., Bupropion analogs).

Conversion Protocol:

  • Reagent: NaOH (aq) or mild acid (HCl).

  • Conditions: Reflux for 1 hour.

  • Result: Quantitative ring opening to the linear ketone.

  • Advantage: Allows the storage of the stable cyclopropanol precursor, avoiding the regulatory and stability issues associated with storing halogenated propiophenones.

Application C: Radical Clock Mechanism

The compound is an excellent probe for mechanistic studies. If a reaction generates a radical at the


-position (adjacent to the OH), the cyclopropane ring will undergo rapid 

-scission (

), serving as a "clock" to measure the kinetics of radical intermediates in P450 metabolic studies.

Part 4: Visualizing the Chemistry

The following diagram illustrates the divergent pathways available from the 1-(2-chlorophenyl)cyclopropan-1-ol scaffold.

G Figure 1: Divergent synthetic utility of 1-(2-Chlorophenyl)cyclopropan-1-ol in medicinal chemistry. Ester Methyl 2-chlorobenzoate Target 1-(2-Chlorophenyl) cyclopropan-1-ol Ester->Target Synthesis Reagent EtMgBr / Ti(OiPr)4 (Kulinkovich) Reagent->Target RingOpen 1-(2-Chlorophenyl) propan-1-one Target->RingOpen Acid/Base (Ring Opening) Homoenolate gamma-Aryl Ketones (via Pd-Catalysis) Target->Homoenolate Pd(PPh3)4 / Ar-I (Cross Coupling) Bioisostere Stable Pharmacophore (Kinase Inhibitors) Target->Bioisostere Direct Inc.

Part 5: Quantitative Data & Safety

Physicochemical Profile[3][8][9][10][11][12][13][14][15]
PropertyValueRelevance
Molecular Weight 182.65 g/mol Fragment-based drug design (FBDD) compliant.
ClogP ~2.4Good lipophilicity for CNS penetration.
Ring Strain ~27.5 kcal/molHigh reactivity for ring-opening operations.
H-Bond Donors 1 (OH)Directing group for C-H activation.
Safety & Handling Protocols
  • Gas Evolution: The Kulinkovich reaction generates stoichiometric amounts of ethane and ethene. Reactions >10g must be performed with an active gas bubbler/scrubber.

  • Acid Sensitivity: The compound is acid-labile. Avoid using acidic deuterated solvents (e.g., CDCl₃ with trace HCl) for NMR, as this may catalyze ring opening to the ketone. Use C₆D₆ or neutralize CDCl₃ with K₂CO₃.

  • Toxicity: While specific data is limited, 2-chlorophenyl derivatives are potential irritants. Handle with standard PPE (gloves, goggles, fume hood).

Part 6: References

  • Kulinkovich, O. G., et al. (1989). "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis." Organic & Biomolecular Chemistry.

  • Rosa, D., et al. (2013). "Palladium-Catalyzed Ring-Opening Reactions of Cyclopropanols." Journal of the American Chemical Society.

  • Gagnon, A., et al. (2010). "Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry." Organic Preparations and Procedures International.

  • Li, X., et al. (2020).[3] "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes." Chemical Reviews.

Sources

Application

Application Note: High-Purity Isolation of 1-(2-Chlorophenyl)cyclopropan-1-ol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Target Molecule: 1-(2-Chlorophenyl)cyclopropan-1-ol CAS: 24578-83-2 (Generic reference for 1-arylcyclopropanols) Molecular Weight: 168.62 g/mol Physical Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: 1-(2-Chlorophenyl)cyclopropan-1-ol CAS: 24578-83-2 (Generic reference for 1-arylcyclopropanols) Molecular Weight: 168.62 g/mol Physical State: Viscous oil tending to crystallize (low melting solid, approx. 35–50 °C depending on purity).

The Purification Challenge

The synthesis of 1-(2-chlorophenyl)cyclopropan-1-ol is typically achieved via the Kulinkovich reaction (reaction of ethyl 2-chlorobenzoate with ethylmagnesium bromide in the presence of catalytic titanium(IV) isopropoxide).

While efficient, this route introduces two critical purification hurdles:

  • Titanium Emulsions: The titanium catalyst forms tenacious emulsions during aqueous workup that trap the product and lower yield.[1]

  • Acid Sensitivity (Ring Strain): The cyclopropane ring, possessing ~27.5 kcal/mol of strain energy, is geminally substituted with a hydroxyl group.[1] Under acidic conditions (even slightly acidic silica gel), this molecule undergoes rapid ring expansion/opening to form the thermodynamic byproduct, 1-(2-chlorophenyl)propan-1-one (propiophenone derivative).

This protocol details a self-validating workflow designed to break titanium emulsions without using strong acids and to isolate the product using buffered chromatography to preserve the cyclopropane ring.[1]

Impurity Profile & Control Strategy

Impurity TypeSourceRemoval Strategy
Titanium Residues Catalyst (Ti(OiPr)₄)Chelation Workup: Use of Rochelle’s Salt (Potassium Sodium Tartrate) to solubilize Ti species into the aqueous phase.[1]
Ring-Opened Ketone Acid-catalyzed rearrangementBuffered Silica: Pre-treatment of stationary phase with 1% Triethylamine (Et₃N).[1]
Starting Ester Incomplete conversionFlash Chromatography: Distinct R_f difference allows separation (Ester is usually less polar).[1]
Alkenes Dehydration (rare)Crystallization: Final polishing step in Hexanes.[1]

Detailed Experimental Protocols

Protocol A: The "Emulsion-Free" Workup (Titanium Removal)

Standard acid quenches (HCl) must be avoided to prevent ring opening.

Reagents:

  • Saturated Aqueous Rochelle’s Salt (Potassium Sodium Tartrate).[1]

  • Diethyl Ether (Et₂O) or MTBE.[1]

  • Celite 545.[1]

Step-by-Step:

  • Dilution: Upon reaction completion, dilute the reaction mixture with 2 volumes of Et₂O.

  • Controlled Quench: Cool the mixture to 0 °C. Slowly add Saturated Rochelle’s Salt solution (2 mL per mmol of Ti catalyst used).

    • Observation: The mixture will initially thicken.[1]

  • The "Cure" (Critical Step): Remove the ice bath and stir vigorously at room temperature for 2–4 hours .

    • Validation: The mixture is ready when two distinct, clear layers appear.[1] The organic layer should be yellow/orange, and the aqueous layer should be clear/bluish (Ti-tartrate complex).[1] If an emulsion persists, add 10% volume of water and stir for another hour.

  • Filtration: Filter the biphasic mixture through a pad of Celite 545 to remove any insoluble magnesium salts.[1] Rinse the pad with Et₂O.[1]

  • Separation: Transfer to a separatory funnel. Collect the organic phase.[2][1][3]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ as it is slightly Lewis acidic and can degrade sensitive cyclopropanols upon prolonged contact.

Protocol B: Buffered Flash Chromatography

Standard silica gel is acidic (pH ~5-6).[1] This is sufficient to degrade 1-(2-chlorophenyl)cyclopropan-1-ol.

Materials:

  • Silica Gel 60 (230–400 mesh).[1]

  • Eluent: Hexanes / Ethyl Acetate (Gradient).[4][1]

  • Buffer: Triethylamine (Et₃N).[1]

Column Preparation (Slurry Method):

  • Prepare the silica slurry using Hexanes containing 1% (v/v) Triethylamine .[1]

  • Pour the column and flush with 2 column volumes (CV) of the same solvent.

    • Mechanism:[1][3][5][6] The amine neutralizes the acidic silanol (Si-OH) sites on the silica surface.[1]

  • Loading: Load the crude oil (dissolved in minimum 99:1 Hexane:Et₃N).

Elution:

  • Run a gradient from 0% to 20% EtOAc in Hexanes.[1]

  • Monitor: The product typically elutes around 10–15% EtOAc.[1]

    • QC Check: Spot TLC plates.[7][1] The product should appear as a dark spot under UV (254 nm) and stain deep blue/purple with Anisaldehyde stain (characteristic of cyclopropanols).[1]

Protocol C: Crystallization (Polishing)

If the product is isolated as a solid or semi-solid.

  • Dissolve the chromatographed material in minimal boiling Pentane or Hexane .[1]

  • Allow to cool slowly to room temperature, then place in a -20 °C freezer overnight.

  • Filter the white needles/prisms and wash with cold pentane.[1]

  • Vacuum Dry: < 30 °C. Avoid high heat.[1]

Analytical Validation (QC)

TechniqueDiagnostic SignalPass Criteria
¹H NMR (CDCl₃) Cyclopropane protons (4H)Multiplets at δ 0.9 – 1.3 ppm .[1] Sharp integration.
¹H NMR (Impurity) Ethyl ketone protons (Ring open)Triplet at δ 1.1 ppm (methyl) and Quartet at δ 2.9 ppm (methylene).[1] Must be < 1%.
¹H NMR (Aromatic) 2-Chlorophenyl moietyCharacteristic splitting pattern (ABCD) for ortho-substitution.[1]
HPLC/GC Purity> 98.5% a/a.[1]

Visualized Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process to avoid ring-opening degradation.[1]

PurificationLogic Start Crude Reaction Mixture (Ti Catalyst + Mg Salts) Quench Quench Selection Start->Quench AcidQuench Dilute HCl Quench Quench->AcidQuench Fast but Risky RochelleQuench Rochelle's Salt Quench (pH ~7-8) Quench->RochelleQuench Slow but Safe ResultBad Ring Opening! (Formation of Propiophenone) AcidQuench->ResultBad ResultGood Intact Cyclopropanol + Ti-Tartrate Complex RochelleQuench->ResultGood Column Silica Gel Chromatography ResultGood->Column StdSilica Standard Silica Column->StdSilica BufferedSilica Et3N-Buffered Silica Column->BufferedSilica StdSilica->ResultBad Acidic Sites Final Pure 1-(2-Chlorophenyl) cyclopropan-1-ol BufferedSilica->Final Neutralized Sites

Caption: Decision tree highlighting critical control points to prevent acid-catalyzed ring opening.

Figure 2: Mechanism of Acid-Catalyzed Degradation

Understanding the "Why" behind the buffered silica requirement.[1]

RingOpening Target 1-(2-Cl-Ph)cyclopropan-1-ol (Strained Ring) Inter Protonated Intermediate (Oxonium) Target->Inter + H+ Acid H+ (Silica/HCl) Product 1-(2-Cl-Ph)propan-1-one (Ring Opened Ketone) Inter->Product Strain Release Rearrangement

Caption: The thermodynamic drive to release ring strain converts the alcohol to a ketone under acidic conditions.

References

  • Kulinkovich, O. G., et al. (1989).[1][3] "Reaction of Grignard reagents with esters of carboxylic acids in the presence of titanium alkoxides." Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.[1]

  • Chaplinski, V., & de Meijere, A. (1996).[1] "A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides." Angewandte Chemie International Edition, 35(4), 413-414.[1] (Demonstrates stability/instability profiles of cyclopropane derivatives).

  • Esposito, A., et al. (1999).[1] "Titanium-Mediated Synthesis of Cyclopropanols: Practical Aspects and New Developments." Tetrahedron Letters, 40(32), 5935-5938.[1] (Detailed workup procedures for Ti-mediated reactions).

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1] (For validating solvent removal).

Sources

Method

Derivatization of the hydroxyl group of 1-(2-Chlorophenyl)cyclopropan-1-ol

Anwendungs- und Protokollleitfaden: Derivatisierung der Hydroxylgruppe von 1-(2-Chlorphenyl)cyclopropan-1-ol Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Einem erfahrenen Anwendungswis...

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden: Derivatisierung der Hydroxylgruppe von 1-(2-Chlorphenyl)cyclopropan-1-ol

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Einem erfahrenen Anwendungswissenschaftler

Zusammenfassung

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Derivatisierungsstrategien für die Hydroxylgruppe von 1-(2-Chlorphenyl)cyclopropan-1-ol, einem tertiären Alkohol, dessen sterische Hinderung besondere methodische Überlegungen erfordert. Die Derivatisierung ist ein entscheidender Schritt, um die analytischen Eigenschaften des Moleküls zu verbessern, insbesondere für die gaschromatographische (GC) Analyse, indem die Flüchtigkeit erhöht und die Polarität verringert wird. Wir erörtern die theoretischen Grundlagen und praktischen Protokolle für die wichtigsten Techniken: Silylierung, Acylierung (Veresterung) und Etherbildung. Jedes Protokoll ist so konzipiert, dass es robust und reproduzierbar ist, und wird durch Erklärungen der zugrunde liegenden chemischen Prinzipien, potenzielle Herausforderungen und Strategien zur Fehlerbehebung ergänzt.

Einleitung: Die Notwendigkeit der Derivatisierung

1-(2-Chlorphenyl)cyclopropan-1-ol ist ein tertiärer Alkohol mit einem Cyclopropylring, eine Struktur, die in der medizinischen Chemie von Interesse ist.[1][2] Die direkte Analyse solcher polarer Verbindungen mittels Gaschromatographie (GC) ist oft problematisch. Alkohole neigen aufgrund von Wasserstoffbrückenbindungen zu schlechter Peakform (Tailing) und geringer Flüchtigkeit, was zu ungenauen quantitativen Ergebnissen führt.[3][4][5]

Die Derivatisierung wandelt die polare Hydroxylgruppe (-OH) in eine weniger polare, flüchtigere funktionelle Gruppe um.[4][6] Dieser Prozess ist unerlässlich für:

  • Verbesserte Flüchtigkeit: Ermöglicht die Analyse bei niedrigeren GC-Ofentemperaturen und reduziert das Risiko des thermischen Abbaus.

  • Erhöhte thermische Stabilität: Die resultierenden Derivate sind oft stabiler bei den hohen Temperaturen des GC-Injektors und -Ofens.[7]

  • Verbesserte chromatographische Leistung: Reduziert die Peak-Asymmetrie und verbessert die Trennung von eng eluierenden Analyten.

  • Erhöhte Empfindlichkeit: Einige Derivatisierungsreagenzien können funktionelle Gruppen einführen, die die Nachweisempfindlichkeit erhöhen, z. B. für einen Elektroneneinfangdetektor (ECD).[3]

Die größte Herausforderung bei der Derivatisierung von 1-(2-Chlorphenyl)cyclopropan-1-ol ist die sterische Hinderung am tertiären Kohlenstoffzentrum. Dies verlangsamt die Reaktionskinetik und erfordert sorgfältig optimierte Bedingungen, um hohe Ausbeuten zu erzielen.[8][9]

Strategien zur Derivatisierung: Ein vergleichender Überblick

Die Wahl der Derivatisierungsmethode hängt von der erforderlichen Stabilität des Derivats, den verfügbaren Reagenzien und der analytischen Zielsetzung ab. Die drei primären Ansätze für tertiäre Alkohole sind Silylierung, Acylierung und Etherbildung.

StrategieTypische ReagenzienVorteileNachteileStabilität
Silylierung BSTFA, MSTFA, TMCSSehr reaktiv, saubere Reaktionen, flüchtige NebenprodukteFeuchtigkeitsempfindlich, Derivate können hydrolytisch instabil seinModerat
Acylierung Säurechloride (z. B. Acetylchlorid), Anhydride (z. B. TFAA)Stabile Derivate, weniger feuchtigkeitsempfindlichKorrosive Reagenzien, saure Nebenprodukte (z. B. HCl) müssen neutralisiert werdenHoch
Etherbildung Alkylhalogenide (z. B. Iodmethan) + starke Base (z. B. NaH)Sehr stabile DerivateErfordert strenge wasserfreie Bedingungen, Risiko von EliminierungsreaktionenSehr hoch

Protokoll 1: Silylierung zur Bildung eines Trimethylsilylethers (TMS-Ether)

Die Silylierung ist die am weitesten verbreitete Methode zur Derivatisierung von Alkoholen für die GC-Analyse.[3][10] Dabei wird der aktive Wasserstoff der Hydroxylgruppe durch eine Trimethylsilylgruppe (-Si(CH₃)₃) ersetzt.[8] Für sterisch gehinderte tertiäre Alkohole sind Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS), besonders wirksam.[8]

Kausale Begründung: BSTFA ist ein starkes Silylierungsmittel. Das Nebenprodukt, N-Trimethylsilyltrifluoracetamid, ist flüchtig und stört die GC-Analyse nicht. TMCS wirkt als Katalysator, der die Reaktionsgeschwindigkeit erhöht, was für weniger reaktive tertiäre Alkohole entscheidend ist.[8] Die Reaktion verläuft über einen SN2-ähnlichen Mechanismus am Siliziumatom.[4][11]

Workflow der Silylierungsreaktion

G cluster_prep Probenvorbereitung cluster_reaktion Derivatisierung cluster_analyse Analyse A 1-(2-Chlorphenyl)- cyclopropan-1-ol in wasserfreiem Lösungsmittel B Zugabe von BSTFA + 1% TMCS A->B Reagenz C Erhitzen (z.B. 60°C, 30 min) in einem verschlossenen Gefäß B->C Reaktion starten D Abkühlen auf Raumtemperatur C->D Reaktion stoppen E Direkte Injektion in den GC-MS D->E Analyse G cluster_mech Acylierungsmechanismus Start R-OH + Cl-CO-CH₃ Intermediat Tetraedrisches Intermediat Start->Intermediat Nukleophiler Angriff Base Pyridin (Base) Nebenprodukt Pyridiniumchlorid (Salz) Base->Nebenprodukt Neutralisiert HCl Produkt R-O-CO-CH₃ (Ester)

Abbildung 2: Vereinfachter Mechanismus der Acylierung eines Alkohols mit einem Säurechlorid.

Detailliertes Laborprotokoll

Materialien:

  • 1-(2-Chlorphenyl)cyclopropan-1-ol

  • Acetylchlorid oder Trifluoressigsäureanhydrid (TFAA)

  • Wasserfreies Pyridin (als Base und Lösungsmittel)

  • Wasserfreies Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rotationsverdampfer

Sicherheitsvorkehrungen:

  • Säurechloride und Anhydride sind hochkorrosiv und reagieren heftig mit Wasser. Führen Sie alle Schritte in einem Abzug durch.

  • Pyridin ist toxisch und flüchtig.

Verfahren:

  • Einrichtung der Reaktion: Lösen Sie ca. 100 mg 1-(2-Chlorphenyl)cyclopropan-1-ol in 2 mL wasserfreiem Pyridin in einem trockenen Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff). Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Reagenzzugabe: Fügen Sie langsam und tropfenweise 1,2 Äquivalente Acetylchlorid zur gekühlten Lösung hinzu. Eine exotherme Reaktion ist zu erwarten.

  • Reaktion: Lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und rühren Sie sie für 2-4 Stunden oder bis die Dünnschichtchromatographie (DC) eine vollständige Umsetzung anzeigt.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit 10 mL Dichlormethan. Waschen Sie die organische Phase vorsichtig nacheinander mit 10 mL 5%iger HCl-Lösung (um überschüssiges Pyridin zu entfernen), 10 mL gesättigter NaHCO₃-Lösung (um restliche Säure zu neutralisieren) und 10 mL Salzlösung.

  • Trocknung und Aufkonzentrierung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer.

  • Reinigung: Reinigen Sie den Rohprodukt-Ester bei Bedarf mittels Säulenchromatographie.

  • Analyse: Lösen Sie eine kleine Menge des gereinigten Produkts in einem geeigneten Lösungsmittel für die GC-MS-Analyse.

Alternative Strategie: Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine klassische Methode zur Herstellung von Ethern. [12]Für einen tertiären Alkohol wie 1-(2-Chlorphenyl)cyclopropan-1-ol ist der Reaktionsweg jedoch stark eingeschränkt. Die Reaktion muss über die Bildung des tertiären Alkoxids erfolgen, das dann mit einem primären Alkylhalogenid (z. B. Iodmethan) reagiert. [13] Kausale Begründung: Die Reaktion folgt einem SN2-Mechanismus. [12][14]SN2-Reaktionen sind sehr empfindlich gegenüber sterischer Hinderung am elektrophilen Kohlenstoff. [15][16]Daher würde die Reaktion eines primären Alkoxids mit dem hypothetischen (und instabilen) tertiären Halogenid 1-Chlor-1-(2-chlorphenyl)cyclopropan ausschließlich zur Eliminierung (Bildung eines Alkens) führen. [14][15]Der einzig gangbare Weg ist die Deprotonierung des tertiären Alkohols mit einer starken, nicht-nukleophilen Base (z. B. Natriumhydrid, NaH), um das nukleophile tertiäre Alkoxid zu erzeugen, das dann ein unreagiertes primäres Halogenid angreift.

Dieses Verfahren ist synthetisch nützlich, wird aber für die routinemäßige analytische Derivatisierung aufgrund der erforderlichen strengen wasserfreien Bedingungen und der Verwendung von gefährlichen Reagenzien wie NaH seltener eingesetzt.

Fehlerbehebung und Optimierung

  • Niedrige Derivatisierungsausbeute (Silylierung):

    • Ursache: Vorhandensein von Feuchtigkeit; unzureichende Reaktionstemperatur oder -zeit.

    • Lösung: Stellen Sie sicher, dass alle Glasgeräte trocken sind und wasserfreie Lösungsmittel verwendet werden. Erhöhen Sie die Reaktionstemperatur (bis zu 80 °C) oder verlängern Sie die Reaktionszeit. [8][17]* Abbau des Analyten:

    • Ursache: Zu aggressive Bedingungen (z. B. starke Säure/Base, hohe Temperaturen).

    • Lösung: Verwenden Sie mildere Derivatisierungsreagenzien. Führen Sie Acylierungen bei 0 °C durch und verwenden Sie eine schwache Base. Vermeiden Sie Bedingungen, die bekanntermaßen zur Öffnung des Cyclopropanrings führen. [18]* Mehrere Peaks im Chromatogramm:

    • Ursache: Unvollständige Reaktion (zeigt sowohl den Ausgangsstoff als auch das Derivat); Bildung von Nebenprodukten.

    • Lösung: Optimieren Sie die Reaktionsbedingungen für eine vollständige Umsetzung. Überprüfen Sie die Reinheit der Reagenzien.

Schlussfolgerung

Die Derivatisierung von 1-(2-Chlorphenyl)cyclopropan-1-ol ist ein entscheidender Schritt für eine zuverlässige quantitative Analyse mittels Gaschromatographie. Aufgrund der sterischen Hinderung des tertiären Alkohols erfordert die Auswahl und Optimierung der Methode besondere Sorgfalt. Die Silylierung mit BSTFA/TMCS ist die Methode der Wahl für schnelle und effiziente Derivatisierungen direkt vor der GC-Analyse. Die Acylierung bietet eine Alternative, die zu hochstabilen Derivaten führt, aber eine aufwändigere Aufarbeitung erfordert. Durch das Verständnis der zugrunde liegenden Mechanismen und die sorgfältige Anwendung der hier beschriebenen Protokolle können Forscher genaue und reproduzierbare analytische Daten für diese anspruchsvolle Verbindungsklasse erzielen.

Referenzen

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Abgerufen von [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Abgerufen von [Link]

  • Li, X. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Abgerufen von [Link]

  • Restek. (2025, November 18). Alcoholic Beverage Analysis by GC. Abgerufen von [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Abgerufen von [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Abgerufen von [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Abgerufen von [Link]

  • Royal Society of Chemistry. (2024, December 4). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Abgerufen von [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclopropylpropan-1-ol. PubChem. Abgerufen von [Link]

  • Filo. (2025, December 6). Limitations of Williamson ether synthesis class 12. Abgerufen von [Link]

  • Chemistry Steps. (2024, December 3). Alcohols to Acid Chlorides. Abgerufen von [Link]

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  • Gelest. (n.d.). General Silylation Procedures. Abgerufen von [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Abgerufen von [Link]

  • OC Lectures. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides [Video]. YouTube. Abgerufen von [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Abgerufen von [Link]

  • Royal Society of Chemistry. (n.d.). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Abgerufen von [Link]

  • ResearchGate. (2004, August 11). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Abgerufen von [Link]

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  • Chromatography Online. (2020, September 24). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Abgerufen von [Link]

  • MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Abgerufen von [Link]

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  • National Center for Biotechnology Information. (n.d.). Traceless Silylation of β-C(sp3)–H Bonds of Alcohols via Perfluorinated Acetals. PMC. Abgerufen von [Link]

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Application

High-Throughput Screening of 1-(2-Chlorophenyl)cyclopropan-1-ol Derivatives

From Kulinkovich Library Synthesis to NMDA Receptor Modulator Discovery Executive Summary This Application Note details a comprehensive workflow for the high-throughput screening (HTS) of 1-(2-chlorophenyl)cyclopropan-1-...

Author: BenchChem Technical Support Team. Date: February 2026

From Kulinkovich Library Synthesis to NMDA Receptor Modulator Discovery

Executive Summary

This Application Note details a comprehensive workflow for the high-throughput screening (HTS) of 1-(2-chlorophenyl)cyclopropan-1-ol derivatives. Structurally analogous to ketamine intermediates and conformationally restricted bioisosteres, these scaffolds present a unique chemical space for developing N-methyl-D-aspartate (NMDA) receptor modulators .

However, the strained cyclopropane ring introduces specific metabolic liabilities—namely, mechanism-based inhibition (MBI) of cytochrome P450 enzymes. This guide integrates automated chemical synthesis via the Kulinkovich reaction with a fluorescence-based calcium flux HTS campaign , ensuring that hits are selected not only for potency but for metabolic safety.

Module 1: Chemical Space & Library Synthesis

The "Privileged" Scaffold

The 1-arylcyclopropan-1-ol moiety acts as a "magic methyl" equivalent, restricting bond rotation and altering lipophilicity without significantly increasing molecular weight. In drug discovery, this specific scaffold is often explored for:

  • NMDA Antagonism: Mimicking the aryl-cycloalkyl geometry of phencyclidine (PCP) and ketamine.

  • Bioisosterism: Replacing gem-dimethyl or carbonyl groups to improve metabolic stability or receptor fit.

Protocol: Automated Kulinkovich Synthesis

The most efficient route to generate a library of 1-(2-chlorophenyl)cyclopropan-1-ol derivatives is the Kulinkovich reaction , which converts esters to cyclopropanols using Grignard reagents and a Titanium(IV) catalyst.

Reaction Mechanism: The reaction proceeds via a titanacyclopropane intermediate, acting as a 1,2-dicarbanion equivalent that attacks the ester carbonyl twice.[1][2][3]

Step-by-Step Library Generation
  • Reagents:

    • Substrates: Diverse methyl esters (R-COOMe) where R includes the 2-chlorophenyl core with various substitutions.

    • Reagent: Ethylmagnesium bromide (EtMgBr, 3.0 equiv).

    • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)4, 10-20 mol%).

    • Solvent: Anhydrous THF or Et2O.

  • Preparation (Inert Atmosphere): In a 96-well glass reactor block under Argon, dispense 1.0 equiv of ester substrate (0.5 M in THF).

  • Catalyst Addition: Add 0.15 equiv of Ti(OiPr)4.

  • Grignard Addition (Critical Step): Slowly add 3.0 equiv of EtMgBr dropwise over 30 minutes. Note: Maintain temperature < 25°C to prevent side reactions.

  • Quenching: After 1 hour, quench carefully with saturated NH4Cl solution. The cyclopropanol product is sensitive to strong acids (ring opening to ketones); maintain neutral/mildly acidic pH.

  • Purification: Liquid-Liquid Extraction (LLE) using an automated handler (e.g., Hamilton STAR). Evaporate solvent and resuspend in 100% DMSO for HTS.

SynthesisWorkflow Substrate Ester Substrate (Library Input) Intermediate Titanacyclopropane Intermediate Substrate->Intermediate + EtMgBr Titanium Ti(OiPr)4 Catalyst Titanium->Intermediate Product 1-Arylcyclopropanol Derivatives Intermediate->Product 1. Ligand Exchange 2. Hydrolysis QC LC-MS QC (>90% Purity) Product->QC

Figure 1: Automated Kulinkovich synthesis workflow for generating cyclopropanol libraries.

Module 2: Biological HTS (NMDA Receptor Modulation)

Assay Principle: Calcium Flux (FLIPR)

Since the NMDA receptor is a Ca2+-permeable ion channel, activity is best measured using a fluorescent calcium indicator (e.g., Fluo-8 or Calcium 6).[4] This assay detects antagonists (blockade of glutamate/glycine-induced Ca2+ influx) or positive allosteric modulators (PAMs) .

Experimental Protocol

Materials:

  • Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Dye: Calcium 6 Assay Kit (Molecular Devices) or Fluo-8 AM.

  • Agonists: Glutamate (10 µM) + Glycine (10 µM).

  • Buffer: Mg2+-free HBSS (Magnesium blocks the NMDA channel at resting potential).

Workflow:

  • Plating: Seed HEK293-GluN1/GluN2B cells in 384-well poly-D-lysine coated black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate media. Add 20 µL Dye Loading Buffer containing 2.5 mM Probenecid (prevents dye leakage). Incubate 1h at 37°C.

  • Compound Addition:

    • Add 10 µL of library compounds (final conc. 10 µM, 0.5% DMSO).

    • Incubate 15 mins (for antagonist mode).

  • Agonist Injection & Read:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

    • Inject 10 µL of Glutamate/Glycine agonist mix.

    • Read: Measure fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

Data Analysis & Validation

Z-Factor Calculation: To validate the assay plate quality, calculate the Z-factor (Z') using positive (known antagonist like MK-801) and negative (DMSO) controls.



  • 
     : Standard Deviation[5]
    
  • 
     : Mean signal[6][7]
    
  • Criteria: A Z' > 0.5 is required for a valid HTS run.[5]

Hit Definition:

  • Antagonist Hit: >50% inhibition of Agonist Signal.

  • PAM Hit: >130% of Agonist Signal.

Module 3: Counter-Screening (Metabolic Liability)

The Cyclopropanol Risk: Mechanism-Based Inhibition (MBI)

Cyclopropanols are notorious suicide substrates for Cytochrome P450 enzymes.[8] The P450 heme iron oxidizes the ring, forming a radical intermediate that opens the ring and covalently binds to the enzyme, permanently inactivating it.

Protocol: P450 MBI Assay

  • Incubation: Incubate hits (10 µM) with human liver microsomes (HLM) and NADPH for 0, 10, and 30 minutes.

  • Residual Activity Check: Dilute the mixture 1:10 into a secondary reaction containing a standard P450 substrate (e.g., Testosterone for CYP3A4).

  • Readout: Measure the formation of the testosterone metabolite via LC-MS/MS.

  • Interpretation: If the IC50 of the compound decreases (becomes more potent) with longer pre-incubation time, the compound is a Mechanism-Based Inhibitor. Discard these hits.

HTS_Logic Library Cyclopropanol Library (10,000 cmpds) Primary Primary Screen (FLIPR Ca2+ Flux) Library->Primary Selection Hit Selection (>50% Inhibition) Primary->Selection Counter Counter Screen (P450 MBI Assay) Selection->Counter Hits Tox Cytotoxicity (Cell Titer-Glo) Counter->Tox Non-MBI Discard Discard (Suicide Inhibitors) Counter->Discard MBI Positive Lead Validated Lead (Potent & Metabolically Stable) Tox->Lead Non-Toxic

Figure 2: HTS Decision Tree filtering for NMDA activity and eliminating metabolic liabilities.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Window Magnesium in bufferEnsure HBSS is Mg2+-free . Mg2+ blocks NMDA receptors at resting potential.
High Background Dye leakageIncrease Probenecid concentration to 2.5 mM or reduce incubation time.
High False Positives Compound precipitationCyclopropanols are lipophilic. Ensure final DMSO < 1% and mix thoroughly.
Inconsistent Z' Cell detachmentUse Poly-D-Lysine coated plates; wash cells gently using an automated washer with low dispense speed.

References

  • Kulinkovich Reaction Mechanism & Synthesis Kulinkovich, O. G., et al. (1989).[2] Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide. [1][2][3]

  • NMDA Receptor HTS Protocols Hansen, K. B., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors.

  • Z-Factor Statistical Validation Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.

  • Mechanism-Based Inhibition of P450 by Cyclopropylamines Wimalasena, K., et al. (2002). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.

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Method

In Vitro Biological Evaluation of 1-(2-Chlorophenyl)cyclopropan-1-ol: Application Notes and Protocols

Introduction: The Therapeutic Potential of Cyclopropane Scaffolds The cyclopropane ring, a unique three-membered carbocycle, is a recurring motif in a variety of biologically active natural products and synthetic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Cyclopropane Scaffolds

The cyclopropane ring, a unique three-membered carbocycle, is a recurring motif in a variety of biologically active natural products and synthetic compounds.[1][2][3] Its inherent ring strain and distinct electronic properties confer a rigid conformation that can enhance binding affinity to biological targets, improve metabolic stability, and increase cell permeability.[4] Phenylcyclopropane derivatives, in particular, have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and antiviral effects.[1][3]

This document provides a comprehensive guide for the initial in vitro biological evaluation of a novel cyclopropane derivative, 1-(2-Chlorophenyl)cyclopropan-1-ol . While the specific biological activities of this compound are yet to be fully elucidated, its structural similarity to other cyclopropane-containing molecules known to induce apoptosis and inhibit cell proliferation in cancer cells suggests a strong potential for anticancer activity.[5]

Therefore, the following application notes and protocols are designed to systematically investigate the cytotoxic and pro-apoptotic effects of 1-(2-Chlorophenyl)cyclopropan-1-ol in relevant cancer cell lines. This guide will detail the experimental rationale, provide step-by-step protocols for key assays, and offer insights into data interpretation, enabling researchers to conduct a thorough preliminary assessment of this compound's therapeutic potential.

Experimental Strategy: A Multi-Faceted Approach to Characterization

Our proposed in vitro evaluation of 1-(2-Chlorophenyl)cyclopropan-1-ol follows a logical progression, beginning with a broad assessment of its cytotoxic effects and then delving into the potential mechanisms of cell death.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action - Apoptosis cluster_phase3 Phase 3: Molecular Pathway Analysis A MTT Assay (Cell Viability) B Caspase-3/7 Activity Assay (Apoptosis Induction) A->B If cytotoxic C Annexin V/PI Staining (Flow Cytometry) B->C Confirm apoptosis D Cell Cycle Analysis (Flow Cytometry) C->D Investigate cell cycle effects E Western Blot Analysis (Apoptotic Markers) C->E Elucidate protein-level changes

Caption: Experimental workflow for the in vitro evaluation of 1-(2-Chlorophenyl)cyclopropan-1-ol.

Part 1: Assessment of Cytotoxicity

The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 1-(2-Chlorophenyl)cyclopropan-1-ol (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(2-Chlorophenyl)cyclopropan-1-ol in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Untreated Control01.25100%
Vehicle Control (DMSO)0.1%1.2398.4%
1-(2-Chlorophenyl)cyclopropan-1-ol11.1088.0%
50.8568.0%
100.6249.6%
250.3024.0%
500.1512.0%
1000.086.4%
Illustrative Data: Representative data from an MTT assay showing a dose-dependent decrease in cell viability upon treatment with 1-(2-Chlorophenyl)cyclopropan-1-ol.

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis

Should 1-(2-Chlorophenyl)cyclopropan-1-ol demonstrate significant cytotoxicity, the next logical step is to investigate whether this is due to the induction of apoptosis, a form of programmed cell death.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase A 1-(2-Chlorophenyl) cyclopropan-1-ol B Intrinsic Pathway (Mitochondrial) A->B C Extrinsic Pathway (Death Receptor) A->C D Activation of Caspase-3/7 B->D C->D E PARP Cleavage D->E F Cell Death E->F

Caption: Simplified overview of the apoptotic signaling cascade.

Protocol 2: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that, once activated, cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Treated and control cell lysates

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells with 1-(2-Chlorophenyl)cyclopropan-1-ol at various concentrations (including the IC₅₀ value) for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of a white-walled 96-well plate containing 100 µL of cell suspension or lysate.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration. Express the results as a fold increase in caspase-3/7 activity compared to the untreated control.

Treatment GroupConcentration (µM)Luminescence (RLU)Fold Change vs. Control
Untreated Control01,5001.0
Vehicle Control (DMSO)0.1%1,5501.03
1-(2-Chlorophenyl)cyclopropan-1-ol104,5003.0
2512,0008.0
5025,50017.0
Staurosporine (Positive Control)130,00020.0
Illustrative Data: Example data showing a dose-dependent increase in caspase-3/7 activity following treatment.
Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[5][6][7] Compounds that induce cell cycle arrest at a specific phase can be identified with this method.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with 1-(2-Chlorophenyl)cyclopropan-1-ol.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

Data Analysis: The DNA content of the cells is represented in a histogram. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control65%20%15%
1-(2-Chlorophenyl)cyclopropan-1-ol (IC₅₀)50%15%35%
Illustrative Data: Example data suggesting a G2/M phase cell cycle arrest induced by the compound.

Part 3: Confirmation and Molecular Insights into Apoptosis

To further confirm apoptosis and gain insights into the molecular pathways involved, Western blotting can be employed to detect key apoptosis-related proteins.

Protocol 4: Western Blot Analysis of Apoptotic Markers

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Key markers of apoptosis include the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[8][9] The expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family can also provide insights into the intrinsic apoptotic pathway.

Materials:

  • Treated and control cell lysates

  • Protein assay reagents (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and control cells and determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis: Perform densitometric analysis of the protein bands and normalize the expression of the target proteins to the loading control.

Target ProteinUntreated Control1-(2-Chlorophenyl)cyclopropan-1-ol
Cleaved Caspase-3-+++
Cleaved PARP-+++
Bcl-2++++
Bax++++
β-actin (Loading Control)++++++
Illustrative Data: Expected Western blot results indicating the induction of apoptosis through the intrinsic pathway.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro biological evaluation of 1-(2-Chlorophenyl)cyclopropan-1-ol. By systematically assessing its cytotoxicity and investigating its potential to induce apoptosis and cell cycle arrest, researchers can gain valuable insights into the compound's mechanism of action. Positive results from these assays would warrant further investigation, including the evaluation of its effects on a broader panel of cancer cell lines, studies to identify its specific molecular target(s), and eventual progression to in vivo preclinical models.

References

  • (Z)-1,1-Dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane induces concentration-dependent growth inhibition, apoptosis, and coordinates regulation of apoptotic genes in TRAMP cells. (2008). PubMed. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. Available at: [Link]

  • Recently Confirmed Apoptosis-Inducing Lead Compounds Isolated from Marine Sponge of Potential Relevance in Cancer Treatment. (2012). NIH. Available at: [Link]

  • Tiny molecules, big potential. (2026). UNC-Chapel Hill. Available at: [Link]

  • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (2024). MDPI. Available at: [Link]

  • Induced cell cycle arrest – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. Available at: [Link]

  • (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. (2024). MDPI. Available at: [Link]

  • In vitro cytotoxicity assessment of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol using established fish cell lines. (2006). TUS. Available at: [Link]

  • Comparative cytotoxicity of phenols in vitro. (1987). PubMed. Available at: [Link]

  • Facile synthesis and in-vitro cytotoxicity study of some 5-(4-substituted phenyl)-7-hydroxy-9-methyl-2-thioxo-2,3-dihydro-1H-dipyrimido[1,2-a:4′,5′-d]pyrimidin-4(5H)-one derivative and their Optoelectronic, DFT, and LFPs applications. (2023). Semantic Scholar. Available at: [Link]

  • Antiproliferative activity of compounds 1-12 against a panel of cancer... (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025). ResearchGate. Available at: [Link]

  • Anticancer Activity of Natural Products and Related Compounds. (2021). PMC. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Available at: [Link]

  • In vitro cytotoxicity assessment of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol using established fish cell lines. (2006). PubMed. Available at: [Link]

  • Anticancer Phytochemicals and Their Structure. (2022). Encyclopedia MDPI. Available at: [Link]

  • Anticancer and Overcoming Multidrug Resistance Activities of Potential Phytochemicals. (2022). SciSpace. Available at: [Link]

  • BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. (2013). Military Medical Science Letters. Available at: [Link]

  • Screening of Anticancer Properties of some Medicinal Plants - Review. (2020). International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • The molecular architecture of cell cycle arrest. (2022). PMC. Available at: [Link]

  • Small Rings. (n.d.). LCSO - EPFL. Available at: [Link]

Sources

Application

Application Note: Development and Validation of Analytical Methods for the Purity Assessment of 1-(2-Chlorophenyl)cyclopropan-1-ol

Abstract This document provides a comprehensive guide to the development, validation, and implementation of analytical methods for assessing the purity of 1-(2-Chlorophenyl)cyclopropan-1-ol, a key intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development, validation, and implementation of analytical methods for assessing the purity of 1-(2-Chlorophenyl)cyclopropan-1-ol, a key intermediate in pharmaceutical synthesis. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, robust and reliable analytical methods are crucial for quality control. This guide details a primary High-Performance Liquid Chromatography (HPLC) method for quantitative analysis and a secondary, orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of volatile and semi-volatile impurities. All methodologies are presented with detailed protocols and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Analytical Imperative

1-(2-Chlorophenyl)cyclopropan-1-ol (Formula: C₁₀H₁₁ClO, Molecular Weight: approx. 182.65 g/mol ) is a chemical intermediate whose structural integrity and purity are paramount.[5] Impurities can arise from various sources, including starting materials, synthetic by-products, and degradation products.[6][7] A comprehensive analytical strategy is therefore not merely a quality control checkpoint but a foundational element of process understanding and regulatory compliance.

This guide provides two complementary methods to create a robust purity profile:

  • HPLC-UV/MS: The primary method for accurately quantifying the main component and non-volatile impurities.

  • GC-MS: An orthogonal method ideal for identifying and quantifying volatile and semi-volatile organic impurities, such as residual solvents or low-molecular-weight by-products.[1]

The objective is to establish validated procedures that are fit for their intended purpose, ensuring that 1-(2-Chlorophenyl)cyclopropan-1-ol meets the stringent quality required for pharmaceutical manufacturing.[8][9]

Primary Analytical Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and reproducibility.[1] A reversed-phase method is developed for its suitability in separating moderately polar compounds like the target analyte from potential impurities.

Rationale for Method Development

The selection of chromatographic conditions is driven by the physicochemical properties of 1-(2-Chlorophenyl)cyclopropan-1-ol.

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and effectiveness in retaining compounds with both polar (hydroxyl) and non-polar (chlorophenyl) moieties.

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the effective separation of compounds with a range of polarities. The addition of 0.1% formic acid serves to protonate the hydroxyl group, improving peak shape and enhancing ionization efficiency for mass spectrometry detection.

  • Detection: UV detection is employed for quantification, leveraging the chromophore of the 2-chlorophenyl group. A wavelength of 220 nm is selected to ensure high sensitivity. Mass spectrometry (MS) is used in parallel for peak identification and confirmation.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • (Optional but Recommended) In-line or parallel Mass Spectrometer (e.g., single quadrupole or TOF).

Materials:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 1-(2-Chlorophenyl)cyclopropan-1-ol sample.

  • Dissolve in 50.0 mL of the sample diluent to achieve a concentration of ~0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 220 nm
Gradient Program See Table 1

Table 1: HPLC Gradient Elution Program

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0.0 70 30
15.0 10 90
20.0 10 90
20.1 70 30

| 25.0 | 70 | 30 |

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

To ensure a comprehensive impurity profile, an orthogonal method is essential. GC-MS is the preferred technique for analyzing thermally stable, volatile, and semi-volatile compounds.[10] This method can detect impurities that may not be amenable to HPLC analysis, such as residual solvents or certain synthetic by-products.

Rationale for Method Development
  • Column Selection: A low-polarity DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column is selected for its general-purpose utility and excellent resolving power for a wide range of analytes.

  • Injection Mode: A split injection is used to avoid overloading the column with the main analyte, allowing for better quantification of trace impurities.

  • Temperature Program: A temperature ramp is employed to separate compounds based on their boiling points, starting at a low temperature to resolve volatile solvents and ramping up to elute the main analyte and less volatile impurities.

  • Detection: Mass spectrometry provides definitive identification of separated components through their characteristic mass spectra and fragmentation patterns. Electron Ionization (EI) is used as a standard, robust ionization technique.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless inlet, coupled to a Mass Spectrometer.

Materials:

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Sample Solvent: Dichloromethane (GC Grade).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(2-Chlorophenyl)cyclopropan-1-ol sample.

  • Dissolve in 10.0 mL of dichloromethane to achieve a concentration of ~1 mg/mL.

  • Vortex thoroughly and transfer to a GC vial. Note: Derivatization (e.g., silylation) may be considered if peak tailing of the main analyte is observed due to the hydroxyl group, but is often not necessary with modern inert columns and liners.

Chromatographic and Spectrometric Conditions:

ParameterSetting
Inlet Temperature 270 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-500

Analytical Method Validation

Validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The developed HPLC method, as the primary quantitative procedure, must be fully validated according to ICH Q2(R2) guidelines.[3][9]

Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring all critical parameters are assessed.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Develop HPLC/GC-MS Procedure Specificity Specificity (Analyte vs. Impurities) Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ Robustness Robustness Precision->Robustness LOD LOD LOQ->LOD Report Validation Report & Final SOP Robustness->Report

Caption: Workflow for Analytical Method Validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics and typical acceptance criteria for a purity method.

Table 2: Summary of Validation Parameters

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). Peak purity analysis (e.g., via DAD or MS) should show no co-elution. Resolution between analyte and closest eluting peak > 2.0.
Linearity To demonstrate a proportional relationship between concentration and analytical response over a defined range. Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. Typically 80% to 120% of the test concentration for assay; from LOQ to 120% for impurities.
Accuracy The closeness of test results to the true value. Assessed by spike recovery of the analyte into a placebo or sample matrix. Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Repeatability (Intra-assay): RSD ≤ 1.0% for n≥6 replicates.Intermediate Precision: RSD ≤ 2.0% when results from different days/analysts/equipment are compared.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1; with acceptable precision (e.g., RSD ≤ 10%).

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate, column temp.) are slightly varied. System suitability must pass. |

Impurity Profiling and Characterization

A comprehensive impurity profile is the ultimate goal of this analytical strategy.[11] It involves the identification, quantification, and reporting of all impurities above a certain threshold (e.g., 0.05%).

Integrated Analytical Strategy

Caption: Integrated Strategy for Impurity Profiling.

This integrated approach ensures that both volatile and non-volatile impurities are detected and characterized. The HPLC method provides the primary quantitative data, while the mass spectrometric methods (LC-MS and GC-MS) provide the structural information necessary for identification.[12] This is crucial for meeting regulatory expectations, which require identification of any impurity present above the 0.1% threshold.[7]

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive purity assessment of 1-(2-Chlorophenyl)cyclopropan-1-ol. The primary HPLC method allows for precise and accurate quantification, while the orthogonal GC-MS method ensures a complete profile of volatile impurities. Proper validation of these methods in accordance with ICH guidelines will ensure they are fit for purpose, providing reliable data to support drug development and manufacturing, ultimately contributing to the safety and quality of the final pharmaceutical product.[2]

References

  • CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
  • Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH), two precursors of ketamine, in wastewater by LC-MS/MS.
  • 1-(2-Chlorophenyl)-2-propanol | C9H11ClO | CID 12499850. PubChem.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • 1-[(2-chlorophenyl)methyl]cyclopropan-1-ol. CymitQuimica.
  • [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. PubMed.
  • Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent.
  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • 2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223. PubChem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • Impurity Profiling: Theory and Practice. PharmaInfo.
  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
  • ICH Q2(R2)
  • Q2(R2) Validation of Analytical Procedures.

Sources

Method

Application Notes and Protocols: The Role of 1-(2-Chlorophenyl)cyclopropan-1-ol in the Synthesis of Triazole Fungicides

Introduction The unique structural and reactive properties of the cyclopropane ring have established it as a valuable synthon in modern agrochemical development. Its inherent ring strain can be strategically harnessed to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The unique structural and reactive properties of the cyclopropane ring have established it as a valuable synthon in modern agrochemical development. Its inherent ring strain can be strategically harnessed to drive complex molecular rearrangements, providing access to diverse and biologically active scaffolds.[1] This application note provides a detailed technical guide for researchers and drug development professionals on the utilization of 1-(2-Chlorophenyl)cyclopropan-1-ol as a key starting material in the synthesis of potent triazole fungicides, with a primary focus on the industrial synthesis of Prothioconazole.

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class. Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, making it highly effective against a wide range of plant pathogens.[2] The synthetic pathways to Prothioconazole are multi-step processes that rely on the precise construction of its core structure, which features a 2-chlorophenyl group, a cyclopropyl moiety, and a triazole ring. This guide will elucidate the critical transformations of 1-(2-Chlorophenyl)cyclopropan-1-ol into key intermediates and their subsequent conversion to the final active ingredient.

Synthetic Strategy Overview

The synthesis of Prothioconazole from 1-(2-Chlorophenyl)cyclopropan-1-ol proceeds through a series of key transformations. The initial step involves a ring-opening rearrangement of the cyclopropanol to generate a crucial β-chloro ketone intermediate. This ketone then undergoes a Grignard reaction, followed by epoxidation. The resulting oxirane is then reacted with hydrazine and subsequently cyclized to form the triazolinthione ring, which is finally aromatized to yield Prothioconazole.

Grignard_Reaction Ketone 1-(1-chlorocyclopropyl)-2- (2-chlorophenyl)ethanone Products Mixture: - 2-(1-chlorocyclopropyl)-2-(2-chlorobenzyl)oxirane - 3-chloro-2-(1-chlorocyclopropyl)-1- (2-chlorophenyl)-propan-2-ol Ketone->Products Grignard Addition Grignard 2-Chlorobenzyl magnesium chloride Grignard->Products

Sources

Application

The Unexplored Potential of 1-(2-Chlorophenyl)cyclopropan-1-ol in Advanced Materials: A Guide to Hypothetical Applications

Introduction: Beyond Agrochemicals, A New Frontier in Materials Science 1-(2-Chlorophenyl)cyclopropan-1-ol, a tertiary alcohol featuring a strained cyclopropane ring and a chlorinated phenyl group, is a molecule with unt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Agrochemicals, A New Frontier in Materials Science

1-(2-Chlorophenyl)cyclopropan-1-ol, a tertiary alcohol featuring a strained cyclopropane ring and a chlorinated phenyl group, is a molecule with untapped potential in the realm of materials science. While its structural analogs have found utility as intermediates in the synthesis of fungicides, the unique combination of its functional groups suggests a host of intriguing, yet unexplored, applications in the creation of novel polymers and functionalized surfaces. The inherent ring strain of the cyclopropane moiety offers a reactive handle for polymerization, while the chlorophenyl group can be leveraged to impart specific properties or serve as a site for further chemical modification.

This technical guide presents a forward-looking exploration of the hypothetical applications of 1-(2-Chlorophenyl)cyclopropan-1-ol in materials science. Grounded in established principles of organic and polymer chemistry, we provide detailed protocols for its potential use as a monomer in ring-opening polymerization and as a surface-modifying agent. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in exploring new chemical entities for advanced material design.

Part 1: Ring-Opening Polymerization of 1-(2-Chlorophenyl)cyclopropan-1-ol for Novel Polyester Synthesis

The high ring strain of the cyclopropane ring in 1-(2-Chlorophenyl)cyclopropan-1-ol makes it a candidate for ring-opening polymerization (ROP), a process that can lead to the formation of polyesters with unique properties imparted by the chlorophenyl side chains. The presence of the hydroxyl group provides a convenient initiation site for this polymerization.

Mechanism Insight: Cationic Ring-Opening Polymerization

The proposed mechanism for the polymerization of 1-(2-Chlorophenyl)cyclopropan-1-ol is a cationic ring-opening polymerization. The reaction is initiated by a strong acid, which protonates the hydroxyl group, forming a good leaving group (water). The departure of water leads to the formation of a stabilized tertiary carbocation. This carbocation is then susceptible to nucleophilic attack by the hydroxyl group of another monomer molecule, propagating the polymer chain.

ROP_Mechanism Monomer 1-(2-Chlorophenyl)cyclopropan-1-ol Protonation Protonation of -OH by Acid Catalyst Monomer->Protonation H+ Intermediate1 Protonated Monomer Protonation->Intermediate1 Water_Loss Loss of H2O Intermediate1->Water_Loss Carbocation Tertiary Carbocation (Ring-Opened) Water_Loss->Carbocation Propagation Nucleophilic Attack by another Monomer Carbocation->Propagation Polymer Growing Polymer Chain Propagation->Polymer

Caption: Proposed mechanism for the cationic ring-opening polymerization of 1-(2-Chlorophenyl)cyclopropan-1-ol.

Experimental Protocol: Synthesis of Poly[1-(2-chlorophenyl)-1-carboxyethane]

This protocol details the hypothetical synthesis of a novel polyester via the ring-opening polymerization of 1-(2-Chlorophenyl)cyclopropan-1-ol.

Materials:

  • 1-(2-Chlorophenyl)cyclopropan-1-ol (Monomer)

  • Trifluoromethanesulfonic acid (TfOH) (Initiator)[1]

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Methanol (Terminating agent)

  • Diethyl ether (Precipitating agent)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon source)

Procedure:

  • Monomer and Solvent Preparation:

    • Dry the 1-(2-Chlorophenyl)cyclopropan-1-ol monomer under vacuum at room temperature for 24 hours to remove any residual water.

    • Distill Dichloromethane over calcium hydride and store under an inert atmosphere.

  • Polymerization Setup:

    • Under an inert atmosphere, add the dried monomer (e.g., 1.0 g, 5.47 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Dissolve the monomer in anhydrous DCM (e.g., 10 mL).

  • Initiation:

    • Prepare a stock solution of TfOH in anhydrous DCM (e.g., 0.1 M).

    • Using a gas-tight syringe, add the desired amount of the TfOH solution to the stirring monomer solution at 0 °C. The monomer-to-initiator ratio can be varied to control the molecular weight of the resulting polymer (e.g., 100:1 for a target degree of polymerization of 100).

  • Propagation:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy, observing the disappearance of the monomer's characteristic cyclopropane protons.

  • Termination and Precipitation:

    • Terminate the polymerization by adding a small amount of methanol (e.g., 1 mL).

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether (e.g., 200 mL) with vigorous stirring.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer under vacuum at 40 °C to a constant weight.

Characterization:

The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Technique Expected Observations
¹H NMR Disappearance of cyclopropane proton signals and appearance of broad peaks corresponding to the polymer backbone.
¹³C NMR Appearance of new signals corresponding to the carbonyl carbon of the ester group and the carbons of the polymer backbone.
FT-IR Appearance of a strong absorption band around 1730 cm⁻¹ characteristic of the C=O stretching of the ester group.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) of the polymer.

Part 2: Surface Modification of Biomaterials with 1-(2-Chlorophenyl)cyclopropan-1-ol

The hydroxyl group of 1-(2-Chlorophenyl)cyclopropan-1-ol can be utilized to graft the molecule onto the surface of materials, thereby altering their surface properties. This could be particularly useful for modifying the surface of biomaterials to enhance their biocompatibility or to introduce a reactive handle for further functionalization.[2][3][4]

Application Insight: Creating a Bio-inert Surface

By grafting 1-(2-Chlorophenyl)cyclopropan-1-ol onto a hydroxyl-functionalized surface, a new surface chemistry is introduced. The bulky and moderately hydrophobic nature of the 2-chlorophenyl group could potentially create a surface that resists protein adsorption and cell adhesion, a desirable characteristic for many biomedical devices.[2]

Surface_Modification Substrate Biomaterial Substrate (-OH groups) Activation Surface Activation (e.g., Plasma Treatment) Substrate->Activation Activated_Substrate Hydroxyl-Rich Surface Activation->Activated_Substrate Coupling Coupling with 1-(2-Chlorophenyl)cyclopropan-1-ol Activated_Substrate->Coupling Dehydration Modified_Surface Modified Surface with Chlorophenyl Groups Coupling->Modified_Surface

Caption: Workflow for the surface modification of a biomaterial using 1-(2-Chlorophenyl)cyclopropan-1-ol.

Experimental Protocol: Surface Grafting onto a Silicon Wafer

This protocol describes a hypothetical method for grafting 1-(2-Chlorophenyl)cyclopropan-1-ol onto a silicon wafer, a common model substrate for surface chemistry studies.

Materials:

  • Silicon wafers

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

  • Anhydrous Toluene

  • 1-(2-Chlorophenyl)cyclopropan-1-ol

  • Triethylamine (as a catalyst)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the silicon wafers by sonicating in acetone and then isopropanol for 15 minutes each. Dry under a stream of nitrogen.

    • Immerse the cleaned wafers in freshly prepared Piranha solution for 30 minutes at 80 °C to create a high density of surface hydroxyl groups. (Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers extensively with deionized water and dry under a stream of nitrogen.

  • Grafting Reaction:

    • Place the hydroxylated silicon wafers in a reaction vessel.

    • Prepare a solution of 1-(2-Chlorophenyl)cyclopropan-1-ol (e.g., 0.1 M) and triethylamine (e.g., 0.1 M) in anhydrous toluene.

    • Immerse the wafers in this solution and heat at 80-100 °C under an inert atmosphere for 24 hours. This promotes a dehydration reaction between the surface hydroxyl groups and the hydroxyl group of the cyclopropanol, forming an ether linkage.

  • Post-Grafting Cleaning:

    • Remove the wafers from the reaction solution and sonicate them in fresh toluene for 15 minutes to remove any physisorbed molecules.

    • Rinse with acetone and dry under a stream of nitrogen.

Surface Characterization:

The success of the surface modification can be verified using various surface-sensitive techniques.

Technique Expected Observations
Contact Angle Goniometry An increase in the water contact angle, indicating a more hydrophobic surface due to the presence of the chlorophenyl groups.
X-ray Photoelectron Spectroscopy (XPS) Appearance of a Cl 2p signal, confirming the presence of the chlorine atom from the grafted molecule.
Atomic Force Microscopy (AFM) A change in surface morphology and roughness compared to the unmodified substrate.

Conclusion and Future Outlook

While the direct application of 1-(2-Chlorophenyl)cyclopropan-1-ol in materials science remains to be experimentally validated, the fundamental principles of its chemical reactivity suggest a promising future. The protocols outlined in this guide provide a scientifically sound basis for initiating research into its use as a novel monomer and surface modification agent. The resulting materials, with their unique combination of a polyester backbone and chlorophenyl functionalities, could find applications in areas ranging from specialty plastics to biomedical coatings. Further research is warranted to explore the full potential of this intriguing molecule and its derivatives in the creation of next-generation materials.

References

  • MacSphere. (n.d.). Antifouling Surface Modifications for Multiple Materials. Retrieved from [Link]

  • MDPI. (2016, February 19). Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene. Retrieved from [Link]

  • MDPI. (2019, January 31). Surface Modification to Improve Properties of Materials. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 3). Understanding the Role of Initiators in Polymerization. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hydrophilic surface modification of cyclic olefin copolymer microfluidic chips using sequential photografting. Retrieved from [Link]

Sources

Method

Application Note: Precision Biocatalytic Synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol

Executive Summary & Scientific Rationale The synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol presents a distinct challenge in organic chemistry. As a tertiary alcohol featuring a strained cyclopropyl ring and a stericall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol presents a distinct challenge in organic chemistry. As a tertiary alcohol featuring a strained cyclopropyl ring and a sterically demanding ortho-substituted aryl group, it resists standard asymmetric induction methods. Traditional chemical routes (e.g., Kulinkovich reaction) typically yield racemates, requiring wasteful separation.

This Application Note details two biocatalytic strategies designed to overcome these steric and electronic barriers:

  • Route A (The Robust Protocol): Lipase-mediated Kinetic Resolution (KR) of the racemic alcohol. This is the current "Gold Standard" for scalability, utilizing the broad specificity of Candida antarctica Lipase B (CAL-B).

  • Route B (The Advanced Protocol): Direct C-H hydroxylation of 1-(2-chlorophenyl)cyclopropane using engineered Cytochrome P450 monooxygenases. This represents a "atom-economy" approach for next-generation synthesis.

Mechanistic Insight: Why Biocatalysis?

Tertiary alcohols are notoriously difficult to resolve because the quaternary carbon center blocks the nucleophilic attack required for esterification. However, CAL-B possesses a unique "oxyanion hole" and a flexible active site that can accommodate the cyclopropyl moiety, provided the acyl donor is sufficiently activated (e.g., vinyl acetate) to drive the equilibrium forward via tautomerization [1].

Route A: Lipase-Mediated Kinetic Resolution (Protocol)[1][2][3]

Objective: Isolate enantioenriched (S)-1-(2-Chlorophenyl)cyclopropan-1-ol from its racemic mixture via selective acetylation of the (R)-enantiomer.

Materials & Reagents
ComponentSpecificationFunction
Substrate rac-1-(2-Chlorophenyl)cyclopropan-1-olTarget starting material (chemically synthesized via Kulinkovich reaction).
Biocatalyst Novozym® 435 (Immobilized CAL-B)Catalyzes selective transesterification.
Acyl Donor Vinyl Acetate (excess)Irreversible acyl donor; product (vinyl alcohol) tautomerizes to acetaldehyde.
Solvent MTBE (Methyl tert-butyl ether) or n-HexaneHydrophobic media to preserve enzyme structure and solubility.
Additives Molecular Sieves (4Å)Water scavenging to prevent hydrolysis of the formed ester.
Experimental Workflow (Step-by-Step)

Step 1: Substrate Preparation Dissolve 10 mmol (1.68 g) of rac-1-(2-Chlorophenyl)cyclopropan-1-ol in 50 mL of anhydrous MTBE.

  • Critical Check: Ensure water content is <0.05% to prevent the reverse hydrolysis reaction.

Step 2: Enzyme Activation Add 1.0 g of Novozym® 435 beads and 0.5 g of activated 4Å molecular sieves to the reaction vessel.

  • Insight: High enzyme loading (20-50% w/w relative to substrate) is required for tertiary alcohols due to the slow reaction kinetics caused by steric hindrance at the quaternary center [2].

Step 3: Reaction Initiation Add Vinyl Acetate (30 mmol, 3 equivalents) to the mixture. Seal the vessel and incubate in an orbital shaker at 40°C, 200 rpm.

Step 4: Monitoring (The 50% Rule) Monitor the reaction via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

  • Stop Criterion: Terminate reaction when conversion reaches exactly 50% .

  • Target: The unreacted alcohol is the target enantiomer (theoretical yield 50%). The esterified product corresponds to the opposite enantiomer.[1]

Step 5: Work-up Filter off the enzyme beads (can be washed with acetone and reused up to 5 times). Concentrate the filtrate under reduced pressure.

Step 6: Separation Separate the unreacted alcohol from the acetate ester using Flash Column Chromatography (Silica gel; Gradient: 0-10% EtOAc in Hexane).

Process Logic Visualization

KineticResolution Start Racemic Mixture (R/S-Alcohol) Process Transesterification (40°C, MTBE) Start->Process Enzyme Novozym 435 (CAL-B) Enzyme->Process AcylDonor Vinyl Acetate AcylDonor->Process Irreversible Check HPLC Check (50% Conv.) Process->Check Check->Process <50% Conv Separation Chromatography Check->Separation Target Reached ProductA (S)-Alcohol (Target, >98% ee) Separation->ProductA ProductB (R)-Acetate (By-product) Separation->ProductB

Caption: Figure 1. Kinetic Resolution workflow for tertiary cyclopropanols using CAL-B.

Route B: P450-Mediated C-H Hydroxylation (Advanced)

Objective: Direct hydroxylation of the benzylic C-H bond of 1-(2-chlorophenyl)cyclopropane. Context: This is an emerging methodology. While lipases are robust, P450s offer the potential for 100% theoretical yield (no resolution step) if high regioselectivity is achieved.

Biological System[4][5][6]
  • Enzyme: Engineered Cytochrome P450 BM3 (Variant P450-PM1 or similar libraries targeting benzylic hydroxylation).

  • Cofactor Regeneration System: Glucose Dehydrogenase (GDH) + Glucose + NADP+.

Protocol Parameters[7]
ParameterSettingRationale
Buffer 100 mM Potassium Phosphate (pH 8.0)Optimal pH for P450 stability and electron transfer.
Substrate Conc. 5 - 10 mMLow solubility of aryl-cyclopropanes requires DMSO co-solvent (max 2%).
Cofactor 0.5 mM NADP+Catalytic amount; regenerated by GDH.
Oxygenation Open vessel / AerationO2 is the oxidant source.
Reaction Mechanism

The P450 heme-thiolate center generates a highly reactive Compound I (Fe(IV)=O porphyrin radical cation). This species abstracts a hydrogen atom from the benzylic carbon (C1 of the cyclopropane), forming a radical. The "oxygen rebound" step then installs the hydroxyl group.

  • Risk Factor: The cyclopropylcarbinyl radical is prone to ring-opening (clock reaction). However, the ultra-fast rate of oxygen rebound in P450s often outcompetes ring opening, preserving the cyclopropane structure [3].

Quantitative Comparison of Routes

FeatureRoute A: Lipase KRRoute B: P450 Oxidation
Max Theoretical Yield 50% (unless dynamic KR is used)100%
Enantioselectivity (ee) Excellent (>98%)Variable (Engineered dependent)
Substrate Tolerance High (handles steric bulk well)Moderate (active site constraints)
Scalability High (Kg scale feasible)Low/Medium (requires fermentation)
Cost Low (Enzyme is reusable)High (Cofactors/Fermentation)

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Tertiary Alcohols. Tetrahedron.

  • Kroutil, W., et al. (2004). Biocatalytic oxidation of primary and secondary alcohols. Organic Process Research & Development.

  • Ren, X., et al. (2021). Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates. Angewandte Chemie International Edition.[2]

  • de Souza, R.O.M.A., et al. (2016). Lipase-mediated kinetic resolution of tertiary alcohols.[1] ChemCatChem.

(Note: While specific literature on the exact 2-chlorophenyl derivative is proprietary or sparse, the protocols above are derived from validated methodologies for structurally homologous 1-arylcyclopropanols and tertiary benzylic alcohols.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol

Welcome to the technical support center for the synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthetic strategy for 1-(2-Chlorophenyl)cyclopropan-1-ol.

Q1: What is the most effective and common method for synthesizing 1-(2-Chlorophenyl)cyclopropan-1-ol?

The most robust and widely cited method for preparing 1-substituted cyclopropanols, including the 1-(2-Chlorophenyl) derivative, is the Kulinkovich reaction .[1] This organometallic transformation synthesizes cyclopropanol derivatives from carboxylic esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[2][3]

While a traditional Grignard reaction involving the addition of a cyclopropyl Grignard reagent to 2'-chloroacetophenone is theoretically possible, the Kulinkovich approach is generally preferred. It offers a more direct route starting from the corresponding ester (e.g., methyl 2-chlorobenzoate) and avoids the potential challenges of preparing and handling highly reactive cyclopropylmagnesium halides.

Q2: Why is the Kulinkovich reaction preferred over a standard Grignard addition for this target molecule?

The Kulinkovich reaction offers several advantages. It constructs the cyclopropane ring and installs the hydroxyl group in a single, elegant step from a readily available aromatic ester. The reaction proceeds via a unique titanacyclopropane intermediate that acts as a 1,2-dicarbanion equivalent, adding twice to the ester's carbonyl group.[3][4] This mechanism is highly efficient for generating 1-substituted cyclopropanols. Furthermore, the reaction conditions are generally mild, often requiring reflux in diethyl ether, and are tolerant of various functional groups.[2][4]

Q3: Can you briefly explain the mechanism of the Kulinkovich reaction?

Certainly. The generally accepted mechanism involves several key steps, which are crucial for understanding potential side reactions and for troubleshooting:

  • Transmetalation: Two equivalents of the Grignard reagent (e.g., Ethylmagnesium Bromide, EtMgBr) react with the titanium(IV) alkoxide catalyst (e.g., Ti(O-iPr)₄) to form a dialkyltitanium(IV) species.

  • Titanacyclopropane Formation: This unstable intermediate undergoes a process, often described as β-hydride elimination followed by reductive elimination, to form a titanacyclopropane intermediate and release an alkane (e.g., ethane).[3][4]

  • Reaction with Ester: The titanacyclopropane, acting as a 1,2-dianion synthon, undergoes a twofold alkylation of the ester. It first adds to the carbonyl group to form an oxatitanacyclopentane, which rearranges to a β-titanio ketone.[4]

  • Ring Closure: A second, intramolecular insertion of the ketone's carbonyl group into the remaining carbon-titanium bond forms the cyclopropane ring, yielding the titanium salt of the desired cyclopropanol.[4]

  • Product Formation: Upon aqueous workup, the magnesium or titanium alkoxide is hydrolyzed to yield the final 1-(2-Chlorophenyl)cyclopropan-1-ol product.[4]

Kulinkovich_Mechanism Reagents Ester (RCOOR') + 2 EtMgBr + Ti(O-iPr)₄ Dialkyltitanium Et₂Ti(O-iPr)₂ Reagents->Dialkyltitanium Transmetalation Titanacyclopropane Titanacyclopropane Intermediate Dialkyltitanium->Titanacyclopropane β-Hydride Elimination Alkane Ethane (byproduct) Dialkyltitanium->Alkane Oxatitanacyclopentane Oxatitanacyclopentane Titanacyclopropane->Oxatitanacyclopentane + Ester (1st Alkylation) Ketone β-Titanio Ketone Oxatitanacyclopentane->Ketone Rearrangement Product_Salt Product Alkoxide Salt Ketone->Product_Salt Intramolecular (2nd Alkylation) Workup Aqueous Workup (e.g., H₃O⁺) Product_Salt->Workup Final_Product 1-Substituted Cyclopropanol Workup->Final_Product

Caption: The catalytic cycle of the Kulinkovich reaction.

Part 2: Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during your experiments.

Category: Low or No Product Yield

Q: My reaction has failed or the yield is below 20%. What are the most critical factors to check?

A: This is a common and frustrating issue. The root cause almost always traces back to the integrity of the Grignard reagent, which is foundational to the reaction.

  • Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases that react violently with protic sources, especially water.[5][6] This acid-base reaction is much faster than the desired nucleophilic addition.[5] Ensure all glassware is flame- or oven-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous grade; using a freshly opened bottle or solvent from a purification system is highly recommended.

  • Grignard Reagent Quality: If you are preparing the Grignard reagent in situ, its successful formation is paramount. Poor quality magnesium turnings (oxidized layer) or impure alkyl halides can prevent initiation. If using a commercial Grignard solution, its titer (concentration) may be lower than stated, especially if it's an older bottle. It is best practice to titrate the Grignard reagent before use to determine its exact concentration.[5]

  • Reagent Stoichiometry: The Kulinkovich reaction typically requires at least two equivalents of the Grignard reagent relative to the ester to form the key titanacyclopropane intermediate.[2][4] Using less than this will drastically reduce the yield. An excess (e.g., 2.2-2.5 equivalents) is often used to ensure the reaction goes to completion.

Q: I'm struggling to initiate the Grignard reagent formation. The mixture is not turning cloudy or warming up. What can I do?

A: Initiation can be tricky. Here are several activation techniques:

  • Mechanical Activation: Briefly remove the condenser and crush the magnesium turnings with a dry glass rod. This exposes a fresh, unoxidized metal surface.[7]

  • Chemical Activation: Add a single, small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it of the passivating magnesium oxide layer. The characteristic brown color of the iodine should disappear as the reaction initiates.[8]

  • Thermal Activation: Gentle warming with a heat gun can sometimes provide the activation energy needed. Be extremely cautious due to the flammability of ether solvents.

  • Concentrated Initiator: Add a small amount (a few drops) of your alkyl halide neat or as a highly concentrated solution directly to the magnesium turnings before beginning the main, slower addition.[8]

Troubleshooting_Workflow Start Low / No Yield Check_Anhydrous Verify Anhydrous Conditions & Reagents Start->Check_Anhydrous Check_Grignard Assess Grignard Reagent Start->Check_Grignard Check_Stoichiometry Confirm Stoichiometry (Grignard:Ester ≥ 2:1) Start->Check_Stoichiometry Optimize_Params Optimize Reaction Parameters (Temp, Catalyst) Check_Anhydrous->Optimize_Params Titrate Titrate Grignard Reagent for Accurate Molarity Check_Grignard->Titrate Commercial? Activate_Mg Activate Mg Turnings (I₂, Crushing) Check_Grignard->Activate_Mg Prepared in-situ? Check_Stoichiometry->Optimize_Params Titrate->Optimize_Params Activate_Mg->Optimize_Params Success Improved Yield Optimize_Params->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Category: Impurities and Side Reactions

Q: My NMR shows several byproducts. What are the likely side reactions and how can I minimize them?

A: Side product formation often points to issues with stoichiometry or reaction conditions.

  • Unreacted Starting Ester: This is the most common "impurity" and directly relates to the issues of Grignard quality and stoichiometry discussed above. If the active titanacyclopropane is not generated in sufficient quantity, the ester will remain unreacted.

  • Wurtz Coupling Product: The Grignard reagent can couple with the starting alkyl halide, or in this case, with the 2-chlorophenyl group, leading to biphenyl-type impurities. This is favored by higher temperatures and high concentrations of the halide.[7] Ensure slow, controlled addition of reagents to maintain a low instantaneous concentration.

  • Ethene Formation: The generation of ethene is a known side reaction attributed to the reaction of the titanacyclopropane intermediate with additional titanium(IV) isopropoxide.[3] While this does not typically result in a separable impurity, it represents a non-productive pathway that consumes the key intermediate. Adjusting the ratio of Grignard to titanium catalyst can sometimes mitigate this.

Q: Does the choice of titanium catalyst matter?

A: Yes, the catalyst can significantly impact the outcome. While titanium(IV) isopropoxide (Ti(O-iPr)₄) and chlorotitanium triisopropoxide (ClTi(O-iPr)₃) are both commonly used, subtle differences in their Lewis acidity and reactivity can influence the reaction rate and selectivity.[4][9] Some studies have shown that using titanium tetramethoxide can lead to minimal side product formation and offers a more scalable process.[10] If you are experiencing issues with side products, screening different titanium alkoxide catalysts is a valid optimization strategy.

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Solvent Anhydrous Diethyl Ether or THFPresence of water/alcohols will quench the Grignard reagent, killing the reaction.[5] THF can sometimes offer better stabilization.[8]
Grignard Reagent Ethylmagnesium Bromide (EtMgBr)Must contain a β-hydrogen to form the titanacyclopropane.[4]
Ester:Grignard Ratio 1 : 2.2A ratio of less than 1:2 will result in incomplete reaction as 2 equivalents of Grignard are consumed per cycle.[2]
Ester:Catalyst Ratio 1 : 0.1 to 1 : 1The reaction can be run with catalytic Ti(IV), but stoichiometric amounts are also reported. Using sub-stoichiometric catalyst can sometimes decrease yield.[3][11]
Temperature Reflux in Ether (~35°C)Higher temperatures can increase the rate of side reactions like Wurtz coupling.[7] Reaction should be exothermic upon addition.
Workup Dilute Aqueous Acid (e.g., HCl, H₂SO₄)Necessary to protonate the alkoxide intermediate to form the final alcohol product and to dissolve magnesium salts.[5]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol via Kulinkovich Reaction

Disclaimer: This is a representative protocol. All reactions should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Materials:

  • Methyl 2-chlorobenzoate

  • Magnesium turnings

  • Ethyl bromide

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Anhydrous diethyl ether (Et₂O)

  • Iodine (crystal)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.

  • Grignard Reagent Preparation:

    • To the flask, add magnesium turnings (2.4 eq).

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of ethyl bromide (2.3 eq) in anhydrous Et₂O.

    • Add ~10% of the ethyl bromide solution to the magnesium turnings. The reaction should initiate (slight warming, bubbling, disappearance of iodine color). If not, use the activation techniques described in the troubleshooting section.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the gray, cloudy mixture for an additional 30-60 minutes at room temperature.

  • Kulinkovich Reaction:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • In a separate, dry flask under nitrogen, prepare a solution of methyl 2-chlorobenzoate (1.0 eq) and titanium(IV) isopropoxide (1.1 eq) in anhydrous Et₂O.

    • Add the ester/titanate solution dropwise to the cold, stirring Grignard reagent over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The mixture will typically become dark and thick.

  • Workup and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1 M HCl. Be cautious, as this is highly exothermic. Continue adding acid until the aqueous layer is clear and acidic.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with Et₂O.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(2-Chlorophenyl)cyclopropan-1-ol.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Grokipedia. 2

  • Kulinkovich Reaction. Wikipedia. Link

  • Kulinkovich Reaction. SynArchive. Link

  • Kulinkovich Reaction. Organic Chemistry Portal. Link

  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem. Link

  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Link

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Link

  • An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. PubMed. Link

  • Grignard Reaction. University of Wisconsin-Madison Chemistry. Link

  • Grignard Reactions And Synthesis (2). Master Organic Chemistry. Link

  • Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. Link

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. Link

  • Reactions of Grignard Reagents. Master Organic Chemistry. Link

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. Link

  • Reactions of Grignard Reagents. Chemguide. Link

Sources

Optimization

Technical Support Center: Stability &amp; Purification of 1-(2-Chlorophenyl)cyclopropan-1-ol

Ticket ID: #CP-OH-2CL-STAB Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Silent Yield Killer" The Problem: You have syn...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-OH-2CL-STAB Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Silent Yield Killer"

The Problem: You have synthesized 1-(2-Chlorophenyl)cyclopropan-1-ol (likely via Kulinkovich reaction or Grignard addition to epichlorohydrin derivatives), but the compound degrades during purification. The crude NMR looks promising, but after flash chromatography on silica gel, the yield plummets, and you isolate a ketone byproduct.

The Root Cause: Acid-Catalyzed Ring Opening. Cyclopropanols are "spring-loaded" molecules with approximately 27.5 kcal/mol of ring strain. The 1-hydroxyl group makes the system highly sensitive to protonation. Standard silica gel is slightly acidic (


 in aqueous slurry), which is sufficient to catalyze the rupture of the cyclopropane ring, rearranging your valuable product into 1-(2-chlorophenyl)propan-1-one .

This guide provides the definitive protocols to neutralize this threat and isolate your target in high purity.

Diagnostic: Is Your Compound Decomposing?

Before altering your workflow, confirm the decomposition pathway.

The Mechanism of Failure

The 2-chlorophenyl group provides steric bulk but does not protect the cyclopropane ring from acid attack. In fact, the electron-withdrawing nature of the chlorine may subtly alter the kinetics, but the thermodynamic drive to open the ring remains dominant.

Decomposition cluster_0 Target Molecule cluster_1 The Danger Zone (Acidic Silica) cluster_2 Decomposition Product A 1-(2-Chlorophenyl) cyclopropan-1-ol (Strained) B Protonated Intermediate (R-OH2+) A->B + H+ (Silica Surface) C Ring Opening (Strain Release) B->C - H2O / Ring Snap D Enol Intermediate C->D Rearrangement E 1-(2-Chlorophenyl) propan-1-one (Ketone) D->E Tautomerization

Figure 1: The acid-catalyzed decomposition pathway on silica gel. The strained cyclopropanol ring opens to form the thermodynamically stable ketone.

NMR Signatures
Signal RegionTarget: CyclopropanolDecomposed: Ketone (Propiophenone deriv.)
0.8 - 1.5 ppm Multiplets (4H): Characteristic high-field cyclopropyl protons.Gone. Replaced by triplet/quartet of ethyl group.
2.9 - 3.0 ppm N/AQuartet (2H): Methylene protons adjacent to carbonyl (

).
~1.1 ppm N/ATriplet (3H): Methyl protons of the ethyl chain.

Solution Protocols: Purification Workflows

Do not use standard silica gel chromatography. Choose one of the following three methods based on your crude purity and scale.

Method A: Triethylamine (Et3N) Buffered Silica (Recommended)

This is the most robust method for oil/low-melting solid cyclopropanols. The amine neutralizes the acidic silanol groups on the silica surface.[1]

Reagents:

  • Silica Gel (Standard 60 Å)

  • Triethylamine (Et3N)

  • Eluent (Hexanes/Ethyl Acetate)[2][3]

Protocol:

  • Prepare the Mobile Phase: Create your running solvent (e.g., 10% EtOAc in Hexanes). Add 1% v/v Triethylamine to this mixture.

  • Slurry Packing (Critical): Do not dry pack. Suspend the silica in the Et3N-doped solvent. Pour the slurry into the column and let it settle.

    • Why? This ensures every grain of silica is coated with base before it touches your compound.

  • The "Pre-Wash" (Optional but Safe): If using a pre-packed cartridge (e.g., Biotage/ISCO), flush the column with 3 column volumes (CV) of Hexanes containing 5% Et3N before injecting your sample.

  • Run the Column: Elute using the Et3N-doped solvent system.

  • Evaporation: Rotovap the fractions. Note that Et3N has a higher boiling point (

    
    C) than hexanes. You may need to use a high-vacuum pump or azeotrope with heptane to remove trace amine if it interferes with the next step (though it is usually harmless).
    
Method B: Neutral Alumina

If buffered silica fails, or if you are strictly avoiding amines, use Neutral Alumina (Brockmann Activity II or III).

Protocol:

  • Selection: Purchase "Aluminum Oxide, Neutral." Do not use "Acidic" or "Basic" alumina unless specifically tested, though Basic Alumina is often tolerated better than Acidic.

  • Deactivation: Commercial alumina is often Activity I (very active). To lower activity to Grade III (safer for sensitive compounds):

    • Add 6% w/w water to the alumina.

    • Shake/tumble for 2 hours to equilibrate.

  • Elution: Alumina is less polar than silica. You will likely need a more polar solvent system (e.g., if Silica used 10% EtOAc, Alumina might need 20-30% EtOAc) to move the compound.

Method C: Crystallization (The "Zero-Acid" Approach)

If your crude material is >80% pure and the compound is a solid (likely, given the 2-Cl substitution), this is superior to chromatography.

Solvent System: Hexanes (or Pentane) with a drop of Toluene or Et2O. Protocol:

  • Dissolve crude oil in minimal hot hexanes (

    
    C).
    
  • If insoluble oiling occurs, add drops of toluene until clear.

  • Cool slowly to Room Temp, then to

    
    C.
    
  • Filter the white crystals rapidly (cyclopropanols can be hygroscopic).

Synthesis & Workup: Upstream Prevention

Often, the instability starts before purification. If you are synthesizing this via the Kulinkovich Reaction (Grignard + Ester + Ti catalyst), the quench is the danger point.

The "Gentle" Quench: Standard protocols call for dilute


 or 

to break the titanium-cyclopropoxide complex. This is too harsh for this substrate.

Revised Workup:

  • Cool reaction to

    
    C.
    
  • Quench with Saturated Aqueous

    
      (mildly acidic, pH ~5) or Sodium Sulfate Decahydrate  (Glauber's salt).
    
  • Dilute with Et2O.

  • Stir vigorously until a white titanium precipitate forms.

  • Filter through a pad of Celite .

  • Immediately wash the organic filtrate with saturated

    
     to ensure neutral pH before concentration.
    

Decision Matrix

Use this logic flow to determine your next move.

DecisionTree Start Crude 1-(2-Cl-Ph)-cPr-OH IsSolid Is the crude a Solid? Start->IsSolid Purity Is Purity > 80%? IsSolid->Purity Yes Chromatography Chromatography Required IsSolid->Chromatography No (Oil) Recryst METHOD C: Recrystallization (Hexanes/Toluene) Purity->Recryst Yes Purity->Chromatography No Scale Scale < 100mg? Chromatography->Scale PrepTLC Prep TLC (Pre-eluted with 5% Et3N) Scale->PrepTLC Yes Flash Flash Column Scale->Flash No MethodA METHOD A: Silica + 1% Et3N Flash->MethodA Standard MethodB METHOD B: Neutral Alumina Flash->MethodB If Amine Intolerant

Figure 2: Purification Strategy Decision Tree.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound to purify it? A: Proceed with extreme caution. While cyclopropanols can be distilled, they are thermally sensitive. The 2-chlorophenyl group adds mass, raising the boiling point. High temperatures (


C) may trigger a thermal rearrangement to the ketone or a ring expansion.
  • Recommendation: Use Kugelrohr distillation under high vacuum (

    
     mmHg) at the lowest possible temperature. If the pot temp exceeds 
    
    
    
    C, abort and use a column.

Q: I used 1% Et3N but the compound still streaked. Why? A: You likely didn't equilibrate the column. Simply adding Et3N to the mobile phase isn't enough; the silica acts as a "buffer sink" and absorbs the amine at the top of the column. You must slurry pack or flush the column with the amine solution before loading your sample to ensure the entire path is neutralized.

Q: How should I store the purified compound? A: Store at


C under Argon. Even atmospheric moisture and 

can create a slightly acidic surface film over time. For long-term storage (months), consider storing it as a solution in benzene (freezes at

C) or with a few pellets of activated molecular sieves to keep it dry.

Q: Is the 2-Chloro substituent making it more unstable than the phenyl analog? A: Sterically, the ortho-chloro group twists the phenyl ring out of plane with the cyclopropane, potentially reducing conjugation. However, electronically, the inductive withdrawing effect of the Cl makes the carbocation intermediate (if the ring opens) less stable than the unsubstituted phenyl analog. Paradoxically, this might make it slightly more resistant to acid than the parent phenylcyclopropanol, but not enough to survive acidic silica. Treat it as highly labile.

References

  • Kulinkovich, O. G., et al. (1989).[4][5] "Reaction of Grignard reagents with esters of carboxylic acids in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii, 25, 2244. (The foundational synthesis method).

  • Kulinkovich, O. G., & de Meijere, A. (2000).[6] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834. Link (Discusses stability and workup of cyclopropanols).

  • DePuy, C. H. (1968). "The Chemistry of Cyclopropanols." Accounts of Chemical Research, 1(2), 33–41. Link (Definitive guide on ring-opening mechanisms).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Biotage Application Note. (2023). "Purification of Acid Sensitive Compounds." Link (General industry standard for amine-buffered silica).

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(2-Chlorophenyl)cyclopropan-1-ol

This guide is structured as a Tier 3 Technical Support escalation response. It addresses the instability of 1-(2-Chlorophenyl)cyclopropan-1-ol , a strained tertiary alcohol prone to thermodynamic collapse into linear ket...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support escalation response. It addresses the instability of 1-(2-Chlorophenyl)cyclopropan-1-ol , a strained tertiary alcohol prone to thermodynamic collapse into linear ketones.

Ticket ID: #CXP-2CL-STAB-001 Subject: Prevention of Acid-Catalyzed & Thermal Rearrangement Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The Issue: Researchers frequently observe the degradation of 1-(2-Chlorophenyl)cyclopropan-1-ol into 1-(2-chlorophenyl)propan-1-one (a linear ketone) during workup or storage.

The Root Cause: The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain . The tertiary hydroxyl group is highly susceptible to protonation. Upon protonation, the molecule undergoes a rapid, irreversible ring-opening rearrangement to relieve this strain. The ortho-chloro substituent adds steric pressure, further lowering the activation energy for ring cleavage compared to unsubstituted phenylcyclopropanols.

The Solution: You must maintain a strictly non-acidic environment throughout the entire lifecycle of the compound. The standard "HCl quench" used for Grignard reactions is the primary cause of failure.

Mechanistic Insight (The "Why")

To prevent the rearrangement, you must understand the pathway. The reaction is driven by the formation of a thermodynamically stable carbonyl group at the expense of the strained ring.

Diagram 1: Acid-Catalyzed Rearrangement Pathway

This flowchart illustrates the catastrophic failure mode triggered by trace acid.

RearrangementMechanism Start 1-(2-Chlorophenyl) cyclopropan-1-ol Inter1 Protonated Intermediate (Oxonium Ion) Start->Inter1 Fast Equilibrium Acid + H+ (Trace Acid) TS Ring Opening (Strain Relief) Inter1->TS Rate Limiting Enol Enol Intermediate TS->Enol C-C Bond Cleavage End 1-(2-Chlorophenyl) propan-1-one (Linear Ketone) Enol->End Tautomerization

Figure 1: The acid-catalyzed ring-opening mechanism. Note that the transition from the protonated intermediate to the enol is driven by the release of ring strain energy.

Validated Experimental Protocols

A. The "Safe Quench" Protocol (Synthesis Workup)

Standard Operating Procedure (SOP) for quenching Grignard or Kulinkovich reactions involving this substrate.

Context: Most syntheses involve the addition of (2-chlorophenyl)magnesium bromide to a cyclopropanone equivalent (e.g., 1-ethoxy-1-(trimethylsilyloxy)cyclopropane) or a Kulinkovich reaction of esters.

Step-by-Step Workflow:

  • Preparation of Quench Buffer:

    • Do NOT use dilute HCl or H₂SO₂.

    • Prepare a saturated solution of Ammonium Chloride (

      
      ).
      
    • Add Ammonium Hydroxide (

      
      ) until the pH is adjusted to ~9.0  (basic buffer).
      
  • Temperature Control:

    • Cool the reaction mixture to -10°C to 0°C . The rearrangement is thermally accelerated; keep the kinetic energy low during the exothermic quench.

  • The Quench:

    • Add the Basic Buffer dropwise.

    • Why?

      
       quenches the magnesium alkoxide, but the added 
      
      
      
      ensures the bulk solution never becomes acidic locally.
  • Extraction:

    • Extract immediately with Diethyl Ether (

      
      ) or MTBE. Avoid DCM if possible (traces of HCl in DCM can be problematic).
      
  • Washing:

    • Wash the organic layer with Saturated Sodium Bicarbonate (

      
      ) .[1]
      
    • Critical Check: Test the pH of the aqueous waste. It must be basic.

  • Drying:

    • Use Sodium Sulfate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      .
    • Avoid: Magnesium Sulfate (

      
      ) can be slightly acidic (Lewis acid character) and may promote rearrangement on the solid surface.
      
B. Storage & Stabilization

Even after isolation, the compound can degrade.

ParameterRecommendationTechnical Rationale
Container Base-washed glasswareSilanol groups on untreated glass are acidic enough to catalyze rearrangement over time.
Additive 1% Triethylamine (

)
Acts as a "proton sponge" to neutralize any environmental acid scavenged during storage.
Temperature -20°C (Freezer)Reduces the kinetic rate of thermal rearrangement (vinylcyclopropane-type pathways).
Solvent Benzene or HexaneNon-polar solvents stabilize the compact cyclopropane ring better than polar protic solvents.

Troubleshooting Guide (FAQ)

Q1: I see a new spot on my TLC plate that is less polar than my product. What is it?

  • Diagnosis: This is likely the linear ketone (1-(2-chlorophenyl)propan-1-one).

  • Cause: You likely used an acidic drying agent or exposed the compound to silica gel for too long.

  • Fix: Pre-treat your TLC plate with 1%

    
     in hexane before running the sample to prevent on-plate decomposition. Use alumina (basic) instead of silica for purification.
    

Q2: Can I use Silica Gel Chromatography for purification?

  • Risk: High.[1] Silica gel is acidic (

    
    ).
    
  • Protocol: If you must use silica, you must deactivate it. Flush the column with Hexane:Et3N (99:1) before loading your sample. Use 1%

    
     in your eluent system.
    
  • Alternative: Distillation under high vacuum is often safer for cyclopropanols, provided the temperature is kept below 80°C.

Q3: My yield is low after the Kulinkovich reaction. Did it rearrange?

  • Analysis: Check the crude NMR.

    • Cyclopropanol: Look for multiplets at

      
       0.8–1.5 ppm (cyclopropyl protons).
      
    • Rearranged Ketone: Look for a triplet at

      
       ~1.1 ppm (methyl) and a quartet at 
      
      
      
      ~2.9 ppm (methylene).
  • Insight: If the ketone is present in the crude before workup, the reaction temperature was likely too high.

Downstream Workflow: Using the Reagent

If you are using this molecule as an intermediate (e.g., for amine synthesis via the Ritter reaction or similar), be aware that the rearrangement is often the desired next step but must be controlled.

Diagram 2: Safe vs. Unsafe Workflows

Decision tree for handling the isolated intermediate.

SafeWorkflow Input Isolated 1-(2-Chlorophenyl)cyclopropan-1-ol Decision Intended Application? Input->Decision PathA Storage/Analysis Decision->PathA PathB Reaction to Ketone Decision->PathB PathC Amination (e.g. Ketamine analogs) Decision->PathC ActionA Add 1% Et3N Store @ -20°C PathA->ActionA ActionB Add H2SO4/Heat (Intentional Rearrangement) PathB->ActionB ActionC Use Aprotic Conditions Avoid Lewis Acids PathC->ActionC

Figure 2: Decision matrix for downstream processing. Note that "Action B" utilizes the instability that we are trying to prevent in "Action A".

References & Authoritative Grounding

  • Kulinkovich, O. G., et al. (1991).[2] Titanium(IV) Isopropoxide-Catalyzed Reaction of Ethylmagnesium Bromide with Esters of Carboxylic Acids to Form Cyclopropanols. Synthesis.[1][2][3][4][5][6][7][8] Link

    • Relevance: Establishes the synthesis route and the inherent sensitivity of the cyclopropanol ring.

  • De Kimpe, N., et al. (1992). Synthesis of 1-Aryl-1-cyclopropanols.[9] Journal of Organic Chemistry.

    • Relevance: Discusses the stability of aryl-substituted cyclopropanols and the formation of propiophenones upon acid exposure.

  • Iwasaki, T., et al. (2019). Ring-Opening Functionalization of Cyclopropanols.[7][8][10] Chemical Reviews. Link

    • Relevance: Comprehensive review of the mechanisms (radical vs. ionic) of cyclopropanol ring opening.

  • BenchChem Technical Data. Preventing Ring-Opening of Cyclopropanes.Link

    • Relevance: General industry standards for handling strained rings during extraction (Source 1.1).

  • Organic Chemistry Portal. Synthesis of Cyclopropanols and Rearrangements.Link

    • Relevance: Database of reaction conditions and stability data for cyclopropanols (Source 1.8).

Disclaimer: This guide is for research purposes only. 1-(2-Chlorophenyl)cyclopropan-1-ol is a chemical intermediate; users must comply with all local regulations regarding precursor chemicals.

Sources

Optimization

Troubleshooting diastereoselectivity in the synthesis of substituted cyclopropanols

Technical Support Center: Diastereoselective Synthesis of Substituted Cyclopropanols Ticket ID: #CYC-PRO-2026-DS Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diastereoselective Synthesis of Substituted Cyclopropanols

Ticket ID: #CYC-PRO-2026-DS Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Diastereocontrol in Kulinkovich and Simmons-Smith Protocols

Executive Summary & Method Selection

Achieving high diastereomeric ratios (


) in cyclopropanol synthesis requires a rigid understanding of transition state geometries. The two dominant methodologies—Kulinkovich  (from esters) and Simmons-Smith  (from alkenes)—operate on fundamentally different mechanistic manifolds.

Quick Selection Guide:

FeatureKulinkovich Reaction Simmons-Smith (Furukawa Mod.)
Starting Material Esters + Grignards (or Olefins)Allylic Alcohols / Enol Ethers
Primary Selectivity 1,2-cis (Intrinsic)Syn -directing (Chelation controlled)
Limiting Factor Steric bulk of

groups on Grignard
Lewis basicity of solvent
Key Intermediate TitanacyclopropaneZinc Carbenoid (

)

Module A: The Kulinkovich Reaction

Issue: Poor cis/trans selectivity or low yield in 1,2-disubstituted cyclopropanols.

The Kulinkovich reaction typically favors the formation of cis-1,2-disubstituted cyclopropanols (up to >95:5


). This selectivity arises from the transition state where the bulky group of the titanacyclopropane avoids steric clash with the incoming ester, reinforced by an agostic interaction between the titanium and the 

-hydrogen.
Troubleshooting Protocol 1.1: Loss of cis-Selectivity

Diagnosis: If you observe erosion of cis-selectivity (e.g.,


 dropping to 60:40), the issue often lies in the Ligand Exchange  step or Temperature Control .

Step-by-Step Optimization:

  • Switch to Ligand Exchange (The "De Meijere" Approach):

    • Why: Standard Grignards (e.g., PrMgBr) lock you into specific substitution patterns. Using a sacrificial Grignard (e.g.,

      
      -HexMgBr or 
      
      
      
      -PrMgCl) to generate the low-valent Ti species, followed by the addition of a specific olefin, allows for better steric control.
    • Action: Use Cyclopentylmagnesium bromide as the reductant. It forms a titanacyclopropane that is sterically bulky but kinetically labile, allowing your desired olefin to exchange rapidly.

  • Temperature Management:

    • Standard: Addition at -78 °C, warming to 0 °C or RT.

    • Fix: Maintain the reaction at 0 °C to RT . Contrary to intuition, lower temperatures can sometimes retard the necessary ligand exchange equilibrium, trapping the non-selective "sacrificial" titanacyclycle.

  • Catalyst Loading:

    • Ensure Ti(OiPr)

      
       is fresh. Partial hydrolysis creates oligomers that lack the specific coordination geometry required for high 
      
      
      
      .
Mechanism & Selectivity Visualization

KulinkovichMechanism cluster_trouble Selectivity Control Point Start Ester + Grignard (Ti(OiPr)4 cat.) Ti_Complex Dialkyl-Ti(IV) Complex Start->Ti_Complex Transmetallation Titanacyclopropane Titanacyclopropane (Active Species) Ti_Complex->Titanacyclopropane Beta-H Elimination (- Alkane) Agostic_TS Transition State (Agostic Interaction) Titanacyclopropane->Agostic_TS Ester Insertion Product cis-1,2-Cyclopropanol (Major Diastereomer) Agostic_TS->Product Ring Closure

Caption: The catalytic cycle showing the titanacyclopropane intermediate. The transition state geometry (Agostic TS) dictates the intrinsic cis-selectivity.

Module B: Simmons-Smith Cyclopropanation

Issue: Loss of directing group effect (syn-selectivity) in allylic alcohols.[1]

When cyclopropanating allylic alcohols, the hydroxyl group coordinates to the Zinc reagent, delivering the methylene group to the same face (


-addition).[2][3] A common failure mode is obtaining a mixture of diastereomers, indicating a loss of this coordination.
Troubleshooting Protocol 2.1: Restoring the Directing Effect

Diagnosis: The Zinc center is Lewis acidic.[4] If the solvent is too Lewis basic (e.g., THF, DMF), it competes with the substrate's hydroxyl group for Zinc coordination, destroying the stereocontrol.

Step-by-Step Optimization:

  • Solvent Swap (The Critical Variable):

    • STOP: Do not use THF or Et

      
      O if selectivity is poor.
      
    • GO: Use non-coordinating solvents: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

    • Reasoning: DCM does not compete for the Zn center, allowing the allylic -OH to bind tightly and direct the carbenoid delivery.

  • The Furukawa Modification:

    • Instead of Zn-Cu couple, use Et

      
      Zn + CH
      
      
      
      I
      
      
      .
    • Protocol:

      • Dissolve allylic alcohol in DCM (0.5 M) under Argon.

      • Add Et

        
        Zn (2.0 equiv) at -10 °C. Wait 10 mins for alkoxide formation.
        
      • Add CH

        
        I
        
        
        
        (2.0 equiv) dropwise.
      • Warm to 0 °C.

    • Note: The pre-equilibration step (step 2) is vital to form the reactive zinc-alkoxide species.

  • Protecting Group Interference:

    • If the alcohol is protected (e.g., TBS ether), the directing effect is lost, and steric approach control takes over (often yielding anti). To restore syn-selectivity, deprotect the alcohol before cyclopropanation.

Module C: Post-Synthetic Stability

Issue: Product degradation or epimerization during workup.

Cyclopropanols are effectively "homo-enols." They are prone to ring opening under acidic or basic conditions, which can destroy the stereocenters you worked hard to set.

Handling Guidelines:

  • Quenching: Avoid strong mineral acids (HCl). Quench Kulinkovich reactions with saturated aqueous NH

    
    Cl  or Na
    
    
    
    SO
    
    
    O
    (Glauber's salt).
  • Purification: Silica gel is slightly acidic and can cause ring opening or rearrangement.

    • Fix: Pre-treat silica gel with 1% Triethylamine (Et

      
      N)  in hexanes before loading the column.
      
  • Storage: Store at -20 °C under inert atmosphere.

Troubleshooting Logic Flow

TroubleshootingFlow Problem Problem: Low Diastereoselectivity (dr) CheckMethod Identify Method Problem->CheckMethod Kulinkovich Kulinkovich Reaction CheckMethod->Kulinkovich Simmons Simmons-Smith Reaction CheckMethod->Simmons CheckLigand Using Standard Grignard? Kulinkovich->CheckLigand ActionLigand Switch to Ligand Exchange (use c-HexMgBr + Olefin) CheckLigand->ActionLigand Yes CheckTemp Is Temp < -40°C? CheckLigand->CheckTemp No ActionTemp Warm to 0°C to promote exchange CheckTemp->ActionTemp Yes CheckSolvent Solvent = THF/Ether? Simmons->CheckSolvent ActionSolvent Switch to DCM/DCE (Remove Lewis Base) CheckSolvent->ActionSolvent Yes CheckPG Is OH Protected? CheckSolvent->CheckPG No ActionPG Deprotect OH (Restore Chelation) CheckPG->ActionPG Yes

Caption: Decision matrix for diagnosing low diastereoselectivity based on the reaction methodology.

References

  • Kulinkovich, O. G., et al. (1989).[5][6][7] "Reaction of Ethylmagnesium Bromide with Carboxylic Esters in the Presence of Titanium(IV) Alkoxides." Zhurnal Organicheskoi Khimii. 5

  • Wu, Y.-D., & Yu, Z.-X. (2001). "A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction." Journal of the American Chemical Society.[8] 9

  • Charette, A. B., et al. (2001).[1] "Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate." Journal of the American Chemical Society.[8] 1[2][10][11][12][13]

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[8] 8

  • Lévesque, E., et al. (2014).[1] "Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic Letters. 1[2][10][11][12][13][14]

Sources

Troubleshooting

Technical Support Center: Characterization of 1-(2-Chlorophenyl)cyclopropan-1-ol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 1-(2-Chlorophenyl)cyclopropan-1-ol is a strained tertiary alcohol often utilized as a pharmacophore scaffold or a radical trap in mechanistic studies. Its c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-(2-Chlorophenyl)cyclopropan-1-ol is a strained tertiary alcohol often utilized as a pharmacophore scaffold or a radical trap in mechanistic studies. Its characterization presents a unique intersection of challenges: steric hindrance from the ortho-chloro substituent, ring strain inherent to the cyclopropane moiety (~27.5 kcal/mol), and acid-lability .

This guide addresses the specific "phantom" issues researchers encounter—peaks that shift, disappear, or degrade during standard analytical workflows.

Module A: Chromatographic Anomalies (GC & HPLC)

Q1: Why does my GC-MS chromatogram show a primary peak with a mass consistent with 2-chloropropiophenone, not the target cyclopropanol?

Diagnosis: Thermal Ring Opening (The "Ghost Ketone" Effect). In the high-temperature environment of a GC injector port (>200°C), 1-arylcyclopropanols undergo thermal rearrangement. The strained ring opens to relieve torsional energy, often catalyzed by trace acidity in the glass liner or column stationary phase.

The Mechanism: The thermal energy promotes a homolytic or concerted rearrangement where the cyclopropane ring cleaves, forming the thermodynamically stable ketone isomer: 1-(2-chlorophenyl)propan-1-one.

Corrective Protocol:

  • Derivatization (Mandatory for GC): You must "cap" the hydroxyl group to prevent the initiation of the rearrangement. Treat the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-ether.

    • Reaction: Substrate + BSTFA

      
       TMS-Ether + TMS-Amide.
      
    • Result: The TMS group sterically protects the oxygen and prevents the H-shift necessary for ketone formation.

  • Switch to LC-MS: If derivatization is undesirable, use Reverse Phase HPLC with Electrospray Ionization (ESI) in negative mode (if applicable) or positive mode with ammonium acetate buffer to avoid acidic degradation.

Q2: I am observing severe peak tailing in HPLC. Is my column failing?

Diagnosis: Silanol Interaction. The ortho-chloro group forces the phenyl ring out of planarity, potentially exposing the hydroxyl group more prominently to the stationary phase. The tertiary -OH interacts strongly with residual silanols on silica-based C18 columns.

Corrective Protocol:

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or use a high-purity "base-deactivated" column (e.g., C18 with end-capping).

  • Avoid Strong Acids: Do not use high concentrations of TFA (Trifluoroacetic acid), as this can catalyze ring opening on-column during the run. Use Formic Acid (0.1%) if acidification is necessary.

Module B: Spectroscopic Ambiguities (NMR)

Q3: The proton NMR (0.6–1.5 ppm) shows complex, non-first-order multiplets instead of the expected triplets. Is the ring intact?

Diagnosis: Magnetic Anisotropy & Roof Effect. Unlike simple cyclopropanols, the 1-(2-chlorophenyl) substituent introduces significant magnetic anisotropy.

  • Desymmetrization: The ortho-chloro atom breaks the symmetry of the phenyl ring rotation. This renders the two protons on the cis-face (relative to the phenyl) magnetically non-equivalent to the trans-face protons.

  • Roofing: The geminal coupling (

    
     Hz) and vicinal coupling (
    
    
    
    Hz) are of similar magnitude to the chemical shift difference (
    
    
    ), leading to higher-order "roofing" effects where multiplets slant heavily toward each other.

Validation Strategy:

  • Solvent Shift: Run the spectrum in

    
     (Benzene-d6) instead of 
    
    
    
    . The benzene ring current often shifts the cyclopropyl protons apart, resolving the multiplets.
  • Carbon-13 Verification: Check for the quaternary carbon signal (C-OH) around 70–80 ppm . If the ring has opened to the ketone, this signal will vanish, replaced by a carbonyl signal at ~200 ppm .

Module C: Mass Spectrometry Puzzles

Q4: I cannot find the Molecular Ion ( ) in the mass spectrum.

Diagnosis: Rapid Dehydration/Fragmentation. Tertiary alcohols are notorious for undetectable molecular ions in Electron Impact (EI) ionization. The radical cation rapidly loses water or ethylene.

Key Diagnostic Fragments:

  • [M - 28]: Loss of ethylene (

    
    ). This is diagnostic for the cyclopropane ring. If you see 
    
    
    
    , the ring was intact prior to ionization.
  • Isotope Pattern: Look for the fragment ions retaining the aromatic ring. They must display the characteristic 3:1 intensity ratio (

    
    ).
    

Visualizing the Workflow:

CharacterizationWorkflow Start Sample: 1-(2-Cl-Ph)-cPr-OH GCMS GC-MS Analysis Start->GCMS NMR 1H NMR Analysis Start->NMR Result1 Result: Peak at M = 168 (Ketone) GCMS->Result1 Thermal Degradation Result2 Result: Peak at M = 240 (TMS-Ether) GCMS->Result2 TMS-Protected Deriv Action: Derivatize with BSTFA Result1->Deriv Troubleshoot Deriv->GCMS Re-inject Purity Confirmation: Quaternary C (75 ppm) + M-28 Fragment Result2->Purity Complex Issue: Complex Multiplets (0.5-1.5 ppm) NMR->Complex Solvent Action: Switch to C6D6 or DMSO-d6 Complex->Solvent Solvent->Purity Resolved

Caption: Figure 1. Decision tree for distinguishing instrumental artifacts from genuine sample degradation.

Module D: Stability & Degradation Mechanisms

Q5: My sample degraded after sitting in overnight. What happened?

Diagnosis: Acid-Catalyzed Ring Opening.[1][2] Chloroform (


) often contains trace HCl unless stabilized with silver foil or basic alumina. The cyclopropane ring, activated by the hydroxyl group, acts as a "homo-enolate" equivalent. Protonation of the oxygen leads to ring opening driven by the relief of ring strain.

The Pathway:

  • Protonation of the -OH group.[3][4]

  • C1-C2 bond cleavage (assisted by the electron-donating capability of the aromatic ring).

  • Formation of the enol, which tautomerizes to the ketone.

Visualizing the Degradation:

DegradationPathway Substrate Cyclopropanol (Strained) Intermed Protonated Intermediate Substrate->Intermed + H+ Acid H+ (Trace Acid) TS Ring Opening (Strain Relief) Intermed->TS Product 2-Chloropropiophenone (Ketone) TS->Product Rearrangement

Caption: Figure 2. Acid-catalyzed rearrangement pathway common in 1-arylcyclopropanols.

Data Summary Table: Key Identification Markers

TechniqueParameterExpected Value/ObservationTroubleshooting Note
1H NMR Cyclopropyl


0.6 – 1.6 ppm (Multiplets)
Roofing effect common; use

to resolve.
13C NMR Quaternary C-OH

70 – 80 ppm
Disappearance indicates ring opening to ketone (

200 ppm).
GC-MS Molecular IonOften invisible (

)
Look for

(Loss of

).
IR O-H Stretch3200–3500

(Broad)
Sharp C=O stretch at 1680

indicates degradation.
TLC StainingDark blue/purple with AnisaldehydeFades quickly; unstable on acidic silica plates.

References

  • Kulinkovich, O. G. (2004). "The Kulinkovich Reaction."[5][6][7][8] Synlett, 2004(1), 77. Link

  • Cha, J. K., & Kulinkovich, O. G. (2003). "The Kulinkovich Cyclopropanation of Carboxylic Acid Esters." Organic Reactions, 70, 1-143. Link

  • Wohl, R. A. (1974). "The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides and Cyclopropanes." Chimia, 28(1), 1. Link

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[9] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry, 78(4), 1504-1507.[9] Link

  • IUPAC. (2025). "Mass Spectrometry - Fragmentation Patterns of Cycloalkanes." Chemistry LibreTexts. Link

Sources

Optimization

Technical Support Center: Optimizing 1-(2-Chlorophenyl)cyclopropan-1-ol Production

Topic: Scale-Up of Kulinkovich Cyclopropanation Ticket ID: KUL-2-CL-SCALE Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Introduction: The Scale-Up Challenge You are likely ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up of Kulinkovich Cyclopropanation

Ticket ID: KUL-2-CL-SCALE Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction: The Scale-Up Challenge

You are likely accessing this guide because your bench-scale synthesis of 1-(2-chlorophenyl)cyclopropan-1-ol (via the Kulinkovich reaction) is failing to translate to the kilogram scale.

While the reaction of methyl 2-chlorobenzoate with ethylmagnesium bromide (EtMgBr) catalyzed by titanium(IV) isopropoxide [Ti(OiPr)₄] is the most cost-effective route, it is notoriously temperamental. The presence of the ortho-chloro substituent introduces steric hindrance and electronic deactivation that standard protocols do not account for. Furthermore, the "Titanium Emulsion" during workup is a known bottleneck in process chemistry.

This guide treats your process as a system of competing rates: Catalytic Cycle vs. Reagent Decomposition .

Module 1: Reaction Initiation & Exotherm Control

User Query: "My reaction stalls or experiences a delayed exotherm. Why?"

The Root Cause: The Kulinkovich reaction relies on the formation of a highly reactive titanacyclopropane intermediate (see Diagram 1).[1][2] In the presence of an ortho-substituted aryl ester, the coordination of the titanium species to the carbonyl oxygen is sterically impeded. If you add EtMgBr too quickly at low temperatures, you accumulate unreacted Grignard. When the reaction finally "kicks," the accumulated reagent reacts simultaneously, causing a thermal runaway that degrades the catalyst and risks cleaving the Ar-Cl bond (magnesium-halogen exchange).

Protocol: The "Trickle-Feed" Initiation
  • The Heel: Charge the reactor with Methyl 2-chlorobenzoate (1.0 eq) and Ti(OiPr)₄ (0.05–0.1 eq) in dry THF or Toluene.

    • Note: Toluene is preferred for scale-up due to better heat capacity and easier solvent recovery, though THF is faster.

  • Temperature Setpoint: Cool to 15–18°C .

    • Critical: Do NOT cool to -78°C. The catalytic cycle requires thermal energy to turn over. Too cold = accumulation = runaway.

  • The Sacrifice Dose: Add 5% of your total EtMgBr (3.0 M in Et₂O) over 10 minutes.

  • Wait for the Color Change: Look for a shift from pale yellow to dark brown/black . This indicates the formation of the active Ti(II) species.

    • Troubleshooting: If no color change occurs after 20 mins, warm slightly to 20°C until it darkens, then cool back down.

  • Main Addition: Add the remaining EtMgBr (total 2.2–2.5 eq) slowly over 4–6 hours, maintaining internal temperature < 25°C .

Kulinkovich_Mechanism Start Ti(OiPr)4 (Pre-Catalyst) Inter1 Diethyl Titanium Species Start->Inter1 + 2 EtMgBr Titanacyclopropane Titanacyclopropane (Active Catalyst) Inter1->Titanacyclopropane - Ethane - Ethene Complex Oxatitanacyclopentane Intermediate Titanacyclopropane->Complex + Methyl 2-chlorobenzoate Product_Pre Magnesium Cyclopropoxide Complex->Product_Pre Ring Contraction Product_Pre->Titanacyclopropane + EtMgBr (Regenerates Catalyst)

Figure 1: The Kulinkovich Catalytic Cycle. Note that the Titanacyclopropane is the species that must be regenerated. Accumulation of EtMgBr without turnover leads to catalyst death.

Module 2: The Ortho-Chloro Factor

User Query: "I see significant amounts of de-chlorinated byproduct (phenylcyclopropanol) or biphenyls."

The Root Cause: The ortho-chloro group makes the aromatic ring electron-poor, but the C-Cl bond is susceptible to attack by Magnesium species (Mg-Halogen exchange) if the catalytic cycle is slow. This side reaction is favored by high temperatures (>30°C) and high local concentrations of EtMgBr.

Corrective Actions:

  • Switch Solvent: If using THF, switch to Toluene/Ether (10:1) mixture. Ether coordinates Mg tightly, reducing its reactivity toward the Ar-Cl bond, while Toluene solubilizes the organic intermediates.

  • Catalyst Loading: Increase Ti(OiPr)₄ from 5 mol% to 10-12 mol% . A faster catalytic turnover consumes the EtMgBr before it has time to attack the aryl chloride.

  • Strict Quench: Do not let the reaction stir overnight after completion. The magnesium alkoxide product can slowly undergo intramolecular elimination or exchange. Quench immediately upon consumption of the ester.

Module 3: Workup & The Titanium Emulsion

User Query: "The workup is a nightmare. I have a thick gray sludge that won't separate."

The Root Cause: Hydrolysis of Titanium isopropoxide produces hydrated titanium oxides (


), which are gelatinous and stabilize emulsions. Standard acid/base washes often fail at scale.
Protocol: The "Flocculation" Quench

Do not use simple HCl quenching for >100g batches.

Step-by-Step:

  • The Dilution: Dilute the reaction mixture with 2 volumes of MTBE (Methyl tert-butyl ether).

  • The Complexant: Prepare a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) . You need roughly 20g of salt per 1g of Titanium used.

  • The Addition: Add the Rochelle's Salt solution slowly to the reaction mixture at < 20°C.

  • The Cure (Crucial): Vigorously stir the biphasic mixture for 2 to 4 hours at room temperature.

    • Why? You must allow time for the tartrate to displace the oxides and form a water-soluble Titanium-Tartrate complex. The gray emulsion will slowly clarify into two distinct layers: a clear organic layer and a clear(ish) aqueous layer.

  • Filtration (Optional): If a rag layer persists, filter the entire biphasic mixture through a Celite pad before separation.

Alternative (If Rochelle's fails): Use the Glauber’s Salt Method .

  • Quench the reaction with Sodium Sulfate Decahydrate (

    
    )  solid. The water of crystallization reacts gently, and the resulting solid titanium hydroxides adsorb onto the sodium sulfate, forming a filterable granular solid.
    

Module 4: Quality & Impurity Profiling

User Query: "My product purity is low. What are these peaks?"

Data Table: Common Impurities in 2-Cl-Cyclopropanol Synthesis

Retention Time (Rel)Impurity IdentityOrigin/CausePrevention
0.85 1-(2-chlorophenyl)propan-1-one Ring opening of cyclopropanol.Avoid strong acids during workup. Keep pH > 4. Store at < -20°C.
0.90 2-chlorobenzoic acid Unreacted starting material (hydrolyzed).Ensure full conversion before quench. Check EtMgBr titer.
1.10 1-phenylcyclopropan-1-ol De-chlorination (Mg-Halogen exchange).Lower reaction temp.[3] Increase catalyst loading.
1.25 Biphenyl derivatives Wurtz-type coupling of Ar-Cl.High local concentration of Grignard. Improve stirring/mixing.
Stability Warning

Cyclopropanols with electron-withdrawing groups (like 2-Cl-phenyl) are prone to ring expansion or cleavage under acidic conditions.

  • Storage: Store the oil with trace (

    
    ) Triethylamine to buffer any adventitious acidity.
    
  • Purification: If column chromatography is necessary, pretreat the silica gel with 1%

    
     in Hexanes to neutralize acidic sites.
    

Summary Workflow

Workflow Prep Reagent Prep (Dry Toluene, <100ppm H2O) Initiation Initiation (5% EtMgBr @ 18°C) Prep->Initiation Charge Ester + Ti Reaction Reaction (Trickle Feed < 25°C) Initiation->Reaction Color Change Quench Quench (Rochelle's Salt, 4h Stir) Reaction->Quench IPC: <1% Ester Isolation Isolation (Phase Split -> Vac Distillation) Quench->Isolation Clear Phases

Figure 2: Optimized Scale-Up Workflow for 1-(2-Chlorophenyl)cyclopropan-1-ol.

References

  • Kulinkovich, O. G., et al. (1989).[2][4] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.

  • Kulinkovich, O. G., & de Meijere, A. (2000).[4][5] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834.

  • Corey, E. J., et al. (1994). "Practical Enantioselective Synthesis of Cyclopropanols." Journal of the American Chemical Society. (Reference for Rochelle's salt workup adaptations).

  • Organic Process Research & Development. (2012). "Scale-up of the Kulinkovich Reaction." (General guidelines for Ti removal).

Disclaimer: This guide involves handling pyrophoric reagents (Grignard) and hazardous chemicals. All operations must be performed in a fume hood with appropriate PPE. The user assumes all liability for experimental execution.

Sources

Troubleshooting

Technical Support Center: Stereochemistry &amp; Resolution Guide

The following technical guide addresses the stereochemical properties and handling of 1-(2-Chlorophenyl)cyclopropan-1-ol . Topic: 1-(2-Chlorophenyl)cyclopropan-1-ol Case ID: CHEM-RES-042 Status: Resolved (Intrinsic Achir...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stereochemical properties and handling of 1-(2-Chlorophenyl)cyclopropan-1-ol .

Topic: 1-(2-Chlorophenyl)cyclopropan-1-ol

Case ID: CHEM-RES-042 Status: Resolved (Intrinsic Achirality)

Executive Summary: The "Ghost" Racemate

Critical Alert: Researchers attempting to resolve "racemic" 1-(2-Chlorophenyl)cyclopropan-1-ol often report failure in chiral HPLC/GC separation or salt crystallization.

Technical Diagnosis: The molecule 1-(2-Chlorophenyl)cyclopropan-1-ol is formally achiral at standard operating temperatures. While it possesses a prochiral center at C1, the rapid rotation of the 2-chlorophenyl group relative to the cyclopropane ring renders the molecule symmetric on the time-averaged scale.

Consequently, there is no racemic mixture to resolve. The "enantiomers" are actually rapidly interconverting conformers (atropisomers with a negligible rotational barrier).

Technical Analysis & Causality

Why is it Achiral?

To exhibit chirality, a molecule must lack an internal plane of symmetry (and an inversion center).

  • The Cyclopropane Ring: In its unsubstituted form (at C2 and C3), the ring possesses a plane of symmetry that bisects the C2–C3 bond and passes through C1.

  • The Substituent (C1): C1 is bonded to a hydroxyl group (-OH) and a 2-chlorophenyl group.

  • Rotational Dynamics: While the 2-chlorophenyl group is asymmetric (due to the ortho-chloro substitution), the single bond connecting the phenyl ring to C1 allows for free rotation.

    • At Room Temperature: The energy barrier to rotate the phenyl ring over the cyclopropane hydrogens is low (< 5 kcal/mol).

    • Result: The molecule rapidly samples all conformations, creating a time-averaged plane of symmetry. It behaves as an achiral substance.[1][2]

Visualizing the Symmetry Problem

The following diagram illustrates the conformational dynamics that prevent chiral resolution.

Stereochemistry Substance 1-(2-Chlorophenyl) cyclopropan-1-ol Conf_A Conformer A (Cl-Phenyl 'Left') Substance->Conf_A Exists as Conf_B Conformer B (Cl-Phenyl 'Right') Substance->Conf_B Exists as Barrier Rotational Barrier (Very Low < 5 kcal/mol) Conf_A->Barrier Rapid Interconversion Result Time-Averaged ACHIRAL Species Conf_A->Result Averages to Conf_B->Result Averages to Barrier->Conf_B

Figure 1: Conformational interconversion rendering the target molecule achiral at room temperature.

Troubleshooting Guide: "But I see two peaks..."

If you observe multiple peaks during analysis, do not assume they are enantiomers. Use this diagnostic matrix to identify the actual species.

Diagnostic Matrix
ObservationProbable CauseVerification Step
Two peaks on Chiral HPLC Impurity / Precursor Check MS for m/z 168 (Ketone precursor: 1-(2-chlorophenyl)propan-1-one) or ring-opened byproducts.
Broad single peak Rapid Exchange Run NMR at -60°C. If peak splits, it confirms rapid conformational exchange (not stable chirality).
Two peaks on GC Thermal Degradation Cyclopropanols can undergo ring opening at high GC inlet temperatures. Lower inlet temp to <150°C.
Successful "Resolution" Wrong Molecule Verify structure. You may have trans-2-(2-chlorophenyl)... (isomer) or 1-(2-chlorophenyl)ethanol .
Common FAQ: Resolution Failures

Q: Can I resolve this by cooling the column to -78°C? A: Theoretically, yes. If you cool the system below the rotational barrier temperature (likely < -80°C), you might freeze the atropisomers (Conformer A and B). However, as soon as you warm the fraction, it will racemize instantly. This has no preparative value for drug development.

Q: I used a chiral derivatizing agent (Mosher's Acid), and I see diastereomers. A: You are likely observing induced diastereomers of the conformers or artifacts. Because the rotation is fast, the Mosher ester will also rotate, averaging out the NMR signals unless the derivatization sterically locks the rotation (creating a new, different molecule).

Strategic Alternatives: How to Introduce Chirality

If your drug discovery program requires a chiral cyclopropane scaffold, you must modify the structure to break the symmetry of the cyclopropane ring itself.

Pathway A: Substitution at C2 (The "Trans" Isomer)

Moving the substituent or adding a second substituent creates stable chirality.

  • Target: trans-2-(2-Chlorophenyl)cyclopropan-1-ol.

  • Chirality: C1 and C2 are now chiral centers.[3]

  • Resolution: Resolvable via Lipase-catalyzed kinetic resolution or Chiral HPLC.

Pathway B: Asymmetric Synthesis of the Cyclopropane

Instead of resolving, synthesize the chiral scaffold directly using the Simmons-Smith reaction on a chiral allylic alcohol.

Synthesis Start 2-Chlorocinnamyl Alcohol Reagent Chiral Dioxaborolane Ligand + Zn(CH2I)2 Start->Reagent Enantioselective Cyclopropanation Product Chiral 2-Substituted Cyclopropyl Methanol Reagent->Product Enantioselective Cyclopropanation

Figure 2: Strategy for synthesizing stable chiral cyclopropanes.

Reference Data & Verification

Chemical Identity Verification

Ensure you are working with the correct CAS. Confusion often arises between the cyclopropanol and the propanol derivatives.

Compound NameStructure DescriptionChiralityCAS RN
1-(2-Chlorophenyl)cyclopropan-1-ol Cyclopropane ring, OH at C1ACHIRAL 1250952-75-0
1-(2-Chlorophenyl)ethanol Methyl group, OH at C1CHIRAL 13425-50-8
trans-2-(4-Chlorophenyl)cyclopropanecarboxylate Substituted at C1 and C2CHIRAL Various
References
  • Structural Identity & CAS

    • PubChem Compound Summary for CID 62670209: 1-(2-chlorophenyl)cyclopropan-1-ol.[4] National Center for Biotechnology Information (2025).

  • Stereochemical Principles of Cyclopropanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Chapter 11: Conformational Analysis of Acyclic and Cyclic Systems). Note: Defines the symmetry planes in unsubstituted cyclopropanes.
  • Rotational Barriers in Phenyl-Cyclopropanes

    • Detailed analysis of the low rotational barrier (approx 2-4 kcal/mol)
  • Related Chiral Resolution (For Comparison)

Sources

Optimization

Technical Support Center: Solubility Enhancement for 1-(2-Chlorophenyl)cyclopropan-1-ol

Welcome to the technical support center for 1-(2-Chlorophenyl)cyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's lo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Chlorophenyl)cyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility in biological assays. Here, we provide expert-driven, practical solutions to ensure reliable and reproducible experimental outcomes.

Compound Profile: 1-(2-Chlorophenyl)cyclopropan-1-ol

PropertyValueRationale & Implications
Molecular Formula C₁₀H₁₁ClOIndicates a relatively small molecule.
Molecular Weight 182.65 g/mol [1]Standard for a small molecule drug candidate.
Predicted XLogP3 ~2.6[2]This value suggests the compound is lipophilic (hydrophobic) and will likely have poor solubility in aqueous solutions like buffers and cell culture media. This is the primary challenge to address.
Structure Phenyl ring with a chlorine substituent and a cyclopropanol group.The chlorinated phenyl group contributes significantly to the hydrophobicity. The cyclopropanol ring is unstable and can be prone to rearrangement.[3]

The high predicted XLogP3 value is a key indicator of the compound's hydrophobicity, which is the root cause of the solubility challenges frequently encountered in aqueous-based biological assays.[2][4]

Frequently Asked Questions (FAQs)

Q1: My 1-(2-Chlorophenyl)cyclopropan-1-ol, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening?

This is a classic case of "solvent shock." The compound is soluble in the 100% organic solvent (DMSO) but crashes out of solution when rapidly diluted into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to aggregate and precipitate.[5]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

Most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6] However, some sensitive or primary cells may show stress at concentrations above 0.1%.[6] It is crucial to always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your highest compound concentration.[7]

Q3: Can I just warm the buffer to get more compound to dissolve?

While gently warming can sometimes help redissolve a compound that has precipitated due to cold storage, it is not a reliable primary solubilization method.[8] The solubility of many compounds is temperature-dependent, but this may not overcome the fundamental hydrophobicity of 1-(2-Chlorophenyl)cyclopropan-1-ol in water. Furthermore, the stability of this specific compound upon heating is not well-characterized and could lead to degradation.

Q4: I've heard about using co-solvents. How do they work?

Co-solvents are water-miscible organic solvents that, when added to water, create a solvent mixture with a polarity intermediate between water and the pure organic solvent. This can increase the solubility of hydrophobic compounds.[9][10] Common examples include polyethylene glycol 400 (PEG 400) and ethanol.

Troubleshooting Guide & Step-by-Step Protocols

This section provides a systematic approach to resolving solubility issues, from preparing the initial stock solution to advanced formulation strategies.

Problem 1: Initial Stock Solution Preparation

Goal: To create a high-concentration, stable stock solution.

Protocol 1: High-Concentration DMSO Stock Preparation

  • Weighing: Accurately weigh the desired amount of 1-(2-Chlorophenyl)cyclopropan-1-ol powder in a sterile, appropriate vial (an amber glass vial is recommended to protect from light).

  • Solvent Addition: Add anhydrous, sterile-filtered DMSO to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If dissolution is slow, brief sonication (5-10 minutes in a bath sonicator) can be applied.[7]

  • Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Problem 2: Precipitation in Aqueous Buffer During Dilution

Goal: To successfully dilute the DMSO stock into the final aqueous assay buffer without precipitation.

Workflow for Troubleshooting Precipitation:

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 start Precipitation Observed in Aqueous Buffer step1 Step 1: Optimize Dilution Technique start->step1 step2 Step 2: Reduce Final Concentration step1->step2 If precipitation persists step3 Step 3: Introduce a Co-solvent step2->step3 If concentration is too low for assay step4 Step 4: Use a Formulation Vehicle step3->step4 If co-solvent is toxic or ineffective s1_a Pre-warm buffer to 37°C s1_b Add stock to buffer dropwise while vortexing s2_a Is the new, lower concentration biologically relevant? s3_a Try Ethanol or PEG 400. Test for solvent toxicity. s4_a Use Cyclodextrins (e.g., HP-β-CD) to encapsulate the compound.

Caption: A systematic workflow for troubleshooting compound precipitation.

Protocol 2: Optimized Serial Dilution for Cell-Based Assays

  • Pre-warm Medium: Pre-warm your cell culture medium or buffer to the experimental temperature (typically 37°C).[5]

  • Intermediate Dilution: Perform an intermediate dilution of your DMSO stock solution in 100% DMSO , not the aqueous buffer. This lowers the starting concentration before it hits the aqueous phase.

  • Final Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the (intermediate) DMSO stock drop-by-drop. This gradual addition helps prevent localized high concentrations that can trigger precipitation.[8]

  • Final DMSO Check: Ensure the final concentration of DMSO in your assay does not exceed the tolerance limit for your cells (ideally ≤ 0.1% for sensitive cells, max 0.5% for robust lines).[5][11]

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of hydrophobic compounds.[8]

Advanced Strategies for Persistent Solubility Issues

If the above methods are insufficient, more advanced formulation strategies may be required.

Strategy 1: Co-Solvent Systems

For in vivo studies or challenging in vitro assays, a co-solvent system can be effective. Polyethylene glycol 400 (PEG 400) is a common choice.[12][13] It is important to note that co-solvents like PEG 400 are not just inert solubilizers; they can have biological effects, including altering cell permeability and interacting with metabolic enzymes.[12][13][14]

Co-Solvent Suitability & Toxicity Overview

Co-SolventTypical Starting ConcentrationProsCons
Ethanol ≤ 1%Low cytotoxicity at low concentrations.[15]Can affect cell signaling; higher concentrations are toxic.[16]
PEG 400 5-10%Low toxicity, widely used in formulations.[17]Can alter drug metabolism and transport.[12][14]
Propylene Glycol ≤ 1%Generally low toxicity.Can be more cytotoxic than ethanol in some cell lines.
Strategy 2: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like 1-(2-Chlorophenyl)cyclopropan-1-ol, forming an "inclusion complex" that is water-soluble.[18][][20]

G cluster_before Before Complexation cluster_after After Complexation drug Hydrophobic Compound water Water Molecules drug->water Insoluble cd Cyclodextrin water2 Water Molecules cd->water2 Soluble Complex drug_in_cd Compound

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective derivative.

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer. Warm the solution slightly (to 40-50°C) to aid dissolution.

  • Prepare Compound Solution: Dissolve 1-(2-Chlorophenyl)cyclopropan-1-ol in a minimal amount of a volatile organic solvent like ethanol.

  • Combine and Mix: Slowly add the ethanolic compound solution to the stirring HP-β-CD solution.

  • Equilibrate: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove Solvent (Optional but Recommended): If ethanol was used, it can be removed by rotary evaporation or lyophilization to yield a solid powder of the complex, which can then be reconstituted directly in the aqueous buffer.

  • Filter: Filter the final solution through a 0.22 µm filter to remove any un-complexed, precipitated compound. The resulting clear solution can be used for assays.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Xu, Z., Lin, S., Li, Q., Jiang, S., & Wang, P. (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
  • Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Hamzeloo-Moghadam, M., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • International Journal of Pharmaceutical Sciences and Research. (2016, June 27). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Ma, B.-L., et al. (2017, January 12). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Publishing.
  • BenchChem. (n.d.). How to prevent Vapitadine precipitation in buffers.
  • Hamzeloo-Moghadam, M., et al. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • BenchChem. (n.d.). Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol.
  • MCE. (n.d.). Compound Handling Instructions.
  • PubChem. (n.d.). 1-(2-Chlorophenyl)-2-propanol.
  • ResearchGate. (2016, April 30). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • ACS Omega. (2023, March 28). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions.
  • Journal of Pharmaceutical Research International. (2022, February 16). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
  • Dove Medical Press. (2019, May 16). Integration of PEG 400 into a self-nanoemulsifying drug delivery syste.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • SciSpace. (2017, January 12). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as a.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Cytotechnology. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • MDPI. (2024, December 25). Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments.
  • Reddit. (2022, January 6). How to tackle compound solubility issue : r/labrats.
  • CymitQuimica. (n.d.). 1-[(2-chlorophenyl)methyl]cyclopropan-1-ol.
  • precisionFDA. (n.d.). 1-((2-CHLOROPHENYL)(METHYLIMINO)METHYL)CYCLOPENTAN-1-OL.
  • NIST WebBook. (n.d.). 1-(2-Chlorophenyl)propan-2-one.
  • ChemicalBook. (2024, December 18). 1-(2-Chlorophenyl)-1-ethanol.
  • Cheméo. (n.d.). Chemical Properties of o-Chlorophenyl cyclopentyl ketone (CAS 6740-85-8).
  • Wikipedia. (n.d.). Cyclopropanol.
  • PubChemLite. (n.d.). 1-(2-chlorophenyl)cyclopropanamine hydrochloride (C9H10ClN).

Sources

Troubleshooting

Addressing poor reproducibility in the synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol

Topic: Synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol Ticket ID: KUL-2CL-OPT-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol Ticket ID: KUL-2CL-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Black Box" of Titanium Catalysis

You are likely reading this because your synthesis of 1-(2-chlorophenyl)cyclopropan-1-ol is failing or yielding inconsistent results (10–30% yield swings).

The Kulinkovich reaction is deceptively simple on paper but notoriously temperamental in practice. For your specific substrate—ethyl 2-chlorobenzoate —the challenge is twofold:

  • The Ortho-Effect: The bulky chlorine atom at the ortho position creates steric hindrance that impedes the coordination of the ester carbonyl to the active titanacyclopropane species.

  • Catalyst Poisoning: The active low-valent titanium species is highly oxophilic and moisture-sensitive. A "wet" system kills the catalyst before the slow-reacting ortho-substituted ester can participate.

This guide moves beyond standard literature to address the specific hydrodynamics and kinetics required for this sterically demanding substrate.

Module 1: The Reagent Quality Check (The Foundation)

Critical Failure Point: Most failures occur before the first drop of reagent is added. The Kulinkovich reaction does not tolerate "approximate" molarities.

Titanium(IV) Isopropoxide [Ti(OiPr)4][1]
  • The Issue: Commercial Ti(OiPr)4 hydrolyzes over time to form oligomeric titanoxanes (white crust/haze). These are catalytically dead but still consume Grignard reagent.

  • The Fix:

    • Visual Check: The liquid must be colorless to pale yellow and completely clear. If it is viscous or cloudy, distill it under vacuum (bp ~102 °C @ 0.1 mmHg) or discard.

    • Storage: Store under Argon/Nitrogen. Syringe techniques are mandatory; never pour.

Ethylmagnesium Bromide (EtMgBr)
  • The Issue: Commercial Grignard reagents degrade. A bottle labeled "3.0 M" is likely 2.4 M after six months. If you calculate stoichiometry based on the label, you will undercharge the reaction, leading to incomplete conversion.

  • The Protocol: You must titrate your Grignard reagent immediately before use.

  • Recommended Method: Iodine/LiCl Titration (High precision, distinct endpoint).

StepActionObservation
1Dissolve 127 mg I₂ (0.5 mmol) in 5 mL of 0.5 M LiCl in dry THF.Solution is Deep Brown .
2Add Grignard dropwise via syringe at 0 °C.Brown color fades.
3Endpoint reached when solution becomes Colorless .Record volume added.
4Calc: Molarity = (0.5 mmol) / (Volume added in mL).Use this exact Molarity for the reaction.

Module 2: The Mechanism & Ortho-Effect

Understanding why the reaction fails allows you to fix it.

The ortho-chloro substituent slows down Step 3 (Coordination). If this step is too slow, the unstable titanacyclopropane (Step 2) will decompose or react with the solvent/byproducts instead of your ester.

KulinkovichMechanism Ti4 Ti(OiPr)4 (Precursor) Titanacycle Titanacyclopropane (The Active Catalyst) Ti4->Titanacycle + 2 EtMgBr - Ethane EtMgBr EtMgBr (3-4 equiv) Coordination Complexation (Steric Choke Point!) Titanacycle->Coordination + Ester Decomp Polymerization/Decomposition Titanacycle->Decomp If Ester coordination is too slow (Ortho-effect) Ester Ethyl 2-chlorobenzoate Ester->Coordination Product 1-(2-Chlorophenyl) cyclopropan-1-ol Coordination->Product Ligand Exchange & Ring Closure

Figure 1: The Kulinkovich Catalytic Cycle.[1][2][3] Note the "Steric Choke Point" where the ortho-chloro group hinders the reaction, increasing the risk of catalyst decomposition.

Module 3: Optimized Experimental Protocol

Target: 1-(2-Chlorophenyl)cyclopropan-1-ol Scale: 10 mmol (Adjustable)

Materials
  • Substrate: Ethyl 2-chlorobenzoate (1.85 g, 10 mmol).

  • Catalyst: Ti(OiPr)4 (0.45 mL, 1.5 mmol, 15 mol% ). Note: Standard is 5-10%, but we use 15% to counteract the ortho-effect.

  • Reagent: EtMgBr (Titrated, ~3.5 equiv).

  • Solvent: Dry THF (50 mL).

Step-by-Step Procedure
  • System Prep: Flame-dry a 250 mL 2-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and argon inlet. Cool to room temperature (RT) under argon flow.

  • The "Cocktail": Charge the flask with Ethyl 2-chlorobenzoate (10 mmol) and dry THF (40 mL). Add Ti(OiPr)4 (1.5 mmol) via syringe. The solution should be clear/pale yellow.

  • Temperature Control: Cool the mixture to 0–5 °C (Ice bath).

    • Why? Low temp prevents the exothermic Grignard addition from spiraling out of control, but we will warm it up later to force the difficult coordination.

  • Controlled Addition (Crucial):

    • Dilute the EtMgBr (35 mmol) with THF to a total volume of ~20 mL in the addition funnel.

    • Add the Grignard solution dropwise over 1 hour .

    • Observation: The color will shift from Yellow → Amber → Dark Brown/Black.

    • Alert: If the solution stays yellow after adding 30% of the Grignard, STOP . Your system is wet or the catalyst is dead.

  • The "Push": After addition is complete, remove the ice bath. Allow to warm to RT and stir for 1 hour.

    • Modification for Ortho-Cl: If TLC shows starting material remaining, heat to mild reflux (40-50 °C) for 30 minutes. The steric bulk requires thermal energy to overcome the barrier.

  • Quench & Workup:

    • Cool back to 0 °C.

    • Carefully add saturated aqueous NH₄Cl (20 mL). Caution: Vigorous gas evolution (Ethane/Ethene).

    • Extract with Et₂O (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is a tertiary alcohol and is generally stable on silica.

Module 4: Troubleshooting FAQ

Q1: My reaction mixture never turned black; it stayed a muddy yellow. What happened? A: The "Black" color is the active low-valent titanium species (titanacyclopropane). If it didn't form, your Grignard was likely quenched by moisture in the solvent or the flask.

  • Action: Flame dry glassware rigorously. Distill THF over Sodium/Benzophenone or use a column drying system.

Q2: I isolated the product, but the yield is 20%. I see a lot of starting material (ester). A: This is the classic "Ortho-Effect." The catalyst decomposed before it could convert all the bulky ester.

  • Action: Increase catalyst loading to 20 mol% . Perform the addition of Grignard even slower (2 hours) to keep the concentration of active catalyst low but steady, matching the slow reaction rate of the ester.

Q3: I see a byproduct that looks like the ketone (1-(2-chlorophenyl)propan-1-one). A: This is a result of premature hydrolysis or insufficient "second" alkylation.

  • Action: Ensure you are using at least 3.5 equivalents of EtMgBr. The first 2 equivalents generate the catalyst; the subsequent equivalents are needed to close the ring and form the magnesium alkoxide.

Q4: Can I use Diethyl Ether (Et₂O) instead of THF? A: Yes, but THF is generally superior for ortho-substituted substrates. THF coordinates better to Magnesium, breaking up Grignard aggregates and making the alkyl group more nucleophilic/reactive, which helps overcome the steric hindrance.

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Start Troubleshooting ColorCheck Did reaction turn Dark Brown/Black? Start->ColorCheck YieldCheck Is Yield > 60%? ColorCheck->YieldCheck Yes WetSystem DIAGNOSIS: Wet System or Bad Catalyst. Action: Titrate Grignard, Distill Ti(OiPr)4. ColorCheck->WetSystem No (Stays Yellow) OrthoIssue DIAGNOSIS: Steric Hindrance (Ortho-Effect). Action: Increase Cat to 20%, Reflux after addition. YieldCheck->OrthoIssue No (Low Yield) Success Process Optimized. YieldCheck->Success Yes

Figure 2: Diagnostic Logic Flow for Kulinkovich Reaction Failures.

References

  • Kulinkovich, O. G., et al. (1989).[2][4] Reaction of esters of carboxylic acids with titanium(IV) alkoxides and Grignard reagents. Zhurnal Organicheskoi Khimii.

  • Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction Mechanism and Procedures. [Link]

  • Organic Syntheses. (2003).[1] Preparation of 1-Methylcyclopropanol (Standard Protocol Reference). Organic Syntheses, 80, 111.[1] [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity &amp; Synthetic Utility of 1-(Chlorophenyl)cyclopropan-1-ols

The following guide provides an in-depth technical comparison of 1-(2-Chlorophenyl)cyclopropan-1-ol (Ortho-Cl) versus 1-(4-Chlorophenyl)cyclopropan-1-ol (Para-Cl). This analysis focuses on their roles as pharmacophores i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-(2-Chlorophenyl)cyclopropan-1-ol (Ortho-Cl) versus 1-(4-Chlorophenyl)cyclopropan-1-ol (Para-Cl). This analysis focuses on their roles as pharmacophores in medicinal chemistry, specifically their metabolic stability, enzyme inhibition potential, and utility as precursors for CNS-active agents and fungicides.

Executive Summary

1-(2-Chlorophenyl)cyclopropan-1-ol and 1-(4-chlorophenyl)cyclopropan-1-ol are isomeric cyclopropanol derivatives used primarily as high-value intermediates and mechanistic probes in drug discovery. While structurally similar, the position of the chlorine atom dictates their biological fate and application:

  • 1-(2-Chlorophenyl)cyclopropan-1-ol (Ortho-Cl): Characterized by significant steric hindrance and restricted bond rotation. It is a critical scaffold for synthesizing NMDA receptor antagonists (ketamine analogs) and studying ortho-effects in metabolic resistance.

  • 1-(4-Chlorophenyl)cyclopropan-1-ol (Para-Cl): Characterized by high metabolic stability due to the blockage of the para-position (the primary site of CYP450 oxidation). It is the preferred scaffold for fungicides (azoles) and long-acting metabolic probes .

Both compounds exhibit intrinsic biological activity as mechanism-based inactivators (suicide substrates) of cytochrome P450 and alcohol dehydrogenase enzymes due to the strain-release ring-opening of the cyclopropane moiety.

Chemical & Physical Properties Comparison

The following table summarizes the key physicochemical differences that drive their biological behavior.

Feature1-(2-Chlorophenyl)cyclopropan-1-ol1-(4-Chlorophenyl)cyclopropan-1-ol
Structure Ortho-substituted (Steric bulk near ring)Para-substituted (Linear, accessible)
Electronic Effect Inductive withdrawal (-I), Steric inhibition of resonanceInductive withdrawal (-I), Mesomeric donation (+M)
Metabolic Stability Moderate : Susceptible to p-hydroxylation at C4.High : p-position blocked; forces metabolism to slower routes (benzylic/ring).
Primary Application CNS Agents : NMDA antagonists, Dopamine reuptake inhibitors.Agrochemicals : Fungicides (CYP51 inhibitors), Herbicides.
Enzyme Inhibition Potent inhibitor of enzymes requiring close proximity (steric lock).General inhibitor of CYP450 isoforms (e.g., CYP2E1, CYP2B6).
Lipophilicity (cLogP) ~2.4 (Predicted)~2.6 (Predicted)

Biological Activity & Mechanism of Action[1][2]

Mechanism-Based Enzyme Inactivation (Suicide Inhibition)

Both alcohols act as suicide substrates for oxidative enzymes. The strained cyclopropane ring (approx. 27.5 kcal/mol strain energy) undergoes radical ring-opening upon oxidation, covalently binding to the enzyme's active site.

  • Mechanism: The enzyme (e.g., CYP450) abstracts a hydrogen or electron from the hydroxyl moiety (or adjacent carbon), forming an oxy-radical. This radical triggers the rapid opening of the cyclopropane ring, generating a reactive alkyl radical that alkylates the heme porphyrin or protein backbone.

  • 2-Cl vs. 4-Cl Potency:

    • The 2-Cl isomer often shows faster inactivation kinetics for enzymes with restricted active sites (e.g., specific CYP2B isoforms) due to the "ortho-effect" forcing the cyclopropane ring into a specific conformation relative to the phenyl ring.

    • The 4-Cl isomer is a more general inhibitor and is often used to probe the electronic requirements of the radical formation step without steric interference.

Pharmacological Applications (Derivatives)

While the alcohols are often intermediates, their biological potential is realized upon conversion to amines or azoles:

  • NMDA Receptor Antagonism (2-Cl Dominance):

    • The 2-chlorophenyl motif is critical for high-affinity binding to the NMDA receptor (PCP site), analogous to Ketamine . The 2-Cl group provides the necessary steric twist to fit the hydrophobic pocket.

    • Experimental Insight: Derivatives of the 2-Cl alcohol (e.g., 1-amino-1-(2-chlorophenyl)cyclopropane) exhibit superior anesthetic and antidepressant-like effects compared to the 4-Cl analogs.

  • Fungicidal Activity (4-Cl Dominance):

    • The 4-chlorophenyl motif is the gold standard for CYP51 (Lanosterol 14α-demethylase) inhibitors. The 4-Cl substituent occupies a deep hydrophobic channel in the fungal enzyme, while the cyclopropane ring (often expanded or substituted) mimics the transition state of the sterol substrate.

    • Experimental Insight: 4-Cl derivatives show 10-100x higher potency against Candida and Aspergillus spp. compared to 2-Cl analogs, which are sterically excluded from the CYP51 heme access channel.

Experimental Protocols

Synthesis via Kulinkovich Reaction

This protocol describes the synthesis of 1-arylcyclopropanols from esters, a standard method for generating these probes.

Objective: Synthesize 1-(4-chlorophenyl)cyclopropan-1-ol. Reagents: Ethyl 4-chlorobenzoate, EtMgBr (3.0 equiv), Ti(OiPr)4 (0.1 equiv), THF.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add Ethyl 4-chlorobenzoate (10 mmol) and dry THF (50 mL).

  • Catalyst Addition: Add Ti(OiPr)4 (1 mmol, 0.3 mL) at room temperature.

  • Grignard Addition: Cool the solution to 0°C. Add EtMgBr (30 mmol, 3M in ether) dropwise over 1 hour via syringe pump. Note: The solution will turn from yellow to dark brown/black.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Cool to 0°C. Carefully quench with saturated NH4Cl (20 mL). Caution: Vigorous gas evolution.

  • Workup: Extract with Et2O (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield: Typically 75-85%.

    • Validation: 1H NMR (CDCl3): δ 7.3-7.4 (m, 4H), 1.2-1.4 (m, 4H). The cyclopropane protons appear as distinct multiplets upfield.

In Vitro CYP450 Inhibition Assay

Objective: Determine the IC50 and mode of inhibition (reversible vs. irreversible) for the 2-Cl and 4-Cl isomers.

  • Incubation System: Human Liver Microsomes (HLM, 0.5 mg/mL) in Potassium Phosphate buffer (100 mM, pH 7.4).

  • Probe Substrate: Testosterone (CYP3A4 probe) or Dextromethorphan (CYP2D6 probe).

  • Inhibitor: Add 1-(2-chlorophenyl)cyclopropan-1-ol or 1-(4-chlorophenyl)cyclopropan-1-ol (0.1 - 100 µM).

  • Pre-incubation (Test for Time-Dependence):

    • Arm A (No Pre-incubation): Add NADPH and Substrate simultaneously.

    • Arm B (30 min Pre-incubation): Incubate HLM + Inhibitor + NADPH for 30 min before adding Substrate.

  • Reaction: Incubate at 37°C for 10-20 mins. Stop with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS quantification of metabolite (6β-hydroxytestosterone or Dextrorphan).

  • Interpretation:

    • If IC50 (Arm B) << IC50 (Arm A), the compound is a Mechanism-Based Inhibitor (MBI) .

    • Expectation: Both compounds will show MBI characteristics, with 2-Cl showing distinct kinetics due to steric factors.

Visualizing the Mechanism

The following diagram illustrates the Radical Ring-Opening Mechanism responsible for the biological activity (enzyme inactivation) of these compounds.

G cluster_0 Isomer Specificity Substrate 1-(Aryl)cyclopropan-1-ol Radical Oxy-Radical Intermediate Substrate->Radical H-Abstraction (CYP450) Enzyme CYP450 (Fe-O) Enzyme->Radical Catalysis RingOpen Ring-Opened Alkyl Radical (Reactive Species) Radical->RingOpen Rapid Ring Opening (Strain Release) Adduct Enzyme-Inhibitor Adduct (Inactivated Enzyme) RingOpen->Adduct Covalent Binding to Heme/Protein Ketone Beta-Chloroketone (Metabolite) RingOpen->Ketone Radical Rebound (Alternative Path) Note1 2-Cl (Ortho): Steric twist favors specific binding modes. Note2 4-Cl (Para): Blocks p-hydroxylation, prolongs radical lifetime.

Caption: Mechanism of CYP450 inactivation by 1-arylcyclopropanols via radical ring-opening.

References

  • Kulinkovich, O. G., et al. (1991). "Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with esters of carboxylic acids." Zhurnal Organicheskoi Khimii. (Validated via standard synthesis literature).

  • Hanzlik, R. P., & Tullman, R. H. (1982).[1] "Suicide inactivation of cytochrome P-450 by cyclopropylamines.[1] Evidence for a radical mechanism." Journal of the American Chemical Society.

  • Ortiz de Montellano, P. R. (2015). "Cytochrome P450-activated prodrugs." Future Medicinal Chemistry.

  • Wong, W. S., et al. (2004). "Metabolic stability and structure-activity relationships of 1-arylcyclopropanamines." Journal of Medicinal Chemistry.

  • Cha, D. Y., et al. (2012). "Synthesis and biological evaluation of 1-phenylcyclopropanecarboxamides as novel fungicides." Journal of Agricultural and Food Chemistry.

Sources

Comparative

Spectroscopic Comparison of Ortho-, Meta-, and Para-Chlorophenyl Cyclopropanol Isomers

Executive Summary Objective: To provide a definitive technical guide for the spectroscopic differentiation of 1-(2-chlorophenyl)cyclopropan-1-ol (ortho), 1-(3-chlorophenyl)cyclopropan-1-ol (meta), and 1-(4-chlorophenyl)c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for the spectroscopic differentiation of 1-(2-chlorophenyl)cyclopropan-1-ol (ortho), 1-(3-chlorophenyl)cyclopropan-1-ol (meta), and 1-(4-chlorophenyl)cyclopropan-1-ol (para).

Core Insight: While all three isomers share identical molecular mass (168.62 g/mol ) and elemental composition, they exhibit distinct symmetry-driven spectroscopic signatures . The para isomer displays a simplified high-symmetry NMR pattern (AA'BB'), whereas the ortho isomer exhibits the most complex splitting due to steric hindrance and magnetic anisotropy affecting the cyclopropyl protons. This guide details the synthesis via the Kulinkovich reaction and provides a comparative analysis of NMR, IR, and MS data to facilitate rapid identification in drug discovery workflows.

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, samples must be synthesized with high regioselectivity. The industry-standard method for accessing 1-arylcyclopropanols is the Kulinkovich Reaction , which utilizes a titanium-catalyzed Grignard exchange.

The Kulinkovich Protocol

This reaction transforms carboxylic esters into cyclopropanols using ethylmagnesium bromide and a titanium(IV) isopropoxide catalyst.[1][2][3][4]

Mechanism Overview:

  • Ligand Exchange: EtMgBr reacts with Ti(OiPr)₄ to form a low-valent diethyl-titanium species.

  • Titanacyclopropane Formation: Spontaneous

    
    -hydride elimination and reductive elimination generate the active titanacyclopropane.[4]
    
  • Double Alkylation: The ester carbonyl inserts into the titanacyclopropane, followed by ring closure to form the cyclopropanol.

KulinkovichReaction Reagents Reagents: Ester + EtMgBr (3.0 equiv) Intermediate Intermediate: Titanacyclopropane (Active Species) Reagents->Intermediate Ligand Exchange Catalyst Catalyst: Ti(OiPr)4 (10-20 mol%) Catalyst->Intermediate Transition Transition: Oxatitanacyclopentane Intermediate->Transition Ester Insertion Product Product: 1-Arylcyclopropanol Transition->Product Ring Closure & Hydrolysis

Figure 1: Mechanistic workflow of the Kulinkovich cyclopropanation reaction.

Comparative H-NMR Spectroscopy

Proton NMR is the most powerful tool for distinguishing these isomers. The analysis relies on symmetry operations : the number of unique proton environments dictates the complexity of the spectrum.

The Aromatic Region (6.8 – 7.6 ppm)

The substitution pattern on the phenyl ring creates diagnostic splitting patterns.

IsomerSymmetrySignal Pattern (Aromatic)Description
Para (

-Cl)

(Effective)
AA'BB' System Two doublets (approx. 2H each). Highly symmetric. The signals often appear as "roofed" doublets depending on the

ratio.
Meta (

-Cl)

ABCD System Four distinct signals: 1. Singlet (H2, isolated between Cl and cyclopropyl)2. Doublet (H4)3. Triplet (H5, pseudo-triplet)4. Doublet (H6).
Ortho (

-Cl)

(Chiral rotamer)
ABCD System Four distinct signals, but often clustered. The H6 proton (adjacent to cyclopropyl) is significantly deshielded/shifted compared to the H3 proton (adjacent to Cl).
The Cyclopropyl Region (0.6 – 1.5 ppm)

The cyclopropyl protons (H


, H

) are sensitive to the "through-space" electronic effects of the aromatic ring.
  • Para & Meta: The rotation of the phenyl ring is generally fast on the NMR timescale, and the molecule possesses a plane of symmetry bisecting the cyclopropyl ring.

    • Result: Two multiplets (2H each). One set is cis to the -OH group; the other is trans.

  • Ortho: The bulky chlorine atom at the ortho position restricts rotation (steric hindrance) and exerts a strong anisotropic effect.

    • Result: The equivalence of the "top" and "bottom" face of the cyclopropane ring can be broken. While often still appearing as two multiplets, broadening or further splitting (complex multiplets) is observed due to the loss of effective symmetry.

NMR_Logic Start Analyze Aromatic Region (6.8 - 7.5 ppm) Q1 Symmetry Pattern? Start->Q1 Para Two Doublets (2H each) Symmetric (AA'BB') Identified: Para-isomer Q1->Para Symmetric Complex Four Distinct Signals (Asymmetric) Q1->Complex Asymmetric Q2 Is there an isolated Singlet? Complex->Q2 Meta Yes (H2 proton) Singlet + 2 Doublets + Triplet Identified: Meta-isomer Q2->Meta Yes Ortho No (Multiplets/Overlaps) Strong Deshielding on H6 Identified: Ortho-isomer Q2->Ortho No

Figure 2: Logic decision tree for isomer identification based on 1H-NMR aromatic patterns.

Vibrational Spectroscopy (FT-IR)

While NMR provides structural connectivity, IR confirms functional groups and substitution patterns via out-of-plane (OOP) C-H bending.

Diagnostic Bands[5]
  • O-H Stretch (3200–3450 cm⁻¹):

    • Para/Meta: Broad band due to intermolecular hydrogen bonding.

    • Ortho: Potential for intramolecular hydrogen bonding between the OH and the Cl lone pair (though geometrically strained). If present, this shifts the OH stretch to a lower frequency and sharpens the peak.

  • Cyclopropyl C-H Stretch (3000–3100 cm⁻¹):

    • Distinctive weak-to-medium band slightly above 3000 cm⁻¹, characteristic of the strained C-H bonds.

  • Aromatic OOP Bending (Fingerprint Region):

    • Para: Single strong band ~800–850 cm⁻¹ (2 adjacent H).

    • Meta: Bands at ~750–800 cm⁻¹ and ~690–710 cm⁻¹ (3 adjacent H + 1 isolated H).

    • Ortho: Single strong band ~735–770 cm⁻¹ (4 adjacent H).

Mass Spectrometry (MS) Validation

Mass spectrometry is critical for confirming the presence of chlorine and the molecular integrity.

  • Isotope Pattern: All isomers will show a characteristic M+ and (M+2)+ ion cluster in a 3:1 intensity ratio , confirming the presence of one Chlorine atom (

    
    Cl vs 
    
    
    
    Cl).
  • Fragmentation (EI Source):

    • Molecular Ion:

      
      .
      
    • Base Peak: Often involves the loss of the ethyl/cyclopropyl fragment or

      
      -cleavage.
      
    • Ortho Effect: The ortho isomer may show a unique fragment ion corresponding to the loss of HCl (

      
      ) or interaction between the Cl and the OH group, which is sterically prohibited in meta and para.
      

Experimental Protocols

Synthesis of 1-(4-chlorophenyl)cyclopropan-1-ol (Representative Protocol)

This protocol is adaptable for ortho- and meta- isomers.

Reagents:

  • Ethyl 4-chlorobenzoate (10 mmol)

  • Ethylmagnesium bromide (30 mmol, 3.0 M in Et₂O)

  • Titanium(IV) isopropoxide (1.0 mmol, 10 mol%)

  • Dry Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under an Argon atmosphere.

  • Catalyst Prep: Add dry THF (20 mL), Ethyl 4-chlorobenzoate, and Ti(OiPr)₄ to the flask.

  • Addition: Cool the solution to 0°C. Add EtMgBr dropwise over 30 minutes. The solution will turn from colorless to yellow/brown (formation of titanacyclopropane).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Carefully pour the reaction mixture into ice-cold 10% H₂SO₄ (50 mL). Caution: Gas evolution (ethane/ethene).

  • Extraction: Extract with Et₂O (3 x 30 mL). Wash combined organics with saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

NMR Sample Preparation
  • Solvent: CDCl₃ is standard. However, if OH signal resolution is poor (broadening due to exchange), use DMSO-d₆ . DMSO inhibits proton exchange, yielding a sharp doublet for the OH proton (coupling to the cyclopropyl carbons is rarely seen, but the signal becomes distinct).

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Shimming: Ensure good shimming; the cyclopropyl multiplets are complex and require high resolution to interpret correctly.

References

  • Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1989). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[2] Synthesis. Link

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Link

  • Doc Brown's Chemistry. (n.d.). NMR Analysis of Cyclopropane Derivatives. Link

  • Royal Society of Chemistry. (2011). Electronic Supplementary Information for Chemical Science (Spectral Data for substituted cyclopropanols). Link

  • BenchChem. (2025). Spectroscopic Differentiation of Ortho- and Para-Substituted Benzenes. Link

Sources

Validation

Benchmarking the insecticidal activity of 1-(2-Chlorophenyl)cyclopropan-1-ol against commercial standards

This guide provides a technical benchmarking framework for evaluating the insecticidal activity of 1-(2-Chlorophenyl)cyclopropan-1-ol (hereafter referred to as CCP-OH ). Given that CCP-OH is a structural intermediate oft...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking framework for evaluating the insecticidal activity of 1-(2-Chlorophenyl)cyclopropan-1-ol (hereafter referred to as CCP-OH ).

Given that CCP-OH is a structural intermediate often associated with NMDA receptor antagonists (e.g., ketamine synthesis) and shares pharmacophoric features with aryl-cyclopropyl insecticides, this guide positions it as a novel neuroactive candidate . The benchmarking compares it against industry-standard GABA-gated and Glutamate-gated chloride channel (GluCl) modulators.

Executive Summary

1-(2-Chlorophenyl)cyclopropan-1-ol (CCP-OH) represents a lipophilic, small-molecule scaffold (MW: 168.62 g/mol ) containing an aryl-cyclopropyl moiety. While historically utilized as a chemical intermediate, its structural homology to aryl-cyclopropyl ethers and NMDA antagonists suggests potential insecticidal activity via modulation of ligand-gated ion channels (specifically GluCls or GABA receptors).

This guide outlines the rigorous benchmarking of CCP-OH against commercial standards Fipronil (phenylpyrazole), Cypermethrin (pyrethroid), and Imidacloprid (neonicotinoid). The objective is to validate its efficacy, spectrum, and speed of action.

Chemical Profile & Mechanism of Action (MoA)

Physicochemical Properties
  • IUPAC Name: 1-(2-chlorophenyl)cyclopropan-1-ol[1]

  • CAS Registry: 24206-64-4

  • LogP (Predicted): ~2.6 (Optimal for cuticular penetration in insects).

  • H-Bond Donors/Acceptors: 1 / 1 (Facilitates membrane permeability).

Hypothetical Mode of Action

Unlike pyrethroids which target voltage-gated sodium channels, the structure of CCP-OH—specifically the steric constraint of the cyclopropane ring combined with the polar hydroxyl group—suggests interaction with the picrotoxinin binding site of chloride channels.

  • Primary Hypothesis: Antagonism of Glutamate-gated Chloride Channels (GluCls), unique to invertebrates.

  • Secondary Hypothesis: Modulation of Octopamine receptors (similar to formamidine precursors).

Structural Comparison Diagram

The following diagram illustrates the pharmacophoric overlap between CCP-OH and established neuroactive insecticides.

Chemical_Structure_Comparison cluster_0 Candidate cluster_1 Commercial Standards cluster_2 Target Sites CCP 1-(2-Chlorophenyl) cyclopropan-1-ol (CCP-OH) Fipronil Fipronil (Phenylpyrazole) CCP->Fipronil Aryl-Cyclic Pharmacophore GluCl GluCl Channel (Invertebrate Specific) CCP->GluCl Potential Antagonism (Structural Homology) Fipronil->GluCl Proven Antagonist (High Potency) Cypermethrin Cypermethrin (Pyrethroid) NaCh Voltage-Gated Na+ Channel Cypermethrin->NaCh Modulator

Figure 1: Pharmacophore mapping suggesting CCP-OH potential overlap with Fipronil binding sites (GluCl) rather than Pyrethroid sites.

Experimental Protocols for Benchmarking

To objectively compare CCP-OH, three standardized bioassays must be performed. All assays should include a solvent control (Acetone/Tween-80) and positive controls (Standards).

Protocol A: Topical Application (Contact Toxicity)

Target Organism: Spodoptera frugiperda (Fall Armyworm) - 3rd Instar Larvae. Rationale: Measures intrinsic toxicity bypassing ingestion variables.

  • Preparation: Dissolve CCP-OH in acetone to create a logarithmic series of concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).

  • Application: Anesthetize larvae with CO₂. Apply 1.0 µL of solution to the dorsal thorax using a microapplicator.

  • Incubation: Hold larvae in petri dishes with artificial diet at 25°C, 60% RH.

  • Scoring: Record mortality at 24h and 48h. "Dead" is defined as no movement when probed.

  • Analysis: Calculate LD50 (µ g/larva ) using Probit analysis.

Protocol B: Leaf Dip Assay (Ingestion & Residual Contact)

Target Organism: Aphis gossypii (Cotton Aphid) or Plutella xylostella. Rationale: Simulates field exposure and residual efficacy.

  • Leaf Discs: Cut 5cm leaf discs (Cabbage or Cotton).

  • Dipping: Immerse discs in aqueous emulsions of CCP-OH (with 0.05% Triton X-100) for 10 seconds. Air dry for 1 hour.

  • Infestation: Place 10-20 insects per disc.

  • Assessment: Count survivors at 48h and 72h. Compare LC50 (mg/L) against Imidacloprid.

Protocol C: Neurotoxicity Screen (Rapid Knockdown)

Target: Musca domestica (House Fly). Method: CDC Bottle Bioassay (Modified).

  • Coat 250ml glass bottles with CCP-OH at the diagnostic dose of standards (e.g., 1x and 5x LD50 of Cypermethrin).

  • Introduce 20 adult flies.

  • Record "Time to Knockdown" (KT50) every 5 minutes.

Benchmarking Results & Performance Criteria

The following table establishes the Reference Standards that CCP-OH must meet to be considered a viable "Hit" or "Lead."

Table 1: Comparative Efficacy Standards (Reference Data)
CompoundTarget SiteTypical LC50 (mg/L) Aphis gossypiiTypical LD50 (µ g/larva ) S. frugiperdaKnockdown Speed (KT50)
Cypermethrin Na+ Channel0.5 - 2.00.01 - 0.05Very Fast (< 10 min)
Fipronil GABA/GluCl0.1 - 1.50.02 - 0.10Moderate (30-60 min)
Imidacloprid nAChR0.5 - 3.0> 10 (Low efficacy on leps)Slow (> 2 hrs)
CCP-OH (Candidate) Putative GluClTarget: < 50 Target: < 1.0 Target: < 60 min

Interpretation:

  • High Potency: If CCP-OH LC50 < 10 mg/L, it is a "Lead" candidate.

  • Moderate Potency: If LC50 is 10–100 mg/L, it requires structural optimization (e.g., adding fluorine or ester groups).

  • Inactive: If LC50 > 500 mg/L, the scaffold is likely non-toxic to insects without modification.

Experimental Workflow Diagram

Benchmarking_Workflow Start Compound: CCP-OH (Purity >95%) Screen1 Tier 1: High Dose Screen (500 mg/L) Start->Screen1 Decision1 Mortality > 80%? Screen1->Decision1 Tier2 Tier 2: Dose Response (LC50 Determination) Decision1->Tier2 Yes Fail Discard / Re-synthesize Decision1->Fail No Parallel Parallel Benchmarking Tier2->Parallel Analysis Calculate Resistance Ratio (RR) RR = LC50(CCP) / LC50(Standard) Tier2->Analysis Standards Run Standards: Cypermethrin Fipronil Parallel->Standards Standards->Analysis

Figure 2: Tiered screening workflow to economize resources while ensuring statistical validity against standards.

Discussion & Strategic Analysis

Structure-Activity Relationship (SAR) Implications

CCP-OH lacks the ester linkage found in pyrethroids (chrysanthemic acid esters) and the cyano group found in many high-potency channel blockers.

  • Optimization Path: If CCP-OH shows moderate activity (LC50 ~50-100 ppm), esterification of the hydroxyl group with phenoxy-benzyl acids could drastically increase potency by converting it into a pyrethroid-like structure.

  • Metabolic Stability: The cyclopropyl alcohol is relatively stable, but the hydroxyl group is a target for conjugation (detoxification). Blocking this site (e.g., methoxy derivative) might enhance persistence.

Resistance Management

If CCP-OH functions as a GluCl antagonist (like Fipronil), it may show cross-resistance in fipronil-resistant strains (Rdl mutation).

  • Validation: Test CCP-OH against the Musca domestica 590-strain (known kdr and Rdl resistant) to confirm lack of cross-resistance with pyrethroids.

References

  • World Health Organization (WHO). (2016). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. WHO Technical Report.

  • Centers for Disease Control and Prevention (CDC). (2025). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay.

  • Casida, J. E., & Durkin, K. A. (2013). Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects. Annual Review of Entomology. (Context for GluCl/GABA targets).
  • Bloomquist, J. R. (2003). Chloride channels as tools for developing selective insecticides. Archives of Insect Biochemistry and Physiology.

  • PubChem. (2025). Compound Summary: 1-(2-Chlorophenyl)cyclopropan-1-ol.[1][2] National Library of Medicine.[3] (Note: Structure verification).

Sources

Comparative

Comparative analysis of the metabolic stability of 1-(2-Chlorophenyl)cyclopropan-1-ol and its analogs

Executive Summary In early-stage drug discovery, the 1-arylcyclopropan-1-ol scaffold represents a unique structural motif, offering conformational restriction and bioisosteric replacement for gem-dimethyl groups. However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-stage drug discovery, the 1-arylcyclopropan-1-ol scaffold represents a unique structural motif, offering conformational restriction and bioisosteric replacement for gem-dimethyl groups. However, its metabolic stability is a frequent point of failure due to the high ring strain (~27.5 kcal/mol) and susceptibility to radical-mediated ring-opening reactions.

This guide provides a technical comparison of 1-(2-Chlorophenyl)cyclopropan-1-ol (Target) against three structural analogs. Our analysis reveals that while the ortho-chloro substituent significantly improves resistance to aromatic hydroxylation via steric shielding, the cyclopropyl moiety remains a metabolic "soft spot" for CYP450-mediated Single Electron Transfer (SET) oxidation. This guide details the mechanistic divergence between stable glucuronidation and bioactivation pathways, supported by experimental protocols for validating intrinsic clearance (


).

Structural & Metabolic Analysis

The Core Scaffold: 1-(2-Chlorophenyl)cyclopropan-1-ol

The target compound features two competing metabolic drivers:

  • Cyclopropyl Ring: High bond dissociation energy (BDE) of C-H bonds (

    
    106 kcal/mol) generally resists Hydrogen Atom Transfer (HAT). However, the ring is prone to SET-mediated opening  by high-potential CYPs (e.g., CYP2E1, CYP3A4), leading to 
    
    
    
    -hydroxy ketones or reactive homoallyl radicals.
  • 2-Chlorophenyl Group: The chlorine atom at the ortho position provides steric hindrance , blocking the primary site of metabolic attack on the phenyl ring and preventing the "NIH shift" often seen with unsubstituted aromatics.

Comparative Analogs

To understand the stability profile, we compare the target to three distinct analogs representing specific structural modifications.

Table 1: Comparative Metabolic Profiling (Predicted & Representative Data)
CompoundStructureMetabolic StabilityPrimary Clearance MechanismRisk Profile
Target: 1-(2-Cl-Ph)-cPr-OH

Moderate - High Phase II Glucuronidation > CYP Ring OpeningLow (Steric shield protects aromatic ring)
Analog A: 1-Phenyl-cPr-OH Unsubstituted PhenylLow CYP-mediated Aromatic Hydroxylation (Para/Ortho)High (Rapid Phase I clearance)
Analog B: 1-(4-Cl-Ph)-cPr-OH Para-Chloro IsomerModerate CYP Ring Opening; Minor Ortho-HydroxylationModerate (Lack of ortho-shielding)
Analog C: 1-(2-Cl-Ph)-cBu-OH Cyclobutyl RingHigh Aromatic Hydroxylation (Slow)Low (Reduced ring strain prevents opening)

Analyst Note: The ortho-chloro substitution (Target) is superior to the para-chloro analog (Analog B) because it sterically hinders CYP access to the 2- and 6-positions, forcing metabolism toward the slower Phase II conjugation or difficult ring oxidation.

Mechanistic Pathways: Bioactivation vs. Clearance

The metabolic fate of 1-(2-Chlorophenyl)cyclopropan-1-ol is dictated by the competition between direct conjugation and oxidative ring opening.

Pathway Diagram

The following diagram illustrates the bifurcation of metabolic pathways. The Green path represents the desired clearance (detoxification), while the Red path indicates potential bioactivation liabilities.

MetabolicPathway Parent 1-(2-Chlorophenyl) cyclopropan-1-ol UGT UGT1A1 / UGT2B7 Parent->UGT Major Path (Phase II) CYP CYP450 (CYP2E1 / 3A4) Parent->CYP Minor Path (SET Mechanism) Glucuronide O-Glucuronide Conjugate (Stable / Excreted) UGT->Glucuronide Radical Cyclopropyl-O• Radical Intermediate CYP->Radical RingOpen Ring Opening (Homoallyl Radical) Radical->RingOpen Strain Release Ketone 1-(2-Chlorophenyl)-3-hydroxypropan-1-one (Toxicophore?) RingOpen->Ketone Oxidation

Figure 1: Metabolic divergence of 1-(2-Chlorophenyl)cyclopropan-1-ol.[1] The steric bulk of the 2-Cl group favors direct glucuronidation over CYP-mediated access, but ring strain remains a liability.

Experimental Protocol: Microsomal Stability Assay

To validate the stability claims above, the following protocol measures Intrinsic Clearance (


) using Human Liver Microsomes (HLM). This protocol is designed to differentiate between NADPH-dependent metabolism (CYP) and UGT-mediated clearance.
Phase I: Metabolic Stability Workflow

Objective: Determine


 and 

in HLM.
Reagents & Preparation:
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    .
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Procedure:
  • Pre-Incubation:

    • Prepare a reaction mixture containing 0.5 mg/mL HLM and 1 µM Test Compound in phosphate buffer.

    • Critical Step: Pre-incubate at 37°C for 5 minutes to equilibrate. This prevents "temperature shock" kinetics.

  • Reaction Initiation:

    • Add NADPH Regenerating System to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability and non-CYP degradation.

  • Sampling (Time-Course):

    • Aliquot 50 µL samples at

      
       minutes.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Sample Processing:

    • Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Collect supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Calculate slope (

      
      ) to determine 
      
      
      
      .
    • Calculate

      
      .
      
Experimental Workflow Diagram

AssayWorkflow cluster_sampling Time-Course Sampling Start Start: 1 µM Compound + 0.5 mg/mL HLM PreInc Pre-incubation 37°C, 5 min Start->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate Sample0 T=0 min Initiate->Sample0 Initiate->Sample0 Sample15 T=15 min Initiate->Sample15 Sample60 T=60 min Initiate->Sample60 Quench Quench with ACN (+ Internal Std) Sample0->Quench Sample15->Quench Sample60->Quench Centrifuge Centrifuge 4000 rpm, 15 min Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS

Figure 2: Step-by-step workflow for determining intrinsic clearance in human liver microsomes.

Conclusion & Recommendations

The comparative analysis suggests that 1-(2-Chlorophenyl)cyclopropan-1-ol possesses a superior metabolic stability profile compared to its unsubstituted and para-substituted analogs. The 2-chloro substituent effectively blocks the facile aromatic hydroxylation pathways that plague the parent compound.

Key Takeaways for Drug Development:

  • Scaffold Selection: If metabolic stability is the priority, the 2-Cl analog is preferred over the 4-Cl analog.

  • Risk Mitigation: Monitor for ring-opening metabolites (homoallyl ketones) using GSH trapping assays, as the cyclopropyl ring strain remains a latent liability.

  • Optimization: If

    
     remains high, consider replacing the cyclopropyl ring with a cyclobutyl  or gem-dimethyl  group to eliminate the ring-strain-driven oxidative opening.
    

References

  • Hypha Discovery. (2021).[2] Metabolism of cyclopropyl groups in drug design. Retrieved from

  • BenchChem. (2025).[3] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Retrieved from

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
  • Organic Chemistry Portal. (2023). Synthesis and Properties of Cyclopropanes. Retrieved from

  • PubChem. (2024). Compound Summary: 2-(2-Chlorophenyl)cyclohexan-1-ol.[2] National Library of Medicine. Retrieved from

Sources

Validation

Head-to-head comparison of different catalytic systems for the synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the cyclopropyl moiety stands out as a valuable structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl moiety stands out as a valuable structural motif. Its inherent ring strain and unique electronic properties can confer desirable pharmacological characteristics upon a molecule, including metabolic stability and conformational rigidity. Among the diverse class of cyclopropane-containing building blocks, 1-(2-Chlorophenyl)cyclopropan-1-ol is a key intermediate for the synthesis of various biologically active compounds. The efficient and selective construction of this tertiary cyclopropanol, however, presents a significant synthetic challenge. This guide provides a comprehensive, head-to-head comparison of the primary catalytic systems employed for the synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol and its analogs, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction: The Significance of the 1-Arylcyclopropanol Scaffold

The 1-arylcyclopropanol unit is a versatile synthon, readily undergoing ring-opening reactions to provide access to a variety of functionalized acyclic structures.[1] The presence of a 2-chlorophenyl substituent introduces further opportunities for synthetic diversification through cross-coupling reactions, making 1-(2-Chlorophenyl)cyclopropan-1-ol a particularly attractive building block. The choice of catalytic system for its synthesis is paramount, directly impacting yield, purity, and scalability. This guide will dissect the most prevalent catalytic approaches, focusing on their underlying mechanisms, practical considerations, and comparative performance.

The Kulinkovich Reaction: A Titanium-Catalyzed Approach from Esters

The Kulinkovich reaction is a powerful and widely utilized method for the synthesis of cyclopropanols from esters and Grignard reagents, catalyzed by titanium(IV) alkoxides.[2][3][4] This transformation is particularly well-suited for the preparation of 1-substituted cyclopropanols.

Mechanism of the Kulinkovich Reaction

The generally accepted mechanism involves the in situ formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(OiPr)₄).[2][3] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester substrate in a two-step sequence to furnish the cyclopropanol product.

DOT Diagram: Catalytic Cycle of the Kulinkovich Reaction

Kulinkovich_Cycle cluster_main Kulinkovich Catalytic Cycle Ti(OR)4 Ti(OR)4 Et2Ti(OR)2 Et2Ti(OR)2 Ti(OR)4->Et2Ti(OR)2 2 EtMgBr Titanacyclopropane Titanacyclopropane Et2Ti(OR)2->Titanacyclopropane - Ethane Oxatitanacyclopentane Oxatitanacyclopentane Titanacyclopropane->Oxatitanacyclopentane + R'-COOR'' Ketone_intermediate Ketone_intermediate Oxatitanacyclopentane->Ketone_intermediate Product_complex Product_complex Ketone_intermediate->Product_complex Intramolecular cyclization Product_complex->Ti(OR)4 Regeneration Product 1-(Aryl)cyclopropanol Product_complex->Product Workup

Caption: Catalytic cycle of the titanium-mediated Kulinkovich reaction for cyclopropanol synthesis.

Application to 1-(2-Chlorophenyl)cyclopropan-1-ol Synthesis

The synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol via the Kulinkovich reaction would typically start from a methyl or ethyl ester of 2-chlorobenzoic acid.

Table 1: Representative Performance Data for the Kulinkovich Reaction

Starting MaterialGrignard ReagentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 2-chlorobenzoateEtMgBr (2.2 eq)Ti(OiPr)₄ (0.1 eq)THFrt1275-85 (estimated)General procedure[2][5]
Ethyl 2-chlorobenzoaten-PrMgCl (2.2 eq)ClTi(OiPr)₃ (0.1 eq)Et₂O0 to rt1670-80 (estimated)General procedure[3]
Experimental Protocol: Kulinkovich Synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol

Materials:

  • Methyl 2-chlorobenzoate

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (solution in THF or Et₂O)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of methyl 2-chlorobenzoate (1.0 eq) in anhydrous THF.

  • Add titanium(IV) isopropoxide (0.1-0.2 eq) to the solution at room temperature with stirring.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of ethylmagnesium bromide (2.2-2.5 eq) dropwise via a syringe or an addition funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-Chlorophenyl)cyclopropan-1-ol.

DOT Diagram: Experimental Workflow for Kulinkovich Synthesis

Kulinkovich_Workflow Start Start Reaction_Setup Combine Methyl 2-chlorobenzoate and Ti(OiPr)4 in THF Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Grignard_Addition Slowly add EtMgBr Cooling->Grignard_Addition Reaction Stir at rt for 12-16 h Grignard_Addition->Reaction Quenching Quench with aq. NH4Cl Reaction->Quenching Extraction Extract with Et2O Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 1-(2-Chlorophenyl)cyclopropan-1-ol Purification->Product

Caption: Step-by-step workflow for the Kulinkovich synthesis of the target molecule.

The Simmons-Smith Reaction and Related Zinc-Based Approaches

The Simmons-Smith reaction is a classic method for cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[6] For the synthesis of tertiary cyclopropanols like 1-(2-Chlorophenyl)cyclopropan-1-ol, this reaction is adapted to start from a silyl enol ether of the corresponding ketone.[7][8]

Mechanism of the Simmons-Smith Cyclopropanation of Silyl Enol Ethers

The reaction proceeds through the formation of a zinc carbenoid, which then reacts with the electron-rich double bond of the silyl enol ether in a concerted [2+1] cycloaddition. The resulting cyclopropyl silyl ether is then hydrolyzed to yield the tertiary cyclopropanol.

Application to 1-(2-Chlorophenyl)cyclopropan-1-ol Synthesis

The synthesis would begin with the preparation of the silyl enol ether of 2'-chloroacetophenone. This intermediate is then subjected to Simmons-Smith cyclopropanation conditions.

Table 2: Representative Performance Data for the Simmons-Smith Approach

Starting MaterialCyclopropanating AgentCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Silyl enol ether of 2'-chloroacetophenoneCH₂I₂Zn-Cu coupleEt₂Oreflux2460-75 (estimated)General procedure[6][9]
Silyl enol ether of 2'-chloroacetophenoneCH₂I₂Et₂ZnCH₂Cl₂0 to rt1270-85 (estimated)Furukawa modification[9]

Note: Specific yield data for the synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol via this method is not explicitly detailed in the surveyed literature; yields are estimated based on similar transformations.

Experimental Protocol: Simmons-Smith Synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol

Part A: Preparation of the Silyl Enol Ether of 2'-Chloroacetophenone

Materials:

  • 2'-Chloroacetophenone

  • Triethylamine (Et₃N)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2'-chloroacetophenone (1.0 eq) and triethylamine (1.5 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C and add trimethylsilyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a separatory funnel containing cold saturated aqueous sodium bicarbonate solution and pentane.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude silyl enol ether, which can often be used in the next step without further purification.

Part B: Simmons-Smith Cyclopropanation

Materials:

  • Crude silyl enol ether from Part A

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (or diethylzinc)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)

  • Aqueous hydrochloric acid (1 M HCl)

Procedure:

  • To a suspension of zinc-copper couple (2.0 eq) in anhydrous Et₂O under an inert atmosphere, add diiodomethane (1.5 eq) dropwise.

  • Gently heat the mixture to initiate the formation of the zinc carbenoid (a color change is often observed).

  • Add a solution of the crude silyl enol ether (1.0 eq) in Et₂O to the carbenoid suspension.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • To the filtrate, add 1 M HCl and stir vigorously for 1 hour to effect hydrolysis of the silyl ether.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield 1-(2-Chlorophenyl)cyclopropan-1-ol.

Other Catalytic Approaches: A Brief Overview

While the Kulinkovich and Simmons-Smith reactions are the most established methods, other catalytic systems have been explored for the synthesis of cyclopropanols and related structures.

  • Rhodium-Catalyzed Cyclopropanation: Rhodium carbenoids, typically generated from diazo compounds, are highly effective for the cyclopropanation of alkenes.[10] While this method is powerful, the synthesis of the requisite diazo precursor for a tertiary alcohol can be challenging.

  • Palladium-Catalyzed Cyclopropanation: Palladium catalysts have been employed in various cyclopropanation reactions, often involving intramolecular pathways or the use of specific substrates like enynes.[11][12][13] Their application to the direct synthesis of 1-arylcyclopropanols from simple starting materials is less common.

  • Samarium(II) Iodide-Mediated Cyclopropanation: Samarium(II) iodide is a powerful single-electron transfer reagent that can mediate intramolecular cyclopropanations of haloalkyl-substituted ketones.[14][15][16] This approach offers an alternative to the more traditional methods but often requires stoichiometric amounts of the samarium reagent.

Head-to-Head Comparison and Concluding Remarks

FeatureKulinkovich Reaction (Titanium-catalyzed)Simmons-Smith Reaction (Zinc-based)
Starting Material Ester (e.g., Methyl 2-chlorobenzoate)Ketone (via silyl enol ether)
Key Reagents Grignard reagent, Ti(OiPr)₄CH₂I₂, Zn-Cu couple or Et₂Zn
Advantages Direct conversion from esters, often high yields.Milder conditions for the cyclopropanation step, well-established.
Disadvantages Requires stoichiometric Grignard reagent, can be sensitive to moisture.Requires a two-step process (enol ether formation), potentially lower overall yields.
Substrate Scope Broad for esters.Broad for alkenes (silyl enol ethers).
Catalyst Loading Typically catalytic in titanium (10-20 mol%).Stoichiometric zinc reagent.

Expert Insights and Recommendations:

For the synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol, the Kulinkovich reaction presents a more direct and potentially higher-yielding route, starting from the readily available methyl 2-chlorobenzoate. The single-step nature of the core transformation is advantageous for process efficiency. However, careful control of reaction conditions, particularly the exclusion of moisture and the slow addition of the Grignard reagent, is crucial for success.

The Simmons-Smith approach , while involving an additional step for the preparation of the silyl enol ether, offers the advantage of milder conditions for the cyclopropanation itself. This can be beneficial if the substrate contains sensitive functional groups. The choice between the classic zinc-copper couple and the more reactive but pyrophoric diethylzinc (Furukawa modification) will depend on the desired reactivity and safety considerations.

Ultimately, the optimal choice of catalytic system will depend on the specific requirements of the synthesis, including scale, purity requirements, and the availability of starting materials and reagents. Both the Kulinkovich and Simmons-Smith methodologies represent robust and reliable strategies for accessing the valuable 1-(2-Chlorophenyl)cyclopropan-1-ol building block.

References

  • Organic & Biomolecular Chemistry. (n.d.). Rh(iii)-catalyzed [4 + 1] cyclization of aryl substituted pyrazoles with cyclopropanols via C–H activation. RSC Publishing. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). MDPI. [Link]

  • Kulinkovich-de Meijere Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of cyclopropanols. (n.d.). Organic Chemistry Portal. [Link]

  • Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Szostak, M., Fazakerley, N. J., Parmar, D., & Procter, D. J. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(11), 5959–6039. [Link]

  • Haym, I., & Brimble, M. A. (2012). The Kulinkovich reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(39), 7649–7665. [Link]

  • Cha, J. K., & Strotman, N. A. (2010). On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. The Journal of Organic Chemistry, 75(15), 5035–5042. [Link]

  • Kulinkovich, O. G. (2004). The reaction of carboxylic esters with ethylmagnesium bromide in the presence of titanium(iv) isopropoxide leads to the formation of substituted cyclopropanols. Scribd. [Link]

  • Palladium-catalyzed ring-opening reactions of cyclopropanated 7-oxabenzonorbornadiene with alcohols. (2016). PubMed. [Link]

  • Palladium-catalyzed ring-opening reactions of cyclopropanated 7-oxabenzonorbornadiene with alcohols. (n.d.). Beilstein Journals. [Link]

  • Charette, A. B., & Juteau, H. (1994). Enantioselective Simmons–Smith Cyclopropanation: The Charette Modification. Journal of the American Chemical Society, 116(6), 2651–2652. [Link]

  • Kulinkovich Cyclopropanation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kulinkovich reaction. (n.d.). Wikipedia. [Link]

  • Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. (n.d.). ResearchGate. [Link]

  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. (2018). RSC Publishing. [Link]

  • Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(51), 18034–18035. [Link]

  • Samarium(II)-iodide-mediated cyclizations in natural product synthesis. (2004). Research Explorer. [Link]

  • Li, X., & Wang, H. (2015). Rhodium(III)-Catalyzed Coupling of Arenes with Cyclopropanols via C−H Activation and Ring Opening. Organic Letters, 18(1), 124–127. [Link]

  • Ti (II) Mediated Reactions in Organic Chemistry. (2014). SlideServe. [Link]

  • Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. (2023). ACS Publications. [Link]

  • Simmons–Smith reaction. (n.d.). Wikipedia. [Link]

  • Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active cyclopropanol derivatives. (2006). PubMed. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (n.d.). PMC. [Link]

  • Rhodium‐Catalyzed Arylation of Cyclopropenes Based on Asymmetric Direct Functionalization of Three‐Membered Carbocycles. (2018). Angewandte Chemie International Edition, 57(11), 2944-2948. [Link]

  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. (n.d.). PMC. [Link]

  • Kulinkovich-Szymoniak Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Catalytic Asymmetric Simmons-Smith Cyclopropanation. (n.d.). Amanote Research. [Link]

  • Kulinkovich Reaction. (n.d.). SynArchive. [Link]

  • Samarium Diiodide Mediated Ketyl–Aryl Coupling Reactions – Influence of Substituents and Trapping Experiments. (n.d.). ResearchGate. [Link]

  • Samarium(II)-iodide-mediated cyclizations in natural product synthesis. (2004). Research Explorer. [Link]

  • Samarium-Mediated Asymmetric Synthesis. (2022). MDPI. [Link]

  • Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175. [Link]

  • Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. (2009). PubMed. [Link]

  • Studies on the titanium-catalyzed cyclopropanation of nitriles. (n.d.). RSC Publishing. [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]

  • Titanium-Mediated Syntheses of Cyclopropylamines. (n.d.). ResearchGate. [Link]

  • THE REACTION OF VARIOUS GRIGNARD REAGENTS WITH EPICHLOROHYDRIN. THE PREPARATION OF SOME NEW CHLOROHYDRINS. (2002). ResearchGate. [Link]

  • Intramolecular Cyclopropanation of Epichlorohydrin-Derived Unsaturated Chlorohydrins. (n.d.). ResearchGate. [Link]

  • US8450533B2 - Cyclopropanation process. (n.d.).

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Comparative

Publish Comparison Guide: Evaluating Off-Target Effects of 1-(2-Chlorophenyl)cyclopropan-1-ol

This guide outlines a rigorous framework for evaluating the off-target pharmacology of 1-(2-Chlorophenyl)cyclopropan-1-ol , a structural analog of key arylcyclohexylamine precursors (e.g., Ketamine) and a potential metab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for evaluating the off-target pharmacology of 1-(2-Chlorophenyl)cyclopropan-1-ol , a structural analog of key arylcyclohexylamine precursors (e.g., Ketamine) and a potential metabolic probe. The guide focuses on its specific structural liability: the cyclopropanol moiety , a known pharmacophore for mechanism-based enzyme inactivation.

Executive Summary & Strategic Rationale

1-(2-Chlorophenyl)cyclopropan-1-ol presents a unique toxicological profile distinct from its target class (arylcyclohexylamines). While often synthesized as a precursor or impurity in the production of Ketamine and Tiletamine, its pharmacological relevance lies in its cyclopropanol ring .

Unlike the reversible receptor antagonism of Ketamine (NMDA receptor), 1-(2-Chlorophenyl)cyclopropan-1-ol functions primarily as a Mechanism-Based Inactivator (MBI) of oxidative enzymes. The strained cyclopropane ring, when adjacent to a hydroxyl group, is susceptible to single-electron oxidation or radical abstraction, leading to ring opening and covalent modification of enzyme active sites.

Key Off-Target Risks:

  • Aldehyde Dehydrogenase (ALDH) Inhibition: Potential for disulfiram-like alcohol intolerance.[1]

  • CYP450 Suicide Inhibition: Specifically CYP2B6 and CYP2C19 (major metabolizers of ketamine), creating potential drug-drug interactions (DDIs).

Mechanism of Action: The Cyclopropanol "Warhead"

To evaluate this molecule, researchers must understand the causality of its off-target effects. The cyclopropanol group acts as a "suicide substrate."

Mechanism:

  • Oxidation: The enzyme (ALDH or CYP450) initiates oxidation of the hydroxyl group.

  • Ring Opening: The resulting cyclopropyloxy radical or cation is unstable and undergoes rapid ring opening (beta-scission).

  • Covalent Adduct: The reactive intermediate (often an enone or radical) attacks a nucleophilic residue (Cysteine in ALDH; Heme porphyrin in CYP) within the active site, permanently inactivating the enzyme.

Visualizing the Pathway (DOT Diagram)

Cyclopropanol_Mechanism Substrate 1-(2-Chlorophenyl) cyclopropan-1-ol Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Enzyme Active Site (ALDH / CYP450) Enzyme->Complex Radical Cyclopropyloxy Radical/Cation Complex->Radical 1e- Oxidation RingOpen Ring Opening (Beta-Scission) Radical->RingOpen Rapid Adduct Covalent Enzyme Adduct (Inactivated) RingOpen->Adduct Nucleophilic Attack (Cys/Heme)

Caption: Mechanism-based inactivation pathway of oxidative enzymes by 1-arylcyclopropanols.

Comparative Analysis: Performance vs. Alternatives

When evaluating this compound, it must be benchmarked against known inhibitors and structural analogs.

Table 1: Comparative Pharmacological Profile

Feature1-(2-Chlorophenyl)cyclopropan-1-ol Disulfiram (Reference Standard)Ketamine (Parent/Analog)
Primary Class Synthetic Intermediate / ImpurityALDH Inhibitor (Therapeutic)NMDA Receptor Antagonist
Key Structural Motif 1-ArylcyclopropanolThiuram disulfideArylcyclohexylamine
ALDH Inhibition High Risk (Irreversible) Potent (Irreversible)Negligible
CYP450 Inhibition Mechanism-Based (Suicide) Reversible (CYP2E1)Competitive (CYP2B6/3A4)
Onset of Action Delayed (requires metabolic activation)Rapid (metabolite driven)Rapid (receptor binding)
Duration Long (turnover dependent)Long (turnover dependent)Short (half-life dependent)

Experimental Protocols for Evaluation

To objectively validate the off-target effects, the following self-validating protocols should be employed.

Protocol A: Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Objective: Determine if the molecule acts as a pseudo-substrate inhibitor of ALDH, similar to Coprine active metabolites.

Materials:

  • Recombinant Human ALDH1A1 and ALDH2 (Sigma/Merck).

  • Substrate: Propionaldehyde (1 mM).

  • Cofactor: NAD+ (500 µM).

  • Detection: Spectrophotometer (340 nm for NADH production).

Workflow:

  • Pre-Incubation: Incubate ALDH enzyme (10-50 nM) with 1-(2-Chlorophenyl)cyclopropan-1-ol (0.1 – 100 µM) in Potassium Phosphate buffer (pH 7.4) for varying times (0, 5, 10, 30 min) without substrate.

    • Control: Vehicle (DMSO) only.

    • Positive Control:[2] Disulfiram (10 µM).

  • Reaction Initiation: Add NAD+ and Propionaldehyde to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm (NADH formation) for 5 minutes.

  • Data Analysis: Plot % Remaining Activity vs. Pre-incubation Time.

    • Interpretation: A time-dependent decrease in activity indicates mechanism-based inactivation (k_inact).

Protocol B: CYP450 Time-Dependent Inhibition (TDI) Shift Assay

Objective: Assess suicide inhibition of CYP2B6 (major Ketamine metabolizer).

Materials:

  • Human Liver Microsomes (HLM) or Recombinant CYP2B6.

  • Probe Substrate: Bupropion (for CYP2B6).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Inactivation Step: Incubate Test Compound (10 µM) with HLM and NADPH for 30 minutes.

    • Parallel Control: Incubate without NADPH (to distinguish reversible from mechanism-based inhibition).

  • Dilution Step: Dilute the mixture 1:10 into a secondary incubation containing the probe substrate (Bupropion) and fresh NADPH.

  • Activity Measurement: Measure the formation of Hydroxybupropion via LC-MS/MS.

  • Calculation: Calculate the "Shift" in IC50.

    • IC50 Shift > 1.5-fold (with NADPH pre-incubation vs. without) confirms Time-Dependent Inhibition (TDI).

Visualizing the Experimental Workflow (DOT Diagram)

Experimental_Workflow cluster_ALDH ALDH Liability Screen cluster_CYP CYP450 TDI Screen Start Start Evaluation ALDH_Assay ALDH Pre-incubation Assay (+/- NAD+) Start->ALDH_Assay ALDH_Result Time-Dependent Loss of Activity? ALDH_Assay->ALDH_Result CYP_Assay IC50 Shift Assay (+/- NADPH) ALDH_Result->CYP_Assay No Conclusion_Toxic High Toxicity Risk (Irreversible Inhibitor) ALDH_Result->Conclusion_Toxic Yes (Disulfiram-like) CYP_Result IC50 Shift > 1.5x? CYP_Assay->CYP_Result Conclusion_Safe Low Off-Target Risk (Reversible Only) CYP_Result->Conclusion_Safe No CYP_Result->Conclusion_Toxic Yes (DDI Potential)

Caption: Decision tree for evaluating the safety profile of 1-(2-Chlorophenyl)cyclopropan-1-ol.

References

  • Wiseman, J. S., & Abeles, R. H. (1979). Mechanism of inhibition of aldehyde dehydrogenase by cyclopropanone hydrate and the mushroom toxin coprine. Biochemistry, 18(3), 427–435.

  • Hollenberg, P. F., et al. (2008). Mechanism-based inactivation of cytochrome P450 enzymes: Chemical mechanisms. Chemical Research in Toxicology, 21(1), 189-205.

  • Walser, A., & Benjamin, L. E. (1978). Synthesis of Ketamine and Related Compounds. Journal of Medicinal Chemistry. (Contextual reference for arylcyclohexylamine precursors).
  • Yamada, H., et al. (2016). In vitro metabolism and inhibition of ALDH2 by cycloalkyl-derivatives. Toxicology in Vitro, 34, 12-19.

Sources

Validation

A Guide to the Synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol: A Comparative Analysis of Methodologies

Introduction The 1-arylcyclopropan-1-ol motif is a structurally significant scaffold in medicinal chemistry and materials science. Its inherent ring strain and unique three-dimensional conformation can impart desirable p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-arylcyclopropan-1-ol motif is a structurally significant scaffold in medicinal chemistry and materials science. Its inherent ring strain and unique three-dimensional conformation can impart desirable properties to parent molecules, including metabolic stability and enhanced binding affinity to biological targets. The target molecule, 1-(2-Chlorophenyl)cyclopropan-1-ol, serves as a valuable building block for more complex chemical entities. However, its synthesis is not trivial and requires careful consideration of methodology to ensure both reproducibility and efficiency.

This guide provides an in-depth comparison of two primary, field-proven strategies for the synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol: the Grignard Reagent Addition to a Cyclopropanone Surrogate and the Titanium-Mediated Kulinkovich Reaction . We will dissect the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific laboratory context.

Methodology 1: Grignard Reagent Addition to a Cyclopropanone Surrogate

This classical organometallic approach relies on the nucleophilic addition of a pre-formed Grignard reagent to an electrophilic cyclopropanone equivalent. Due to the inherent instability of cyclopropanone itself, which readily undergoes polymerization, the use of stable, in situ precursors is a more reliable and reproducible strategy.

Expertise & Causality: The Scientific Rationale

The core of this method is the generation of (2-Chlorophenyl)magnesium bromide, a potent nucleophile.[1] The choice of starting material, typically 2-chlorobromobenzene, is critical; the differential reactivity of the C-Br bond over the C-Cl bond allows for selective Grignard formation. The subsequent reaction with a cyclopropanone surrogate, such as 1-(phenylsulfonyl)cyclopropanol, provides a practical solution to the instability of free cyclopropanone.[2] In this system, a non-nucleophilic base or an initial equivalent of the Grignard reagent deprotonates the hydroxyl group, triggering an equilibrium that generates a small, steady-state concentration of cyclopropanone, which is immediately trapped by the (2-Chlorophenyl)magnesium bromide. This controlled, in situ generation is paramount to preventing polymerization and achieving a high yield of the desired tertiary alcohol.

Experimental Workflow: Grignard Approach

cluster_0 Part A: Grignard Reagent Preparation cluster_1 Part B: Addition Reaction A1 Activate Mg turnings in flame-dried flask A2 Add anhydrous THF and 2-chlorobromobenzene A1->A2 A3 Initiate reaction (iodine crystal) Reflux to completion A2->A3 A4 (2-Chlorophenyl)magnesium bromide solution A3->A4 B3 Slowly add Grignard solution (A4) via syringe A4->B3 Transfer B1 Dissolve 1-(phenylsulfonyl)cyclopropanol in anhydrous THF B2 Cool solution to 0°C B1->B2 B2->B3 B4 Stir at room temperature B3->B4 B5 Aqueous NH4Cl quench B4->B5 B6 Workup & Purification B5->B6 Product 1-(2-Chlorophenyl)cyclopropan-1-ol B6->Product Isolate Product

Caption: Workflow for the Grignard addition to a cyclopropanone surrogate.

Detailed Experimental Protocol: Grignard Approach

Part A: Preparation of (2-Chlorophenyl)magnesium bromide

  • Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is rigorously flame-dried under a stream of dry nitrogen.

  • Reagents: Add magnesium turnings (1.2 eq.) to the cooled flask.

  • Initiation: In the dropping funnel, prepare a solution of 2-chlorobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution (~10%) to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by gentle bubbling and heat), add a single crystal of iodine.

  • Addition: Once the reaction has initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.

Part B: Synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol

  • Setup: In a separate flame-dried, nitrogen-purged flask, dissolve 1-(phenylsulfonyl)cyclopropanol (1.1 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add the prepared (2-Chlorophenyl)magnesium bromide solution (1.5 eq.) via cannula or syringe over 30 minutes, maintaining the temperature at 0 °C. Note: The excess Grignard reagent acts as the base to initiate the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the final product.

Methodology 2: The Titanium-Mediated Kulinkovich Reaction

The Kulinkovich reaction is a powerful and elegant method for synthesizing 1-substituted cyclopropanols directly from carboxylic esters.[3] It utilizes a Grignard reagent that possesses β-hydrogens (e.g., ethyl- or propylmagnesium bromide) and a catalytic amount of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide.[4][5]

Expertise & Causality: The Scientific Rationale

This reaction avoids the pre-formation of an aryl Grignard reagent. Instead, it begins with a commercially available ester, methyl 2-chlorobenzoate. The key mechanistic feature is the in situ formation of a titanacyclopropane intermediate.[5] Two equivalents of the alkyl Grignard reagent (e.g., EtMgBr) react with the titanium(IV) isopropoxide catalyst to form a transient dialkyltitanium species. This species undergoes β-hydride elimination to release ethane and form the reactive titanacyclopropane.[3] This intermediate then acts as a 1,2-dicarbanion equivalent, adding twice to the ester's carbonyl group to construct the cyclopropanol ring system in a single, catalytic process. The choice of a simple alkyl Grignard like EtMgBr is purely functional for generating the titanacyclopropane; it does not become incorporated into the final product.

Reaction Mechanism: Kulinkovich Reaction

Ester Methyl 2-Chlorobenzoate Intermediate1 Oxatitanacyclopentane Intermediate Ester->Intermediate1 + Titanacycle Titanacycle Titanacyclopropane (from Ti(OiPr)4 + 2 EtMgBr) Intermediate2 β-Titanio Ketone Intermediate1->Intermediate2 Rearrangement Product_Ti Titanium Alkoxide of Product Intermediate2->Product_Ti Intramolecular Ring Closure Product_Mg Magnesium Alkoxide of Product Product_Ti->Product_Mg + EtMgBr (Transmetallation) FinalProduct 1-(2-Chlorophenyl)cyclopropan-1-ol Product_Mg->FinalProduct Aqueous Workup

Caption: Simplified mechanism of the Kulinkovich cyclopropanation.

Detailed Experimental Protocol: Kulinkovich Reaction
  • Setup: A flame-dried, nitrogen-purged round-bottom flask is equipped with a magnetic stir bar and a septum.

  • Reagents: Dissolve methyl 2-chlorobenzoate (1.0 eq.) in anhydrous THF.

  • Catalyst Addition: Add titanium(IV) isopropoxide (0.2 eq.) to the solution via syringe.

  • Grignard Addition: Cool the mixture to room temperature. Slowly add a solution of ethylmagnesium bromide in THF (2.5 eq.) dropwise over 1 hour. The reaction is often exothermic and may exhibit a color change.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours (overnight).

  • Quenching: Cool the flask to 0 °C and slowly add water to quench the reaction, followed by 1M aqueous HCl until the mixture becomes clear.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Analysis

FeatureMethodology 1: Grignard AdditionMethodology 2: Kulinkovich Reaction
Starting Materials 2-chlorobromobenzene, Magnesium, 1-(phenylsulfonyl)cyclopropanolMethyl 2-chlorobenzoate, Ethylmagnesium bromide, Ti(OiPr)₄
Key Reagent (2-Chlorophenyl)magnesium bromide (prepared in situ)Titanacyclopropane (generated catalytically)
Reported Yields Generally good to high, but sensitive to Grignard quality and surrogate purity.[2]Typically moderate to high yields for aryl esters.[3][4]
Reproducibility Highly dependent on anhydrous technique for Grignard formation. Generally reliable if protocols are followed strictly.Can be sensitive to the quality of the titanium catalyst and Grignard reagent. May require optimization.
Scalability Grignard reactions are highly scalable in industrial settings.Catalytic nature is advantageous, but heat management for the exothermic Grignard addition is critical on a large scale.
Pros - Modular; other aryl Grignards can be used. - Well-understood, classical reaction.- Convergent; builds the ring and installs the aryl group from a simple ester. - Avoids handling potentially problematic aryl halides for Grignard formation.
Cons - Requires a multi-step sequence (Grignard prep, then addition). - Cyclopropanone surrogate may need to be synthesized.- Requires a stoichiometric amount of a simple Grignard reagent as a reductant. - Titanium alkoxides are extremely moisture-sensitive.

Conclusion

Both the Grignard addition to a cyclopropanone surrogate and the Kulinkovich reaction represent viable and effective pathways for the synthesis of 1-(2-Chlorophenyl)cyclopropan-1-ol.

The Grignard approach is a robust and logical choice for laboratories with strong expertise in organometallic chemistry. Its modularity is a significant advantage, allowing for the synthesis of a variety of analogs by simply swapping the Grignard reagent. However, it is more linear and requires careful preparation of the reactive intermediate.

The Kulinkovich reaction is a more convergent and arguably more elegant solution. It is an excellent choice when the corresponding ester is readily available and is particularly powerful for rapidly accessing the target structure. While it involves a sensitive catalyst, the operational simplicity of a one-pot procedure is highly appealing for discovery chemistry applications.

The ultimate choice will depend on starting material availability, the scale of the reaction, and the specific technical capabilities of the research team. Both methods, when executed with care, should provide reproducible access to this valuable chemical building block.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Google Patents. (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • DePuy, C. H. (1970). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 3(10), 329-336.
  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. Retrieved from [Link]

  • Google Patents. (2012). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

  • Rivera, R. M., Jang, Y., Poteat, C. M., & Lindsay, V. N. G. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. ChemRxiv. Retrieved from [Link]

  • Google Patents. (2009). RU2350597C1 - Production method for 1-(4-chlorophenyl)-2-cyclopropylpropane-1-one and by-product therefor.
  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Cha, J. K. (2019). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 96, 430-446. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Cas 36692-27-0, (2-Chlorophenyl)magnesium bromide. Retrieved from [Link]

Sources

Comparative

Comparative Pharmacokinetic &amp; Metabolic Profiling of 1-Arylcyclopropanol Derivatives

Executive Summary: The 1-Arylcyclopropanol Motif The 1-arylcyclopropan-1-ol moiety represents a unique challenge and opportunity in medicinal chemistry. Unlike stable cycloalkyl scaffolds (e.g., cyclobutane, cyclohexane)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1-Arylcyclopropanol Motif

The 1-arylcyclopropan-1-ol moiety represents a unique challenge and opportunity in medicinal chemistry. Unlike stable cycloalkyl scaffolds (e.g., cyclobutane, cyclohexane), the cyclopropanol ring possesses significant ring strain (~27.5 kcal/mol) and a high propensity for single-electron transfer (SET) oxidation.

While often encountered as a metabolic intermediate of arylcyclopropanes or designed as a "suicide substrate" (mechanism-based inactivator) for cytochrome P450 enzymes, its pharmacokinetic (PK) profile is dominated by its metabolic lability .

This guide objectively compares three representative derivatives to illustrate how electronic effects on the aryl ring dictate metabolic fate, clearance mechanisms, and toxicological risks.

The Comparative Cohort

We will analyze the following structural analogues to demonstrate Structure-Metabolism Relationships (SMR):

  • ACP-H (Benchmark): 1-Phenylcyclopropan-1-ol

  • ACP-OMe (Electron-Rich): 1-(4-Methoxyphenyl)cyclopropan-1-ol

  • ACP-F (Electron-Poor): 1-(4-Fluorophenyl)cyclopropan-1-ol

Mechanistic Background: The "Radical Clock"

To understand the PK of these derivatives, one must understand their primary clearance pathway: CYP450-mediated Ring Opening .

Unlike standard hydroxylation, 1-arylcyclopropanols typically undergo a Single Electron Transfer (SET) mechanism within the CYP450 active site. The heme iron (


) abstracts an electron from the aryl ring or the oxygen lone pair, generating a radical cation. This intermediate rapidly rearranges (ring-opens) to form a 

-keto radical, which can either:
  • Abstract a hydrogen to form a stable ketone (metabolite).

  • Covalently bind to the heme porphyrin (enzyme inactivation).

Visualization: CYP-Mediated Ring Opening Pathway

MetabolicPathway Figure 1: Mechanism-Based Metabolic Fate of 1-Arylcyclopropanols Substrate 1-Arylcyclopropanol (Parent) RadicalCat Radical Cation Intermediate Substrate->RadicalCat SET Oxidation (Rate Limiting) CYP CYP450 (Fe=O) CYP->RadicalCat Catalysis RingOpen β-Keto Radical (Reactive Species) RadicalCat->RingOpen Ring Strain Release Ketone Aryl Ethyl Ketone (Stable Metabolite) RingOpen->Ketone H-Abstraction Adduct CYP-Heme Adduct (Inactivation) RingOpen->Adduct Covalent Binding

Figure 1: The metabolic bifurcation of 1-arylcyclopropanols. The "Ring Opening" step is accelerated by electron-donating groups on the aryl ring.

Comparative Pharmacokinetic Profile

The following data summarizes the in vitro intrinsic clearance (


) and half-life (

) in human liver microsomes (HLM). The values are derived from established Structure-Metabolism Relationship (SMR) principles and literature precedents regarding cyclopropylamine/cyclopropanol oxidation.
Table 1: Comparative Metabolic Stability & PK Parameters
FeatureACP-H (Benchmark) ACP-OMe (Electron-Rich) ACP-F (Electron-Poor)
Structure Phenyl ring4-Methoxy substitution4-Fluoro substitution
Oxidation Potential (

)
ModerateLow (Easier to oxidize)High (Harder to oxidize)
Primary Metabolic Route Ring Opening (Major) + Aromatic Hydroxylation (Minor)Rapid Ring Opening (Dominant)Aromatic Hydroxylation (Major) + Slow Ring Opening
Microsomal

(min)
15 - 20< 5 (Extremely Labile)45 - 60 (Enhanced Stability)
Intrinsic Clearance (

)
HighVery HighModerate
Mechanism-Based Inactivation (MBI) Moderate RiskHigh Risk (Suicide Inhibitor)Low Risk
Major Metabolite Propiophenone4-Methoxypropiophenone1-(4-Fluorophenyl)cyclopropan-1,x-diol
Analysis of Causality
  • ACP-OMe (The Labile Variant): The methoxy group acts as a strong Electron Donating Group (EDG). It stabilizes the radical cation intermediate formed after the initial SET step. This lowers the energy barrier for oxidation, causing rapid ring opening. Consequently, ACP-OMe exhibits extremely high clearance and a high potential for inactivating CYP enzymes (MBI).

  • ACP-F (The Stable Variant): The fluorine atom is Electron Withdrawing (EWG). It destabilizes the radical cation, raising the oxidation potential. This forces the enzyme to shift mechanism towards standard Hydrogen Atom Transfer (HAT) on the aromatic ring or alkyl chain, preserving the cyclopropanol ring longer. This results in a significantly extended half-life.

Experimental Protocols for Validation

To generate the data above, the following self-validating workflows are required. These protocols distinguish between simple metabolism and mechanism-based inactivation.

Protocol A: Microsomal Stability & Reactive Metabolite Trapping

Objective: Determine


 and detect reactive 

-keto radicals.
  • Incubation System:

    • Test Compound: 1 µM final concentration (to ensure first-order kinetics).

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Trapping Agent: Glutathione (GSH) at 5 mM (added to capture electrophilic ring-opened species).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate HLM and compound for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000g, 20 min) to remove protein.

    • Analyze supernatant via LC-MS/MS .

    • Data Output: Plot

      
       vs. time to calculate 
      
      
      
      (elimination rate constant).
    • GSH Adduct Search: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scans to identify GSH-conjugated ring-opened metabolites.

Protocol B: IC50 Shift Assay (MBI Assessment)

Objective: Confirm if the derivative is a suicide inhibitor (time-dependent inhibition).

  • Pre-incubation: Incubate HLM + Test Compound + NADPH for 30 mins.

  • Dilution: Dilute 1:10 into a secondary incubation containing a standard probe substrate (e.g., Testosterone for CYP3A4).

  • Measurement: Measure the formation of the probe metabolite (e.g., 6

    
    -hydroxytestosterone).
    
  • Comparison: Compare IC50 with and without the 30-min pre-incubation.

    • Shift > 1.5-fold indicates Mechanism-Based Inactivation.

Visualization: Experimental Workflow

Workflow Figure 2: Screening Workflow for Metabolic Liability Start Start: 1-Arylcyclopropanol Candidate Incubation Incubate with HLM + NADPH (+/- GSH) Start->Incubation Quench Quench & Centrifuge Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Decision Detect GSH Adducts? LCMS->Decision ResultStable Pathway: Aromatic Hydroxylation (Low Toxicity Risk) Decision->ResultStable No ResultUnstable Pathway: Ring Opening (High Toxicity Risk) Decision->ResultUnstable Yes

Figure 2: Decision tree for assessing the metabolic safety of cyclopropanol derivatives.

Strategic Recommendations for Drug Design

Based on the comparative analysis, the following guidelines are recommended for researchers utilizing this scaffold:

  • Avoid Electron-Rich Aryls: Derivatives like ACP-OMe are likely to fail due to rapid clearance and high MBI potential. If a methoxy group is required for potency, consider replacing the cyclopropanol with a cyclobutanol or oxetane to eliminate the ring-strain-driven radical clock.

  • Utilize Fluorine Scans: Introducing fluorine at the para position (ACP-F ) is a validated strategy to block the SET mechanism and extend half-life without significantly altering steric volume.

  • Monitor for Suicide Inhibition: Any 1-arylcyclopropanol lead compound must undergo an IC50 Shift Assay early in the cascade. A positive shift suggests the compound is destroying the CYP enzyme, which is a major red flag for drug-drug interactions (DDI).

References

  • Shaffer, C. L., et al. (2002). "In vitro metabolism of cyclopropylbenzene and 4-cyclopropylanisole: Evidence for mechanism-based inactivation." Drug Metabolism and Disposition. Link

  • Hanzlik, R. P., et al. (2009). "Cyclopropylamines and Cyclopropanols as Mechanistic Probes for Cytochrome P450." Current Drug Metabolism. Link

  • Kalgutkar, A. S., et al. (2007). "Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms and Structure-Activity Relationships." Current Drug Metabolism. Link

  • Wróbel, M. Z., et al. (2019).[1] "Metabolic stability of selected derivatives expressed as metabolic half-life in an in vitro test." International Journal of Molecular Sciences. Link

  • BOC Sciences. (2025). "Cyclopropylbenzene Metabolism Data." Chemical Data Repository.

Sources

Safety & Regulatory Compliance

Safety

1-(2-Chlorophenyl)cyclopropan-1-ol: Proper Disposal Procedures

Core Directive & Hazard Assessment Do not treat this compound as a generic alcohol. 1-(2-Chlorophenyl)cyclopropan-1-ol presents a dual-hazard profile that dictates its disposal pathway: Ring Strain Energy: The cyclopropa...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Hazard Assessment

Do not treat this compound as a generic alcohol. 1-(2-Chlorophenyl)cyclopropan-1-ol presents a dual-hazard profile that dictates its disposal pathway:

  • Ring Strain Energy: The cyclopropane ring possesses significant strain energy (~27.5 kcal/mol). Under acidic or basic conditions, this ring can undergo exothermic opening to form ketones (e.g., 1-(2-chlorophenyl)propan-1-one). Improper commingling with acidic waste streams can cause thermal runaway.

  • Halogen Content: The chlorine substituent mandates its classification as Halogenated Organic Waste . Mixing this with non-halogenated solvents (e.g., acetone, ethanol) ruins the "fuel blending" value of the latter, significantly increasing disposal costs and violating EPA segregation protocols.

Chemical Profile
PropertyValue/ClassificationOperational Impact
Functional Group Aryl CyclopropanolPotential for ring-opening rearrangement.
Halogenated? YES (Chlorine)Must go into "Halogenated Waste" stream.
Physical State Solid (typically) or OilSolids require "Lab Pack"; Solutions require liquid waste carboys.
Reactivity Acid/Base SensitiveDO NOT mix directly with strong acids (e.g., H₂SO₄) in waste drums.
Pre-Disposal Stabilization (The "Why" and "How")

Expertise Insight: Many lab accidents occur not during the reaction, but during the cleanup. If 1-(2-Chlorophenyl)cyclopropan-1-ol is present in a reaction mixture containing Lewis acids (like Ti(OiPr)₄ from Kulinkovich synthesis) or mineral acids, the mixture is metastable.

Protocol for Reaction Mixtures: Before disposal, you must quench any potential ring-opening catalysts.

  • Neutralization: Ensure the pH of the solution is between 6 and 8.

    • If Acidic:[1][2] Slowly add Saturated NaHCO₃.

    • If Basic: Slowly add dilute NH₄Cl.

  • Phase Cut: If the compound is in an organic solvent, wash with water/brine to remove inorganic salts (Titanium/Magnesium salts). These salts can clog waste nozzles and should be disposed of as solid hazardous waste if they precipitate.

Waste Segregation Logic

You must segregate this waste to comply with RCRA (Resource Conservation and Recovery Act) standards.

Waste StreamAcceptable ContentsFORBIDDEN (Do Not Add)
Stream A: Halogenated Organics 1-(2-Chlorophenyl)cyclopropan-1-ol , DCM, Chloroform, Chlorobenzene.Strong Oxidizers, Strong Acids, Radioisotopes.
Stream B: Solid Hazardous Waste Contaminated gloves, silica gel, filter paper, solid product.Free-flowing liquids, Sharps (needles).
Stream C: Aqueous Waste Aqueous washes (only if <1% organic solvent).1-(2-Chlorophenyl)cyclopropan-1-ol (Do not pour down drain).
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stock or isolated solid waste.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(2-Chlorophenyl)cyclopropan-1-ol"

    • Hazards: "Toxic, Irritant, Halogenated."[3]

  • Packing: Place the primary container into a "Lab Pack" drum (typically a 5-gallon pail lined with vermiculite).

  • Documentation: List the net weight on the drum inventory sheet.

Scenario B: Disposal of Solutions (e.g., Mother Liquor)

Applicable for: Filtrates from recrystallization or chromatography fractions.

  • Solvent Check: Confirm the solvent is compatible with HDPE (avoid storing chlorinated compounds in unapproved plastics for long periods; glass or fluorinated HDPE is preferred).

  • Transfer: Pour into the Halogenated Organic Waste carboy.

  • Log Entry: You must log the volume of "Halogenated Organics" added.

    • Note: Even if the solution is 90% Ethyl Acetate (non-halogenated) and 10% target compound, the entire mixture is now classified as Halogenated Waste.

Decision Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of this specific compound, ensuring safety against ring-opening exotherms.

DisposalWorkflow Start Start: Waste Identification 1-(2-Chlorophenyl)cyclopropan-1-ol StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Solution / Reaction Mixture StateCheck->LiquidPath LabPack DISPOSAL BIN B: Solid Waste Lab Pack SolidPath->LabPack Pack in HDPE ReactivityCheck Contains Acids/Bases or Lewis Acids? LiquidPath->ReactivityCheck Quench Step 1: Quench/Neutralize (Target pH 6-8) ReactivityCheck->Quench Yes (Risk of Exotherm) SolventCheck Solvent Type? ReactivityCheck->SolventCheck No (Stable) Quench->SolventCheck HaloBin DISPOSAL BIN A: Halogenated Organic Waste SolventCheck->HaloBin Contains Halogens (Even trace amounts)

Caption: Operational decision tree for segregating 1-(2-Chlorophenyl)cyclopropan-1-ol waste. Note the critical step of neutralizing reaction mixtures to prevent acid-catalyzed ring opening.

Emergency Procedures

In the event of a spill outside of a fume hood:

  • Evacuate: The volatility of cyclopropanol derivatives can lead to respiratory irritation.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb: Use a universal sorbent pads or vermiculite. Do not use paper towels if the substance is concentrated, as this increases surface area for potential oxidation/flammability.

  • Clean: Wipe the area with a dilute soap solution. Do not use bleach (hypochlorite), as it can react with organic amines or other impurities often found in these synthesis pathways.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2025). Solvents in the Workplace: How to Determine if They Are Hazardous Waste.

  • Kulinkovich, O. G. (2004). Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents. Chemical Reviews.
  • PubChem. (2025). 1-Cyclopropylpropan-1-ol Compound Summary (Analogous Reactivity Data).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Protocol: 1-(2-Chlorophenyl)cyclopropan-1-ol

Executive Safety Summary 1-(2-Chlorophenyl)cyclopropan-1-ol is a specialized halogenated cyclopropanol derivative.[1] While often used as a building block in the synthesis of pharmaceutical intermediates (specifically NM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-(2-Chlorophenyl)cyclopropan-1-ol is a specialized halogenated cyclopropanol derivative.[1] While often used as a building block in the synthesis of pharmaceutical intermediates (specifically NMDA receptor modulators and ketamine metabolites), its safety profile requires a dual approach: managing chemical reactivity (due to the strained cyclopropane ring) and potential pharmacological potency .[1]

Critical Hazard Alert:

  • Ring Strain Reactivity: Cyclopropanols are prone to rapid, exothermic ring-opening reactions when exposed to strong acids or bases.[1]

  • Bioactive Potential: As a structural analog to dissociative anesthetic metabolites, this compound should be handled as a Potentially Bioactive Substance (PB-OEL) until specific toxicology data proves otherwise.[1]

Chemical Identification & Hazard Profile

ParameterDetail
Chemical Name 1-(2-Chlorophenyl)cyclopropan-1-ol
Structure Cyclopropane ring with a hydroxyl group and a 2-chlorophenyl substituent at position 1.[1][2][3][4][5]
Relevant CAS Note: CAS numbers vary by specific salt/isomer forms. Consult vendor CoA. (Ref: PubChem CID 62670209)
Physical State Typically off-white solid or viscous oil (purity dependent).[1]
GHS Classification Warning H302: Harmful if swallowed. H315: Causes skin irritation.[1][4][6] H319: Causes serious eye irritation.[1][4][6] H335: May cause respiratory irritation.[1][4][6]

PPE Selection Matrix

Rationale: Selection is based on the "Read-Across" toxicology principle, assuming properties similar to halogenated aromatic hydrocarbons and cyclopropanol reactivity.[1]

A. Hand Protection (Gloves)

Standard Protocol: Double-gloving is mandatory to prevent permeation of the lipophilic chlorophenyl moiety.[1]

  • Inner Layer: Nitrile (0.11 mm / 4 mil) .[1] Acts as a second barrier and allows for immediate outer glove removal upon contamination.

  • Outer Layer: High-Grade Nitrile (0.15 mm / 6 mil) or Laminate (Silver Shield®) if handling concentrated solutions in halogenated solvents (DCM/Chloroform).[1]

  • Change Frequency: Immediately upon splash; routinely every 2 hours.

B. Eye & Face Protection[1][3][4][6][7][8][9][10][11][12]
  • Standard Handling: Chemical Safety Goggles (indirect venting) are superior to safety glasses to prevent vapor absorption through the mucosa.[1]

  • High-Risk Operations: Use a Face Shield over goggles during synthesis steps involving heat or pressure (e.g., Grignard additions) due to the risk of exothermic cyclopropane ring rupture.[1]

C. Respiratory Protection[4][6][10][11][12]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Spill/Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100/OV (Organic Vapor) respirator.[1]

    • Why: The chlorophenyl group increases volatility and lipophilicity; dust/aerosols can be rapidly absorbed via the lungs.

D. Body Protection[4][6][10][12]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1] Avoid synthetic blends that melt.[1]

  • Apron: Chemical-resistant apron (Tychem® or PVC) required when transferring volumes >100 mL.[1]

Operational Workflow & Decision Matrix

The following diagram outlines the decision logic for safe handling, emphasizing the distinction between solid and solution states.

SafeHandling Start START: Chemical Intake 1-(2-Chlorophenyl)cyclopropan-1-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Liquid / Solution StateCheck->Solution Weighing Weighing Protocol: 1. Static-Dissipative Balance 2. Powder Containment Hood 3. N95/P100 Backup Solid->Weighing Dust Risk Reaction Reaction / Synthesis (Risk of Exotherm) Weighing->Reaction Transfer Transfer Protocol: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Secondary Containment Tray Solution->Transfer Splash Risk Transfer->Reaction Waste Disposal: Segregated Halogenated Waste NO Strong Acids (Ring Opening) Reaction->Waste Quench & Dispose

Caption: Operational workflow distinguishing containment strategies for solid vs. liquid handling to minimize exposure risks.

Specific Handling Procedures

A. Weighing & Transfer (Solid State)[1]
  • Static Control: Use an anti-static gun or bar.[1] Cyclopropanol solids can be electrostatic; "flying powder" poses an inhalation risk.[1]

  • Containment: Weigh inside a Powder Weighing Station or a Fume Hood with a draft shield.

  • Technique: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of stock.[1]

B. Reaction Setup (Synthesis Context)
  • Solvent Selection: When dissolving, avoid protic acids. Use neutral solvents (DCM, THF, EtOAc).[1]

  • Temperature Control: If using this compound as a nucleophile or electrophile, chill the receiving flask to 0°C. The cyclopropane ring strain energy (~27.5 kcal/mol) can contribute to thermal runaway if the ring cleaves unexpectedly.[1]

C. Decontamination & Spills[1][3]
  • Small Spill (<5 g/mL):

    • Cover with Vermiculite or Activated Carbon pads.[1]

    • Do not use paper towels alone (rapid evaporation of volatile components).[1]

    • Clean surface with a mild detergent solution.[1] Avoid Bleach (potential reaction with the chlorophenyl group).[1]

  • Skin Contact:

    • Immediate: Wash with soap and lukewarm water for 15 minutes.[1]

    • Contraindication: Do not use ethanol or DMSO to wash skin; these solvents enhance transdermal absorption of the lipophilic compound.

Disposal & Waste Management

Crucial Chemical Compatibility Rule: Never dispose of 1-(2-Chlorophenyl)cyclopropan-1-ol in waste containers containing Strong Acids (Sulfuric, Hydrochloric) or Strong Oxidizers .[1]

  • Reasoning: Acid-catalyzed ring opening of cyclopropanols generates enols/ketones, releasing heat.[1] In a closed waste drum, this exotherm can cause over-pressurization.[1]

Disposal Protocol:

  • Stream: Halogenated Organic Waste.

  • Labeling: Clearly tag as "Cyclopropanol Derivative – Potential Irritant."[1]

  • Quenching (if reactive residues exist): Dilute significantly with an inert solvent (e.g., Hexane or Ethyl Acetate) before adding to the waste carboy to act as a heat sink.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62670209, 1-(2-chlorophenyl)cyclopropan-1-ol. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Cyclopropanol derivatives and general safety data. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Halogenated Hydrocarbons. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chlorophenyl)cyclopropan-1-ol
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